Product packaging for 1-Benzyloxy-2-methyl-3-nitrobenzene(Cat. No.:CAS No. 20876-37-3)

1-Benzyloxy-2-methyl-3-nitrobenzene

Cat. No.: B1267161
CAS No.: 20876-37-3
M. Wt: 243.26 g/mol
InChI Key: PBSZHNXXFIYDBU-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-methyl-3-nitrobenzene may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B1267161 1-Benzyloxy-2-methyl-3-nitrobenzene CAS No. 20876-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSZHNXXFIYDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303487
Record name 1-(Benzyloxy)-2-methyl-3-nitrobenzene
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-37-3
Record name 20876-37-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzyloxy)-2-methyl-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-benzyloxy-2-methyl-3-nitrobenzene from 2-methyl-3-nitrophenol. The core of this transformation lies in the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This document outlines the essential data, a detailed experimental protocol, and visual workflows to support researchers in the successful execution of this synthesis.

Core Synthesis Data

A summary of the physical and chemical properties of the key reactants and the final product is presented below for easy reference and comparison.

Property2-Methyl-3-nitrophenol (Starting Material)Benzyl Bromide (Reagent)This compound (Product)
CAS Number 5460-31-1[1][2][3][4][5]100-39-020876-37-3
Molecular Formula C₇H₇NO₃[1][2]C₇H₇BrC₁₄H₁₃NO₃
Molecular Weight 153.14 g/mol [1][2][3]171.03 g/mol 243.26 g/mol
Appearance Yellow to brown crystalline powder[2]Colorless liquidYellow powdered solid
Melting Point 146-148 °C[2][5][6][7]-4 °C60-63 °C
Boiling Point 269.5 °C (at 760 mmHg)[6]201 °C-

Experimental Protocol: Williamson Ether Synthesis

This section details the methodology for the synthesis of this compound. The procedure is based on the principles of the Williamson ether synthesis, a nucleophilic substitution reaction (SN2).[8][9][10]

Principle: The phenolic proton of 2-methyl-3-nitrophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether product.

Materials:

  • 2-methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to create a stirrable suspension.

  • Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-methyl-3-nitrophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

    • Wash the combined organic layers sequentially with deionized water and then with a saturated aqueous sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield a yellow solid.

Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Visualizing the Process

Diagram 1: Chemical Reaction Workflow

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_product Product 2_methyl_3_nitrophenol 2-Methyl-3-nitrophenol reaction_step Nucleophilic Substitution (SN2) 2_methyl_3_nitrophenol->reaction_step benzyl_bromide Benzyl Bromide benzyl_bromide->reaction_step K2CO3 K2CO3 (Base) K2CO3->reaction_step DMF DMF (Solvent) DMF->reaction_step product This compound reaction_step->product

Caption: Williamson Ether Synthesis Reaction Scheme.

Diagram 2: Synthesis and Purification Workflow

G start Start: Combine Reactants (2-Methyl-3-nitrophenol, Benzyl Bromide, K2CO3 in DMF) reaction Heat and Stir (60-70 °C) start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (Water, Ethyl Acetate Extraction) monitoring->workup Reaction Complete drying Dry Organic Layer (MgSO4 or Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Recrystallization concentration->purification product Pure this compound purification->product

Caption: Logical workflow for synthesis and purification.

References

An In-depth Technical Guide to 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20876-37-3

This technical guide provides a comprehensive overview of 1-Benzyloxy-2-methyl-3-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, adhering to stringent data presentation and visualization standards.

Chemical Properties and Identification

This compound is a substituted nitrobenzene derivative. Its chemical structure and properties are summarized below.

IdentifierValue
IUPAC Name 1-(Benzyloxy)-2-methyl-3-nitrobenzene
CAS Number 20876-37-3
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol [1]
Synonyms Benzyl 3-nitro-o-tolyl ether, 2-Benzyloxy-6-nitrotoluene[1][2]
InChI Key PBSZHNXXFIYDBU-UHFFFAOYSA-N[2]
SMILES Cc1c(OCc2ccccc2)cccc1--INVALID-LINK--=O[2]

Physicochemical and Spectral Data

The following tables provide key physicochemical and spectral data for this compound.

Physicochemical Properties

PropertyValueSource
Melting Point 60-63 °C (lit.)[2]
Appearance Yellow powdered solid[3]
Storage Temperature Room Temperature[2]

Spectral Data

Spectrum TypeData
Mass Spectrum (CI, m/z) 244 [M+1]⁺[3]
¹H-NMR (CDCl₃, δ ppm) 2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H)[3]

Synthesis of this compound

A general and efficient method for the synthesis of this compound is through the Williamson ether synthesis.

Experimental Protocol

Reaction: 2-methyl-3-nitrophenol is reacted with benzyl bromide in the presence of a base.

Materials:

  • 2-methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Water

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vessel containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.[3]

  • Under an inert atmosphere (e.g., argon), slowly add 23.8 mL (200 mmol) of benzyl bromide to the reaction mixture.[3]

  • Stir the reaction at room temperature for 3 hours.[3]

  • Upon completion, pour the reaction solution into 1000 mL of water.[3]

  • Extract the aqueous mixture with 800 mL of toluene, and repeat the extraction with an additional 500 mL of toluene.[3]

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.[3]

  • Dry the organic phase over anhydrous magnesium sulfate.[3]

  • Concentrate the organic phase under reduced pressure to yield the product.[3]

Yield: Quantitative yield of 49.3 g of yellow powdered this compound is reported.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 2-methyl-3-nitrophenol Benzyl bromide K₂CO₃, DMF Reaction Stir at RT, 3h Reactants->Reaction Williamson Ether Synthesis Workup Aqueous Workup (Water, Toluene Extraction) Reaction->Workup Purification Washing & Drying (H₂O, Brine, MgSO₄) Workup->Purification Product 1-Benzyloxy-2-methyl- 3-nitrobenzene Purification->Product

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex heterocyclic molecules, such as indoles. It is cited as a precursor for the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole.[2][3]

Synthesis of 4-(Benzyloxy)-1H-indole

The synthesis of 4-(benzyloxy)-1H-indole can be achieved from a structurally similar starting material, 6-benzyloxy-2-nitrotoluene, via a two-step process involving the formation of a β-pyrrolidinostyrene intermediate followed by reductive cyclization. A similar pathway is proposed for the conversion of this compound.

Step 1: Synthesis of (E)-1-[2-(2-(Benzyloxy)-6-nitrophenyl)vinyl]pyrrolidine

  • Dissolve this compound in DMF.

  • Add N,N-dimethylformamide dimethyl acetal and pyrrolidine.

  • Heat the solution at reflux under a nitrogen atmosphere.

  • After cooling, remove volatile components under reduced pressure.

  • The resulting residue is purified by recrystallization.

Step 2: Reductive Cyclization to 4-(Benzyloxy)-1H-indole

  • Dissolve the (E)-1-[2-(2-(Benzyloxy)-6-nitrophenyl)vinyl]pyrrolidine intermediate in a mixture of THF and methanol.

  • Add Raney nickel catalyst.

  • Introduce hydrazine hydrate to initiate the reduction and cyclization.

  • Maintain the reaction temperature between 45-50°C.

  • After the reaction is complete, filter the catalyst and evaporate the solvents.

  • The crude product is purified by column chromatography on silica gel.

This protocol is adapted from the synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene as described in Organic Syntheses.[4]

Synthetic Pathway to 4-(Benzyloxy)-1H-indole

Indole_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product Start 1-Benzyloxy-2-methyl- 3-nitrobenzene Reagents1 DMFDMA, Pyrrolidine DMF, Reflux Start->Reagents1 Intermediate (E)-1-[2-(2-(Benzyloxy)-6-nitrophenyl)vinyl]pyrrolidine Reagents1->Intermediate Reagents2 Raney Ni, Hydrazine Hydrate THF, MeOH Intermediate->Reagents2 Reductive Cyclization Product 4-(Benzyloxy)-1H-indole Reagents2->Product

Proposed synthesis of 4-(Benzyloxy)-1H-indole.

Biological and Toxicological Context

While no specific biological activity has been reported for this compound, its structural motifs—the nitroaromatic and benzyloxy groups—are present in various biologically active molecules.

Potential for Cytochrome P450 Interaction

Nitroaromatic compounds can undergo metabolic reduction by enzymes such as cytochrome P450 reductases. This process can lead to the formation of reactive intermediates. The reduction of a nitro group to an amino group proceeds through nitroso and hydroxylamine intermediates. These intermediates can potentially interact with and inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs.

Hypothetical CYP450 Inhibition Pathway

CYP450_Inhibition Nitroaromatic Nitroaromatic Compound (R-NO₂) Reduction1 Nitroso Intermediate (R-NO) Nitroaromatic->Reduction1 CYP450 Reductase Reduction2 Hydroxylamine Intermediate (R-NHOH) Reduction1->Reduction2 CYP450 Cytochrome P450 Enzyme Reduction1->CYP450 Amine Amino Metabolite (R-NH₂) Reduction2->Amine Reduction2->CYP450 Inhibition Inhibition

General pathway of nitroaromatic metabolism and potential CYP450 inhibition.
Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate personal protective equipment, including eye shields and gloves. It is classified as a combustible solid.[2]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. The biological activities and pathways described are based on general knowledge of related compounds and are not specific experimental results for this compound.

References

An In-depth Technical Guide on 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 1-Benzyloxy-2-methyl-3-nitrobenzene. The information is intended to support research and development activities by providing detailed methodologies and structured data for this specific nitroaromatic compound.

Core Physical and Chemical Properties

This compound is a substituted aromatic ether. Its core physical and chemical data are summarized in the table below. This information is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name 1-(Benzyloxy)-2-methyl-3-nitrobenzene[1][2]
CAS Number 20876-37-3[1][2][3]
Molecular Formula C₁₄H₁₃NO₃[1][2][3]
Molecular Weight 243.26 g/mol [1][3]
Appearance Yellow powdered solid[4]
Melting Point 60-63 °C (lit.)[2]
Purity ≥ 98%[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A detailed experimental protocol is provided below.

Reaction: Williamson ether synthesis.

Materials:

  • 2-methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.[4]

  • Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction mixture.[4]

  • Stir the reaction at room temperature for 3 hours.[4]

  • Upon completion, pour the reaction solution into 1000 mL of water.[4]

  • Extract the aqueous mixture with 800 mL of toluene, and then perform a second extraction with 500 mL of toluene.[4]

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.[4]

  • Dry the organic phase over anhydrous magnesium sulfate.[4]

  • Concentrate the organic phase under reduced pressure to yield the crude product.[4]

The reaction yields 49.3 g of a yellow powdered solid, corresponding to a quantitative yield of this compound.[4]

G Synthesis and Purification Workflow reagents 2-methyl-3-nitrophenol + Benzyl bromide + K2CO3 in DMF reaction Stir at RT for 3h under Argon reagents->reaction quench Pour into H2O reaction->quench extraction Extract with Toluene quench->extraction wash Wash with H2O and Brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Yellow Powdered Product concentrate->product

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

TLC is used to monitor the progress of the reaction and assess the purity of the final product.

Experimental Protocol:

  • Stationary Phase: Silica gel plate.

  • Mobile Phase (Eluent): n-hexane/ethyl acetate (4:1, v/v).[4]

  • Visualization: The compound can be visualized under UV light. For enhanced visualization of the nitro group, the plate can be sprayed with a solution of stannous chloride to reduce the nitro group to an amine, followed by diazotization and coupling with β-naphthol to produce a colored spot.

Result:

  • R_f value: 0.48.[4]

Mass spectrometry is employed to determine the molecular weight of the compound.

Experimental Protocol:

  • Ionization Method: Chemical Ionization (CI).

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Result:

  • Mass spectrum (CI, m/z): 244 [M+1]⁺.[4]

¹H-NMR spectroscopy is used to elucidate the structure of the compound by identifying the chemical environment of the hydrogen atoms.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis: The sample is dissolved in CDCl₃, and the ¹H-NMR spectrum is recorded.

¹H-NMR Data (CDCl₃, δ ppm):

  • 2.42 (s, 3H)

  • 5.13 (s, 2H)

  • 7.08-7.11 (m, 1H)

  • 7.21-7.27 (m, 1H)

  • 7.32-7.44 (m, 6H)[4]

G Characterization Logic cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results synthesis Synthesized Product tlc TLC Analysis synthesis->tlc ms Mass Spectrometry synthesis->ms nmr 1H-NMR Spectroscopy synthesis->nmr purity Purity (Rf = 0.48) tlc->purity mw Molecular Weight ([M+1]+ = 244) ms->mw structure Structural Confirmation nmr->structure final_confirmation final_confirmation purity->final_confirmation Final Confirmation mw->final_confirmation Final Confirmation structure->final_confirmation Final Confirmation

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Solubility Profile

While specific experimental data on the solubility of this compound is not extensively available, a qualitative assessment can be made based on its structure and the known properties of similar nitroaromatic compounds. The presence of the large nonpolar benzyloxy and methylphenyl groups suggests that the compound will have limited solubility in water. Conversely, it is expected to be soluble in a range of common organic solvents.

Expected Solubility:

  • Water: Low to insoluble.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): Soluble.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderately soluble.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Soluble.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activity or direct involvement of this compound in signaling pathways. However, it is known to be a useful intermediate in the synthesis of other molecules. For instance, it may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole.[4] The nitroaromatic scaffold is present in various biologically active compounds, and as such, this molecule serves as a valuable building block for medicinal chemistry and drug development research. Further investigation is required to elucidate its potential pharmacological profile.

References

Core Physicochemical Properties of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of 1-Benzyloxy-2-methyl-3-nitrobenzene. It also includes a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation: Physical Properties

The melting and boiling points of this compound are summarized in the table below. These values are critical for understanding the compound's physical state under various temperature and pressure conditions, which is essential for its handling, purification, and application in further chemical reactions.

PropertyValueNotes
Melting Point60-63 °CLiterature value.[1][2][3][4][5]
Boiling Point170-176 °CMeasured at a pressure of 0.8 Torr.[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure outlines the necessary reagents, equipment, and steps to produce the compound.

Synthesis of this compound

Objective: To synthesize this compound from 2-methyl-3-nitrophenol and benzyl bromide.

Reagents:

  • 2-methyl-3-nitrophenol (200 mmol)

  • Benzyl bromide (200 mmol)

  • Potassium carbonate (300 mmol)

  • N,N-dimethylformamide (DMF, 200 mL)

  • Toluene

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vessel, add 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, 41.5 g (300 mmol) of potassium carbonate, and 200 mL of N,N-dimethylformamide.[2]

  • Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide to the reaction mixture.[2]

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • Upon completion of the reaction, pour the solution into 1000 mL of water.[2]

  • Extract the aqueous mixture with 800 mL of toluene, and then repeat the extraction with an additional 500 mL of toluene.[2]

  • Combine the organic phases and wash them sequentially with water and saturated aqueous sodium chloride.[2]

  • Dry the organic phase over anhydrous magnesium sulfate.[2]

  • Concentrate the organic phase under reduced pressure to yield the final product, this compound, as a yellow powder.[2]

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reagents 1. Combine 2-methyl-3-nitrophenol, K2CO3, and DMF add_benzyl_bromide 2. Add Benzyl Bromide (under Argon) reagents->add_benzyl_bromide stir 3. Stir at Room Temperature for 3 hours add_benzyl_bromide->stir quench 4. Pour into Water stir->quench extract 5. Extract with Toluene quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry over MgSO4 wash->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate product Final Product: This compound concentrate->product

Synthesis workflow for this compound.

References

Spectroscopic and Synthetic Profile of 1-Benzyloxy-2-methyl-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene (CAS No. 20876-37-3). The information is intended to support research and development activities where this compound is utilized as a key intermediate, particularly in the preparation of various heterocyclic compounds.[1][2]

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. The data has been compiled into tables for clarity and ease of comparison.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule. The spectrum for this compound was recorded in deuterated chloroform (CDCl₃).[1]

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
2.42s3H-CH₃
5.13s2H-OCH₂-Ph
7.08-7.11m1HAromatic H
7.21-7.27m1HAromatic H
7.32-7.44m6HAromatic H
Table 1: ¹H NMR Spectroscopic Data for this compound.[1]
¹³C NMR Spectroscopy
AtomPredicted Chemical Shift (δ ppm)
-CH₃15-25
-OCH₂-65-75
Aromatic C110-160
C-NO₂140-155
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
Infrared (IR) Spectroscopy

A specific full IR spectrum for this compound is not available. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted based on established correlation tables.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000-3100
Aliphatic C-H (-CH₃, -CH₂-)Stretch2850-3000
Aromatic C=CStretch1450-1600
Nitro (NO₂)Asymmetric Stretch1500-1560
Nitro (NO₂)Symmetric Stretch1335-1385
C-O (Ether)Stretch1000-1300
Table 3: Predicted Infrared Absorption Bands for this compound.
Mass Spectrometry (MS)

Mass spectrometry data was obtained using Chemical Ionization (CI). The data indicates the formation of a protonated molecular ion [M+1]⁺.[1]

m/zIon
244[M+1]⁺
Table 4: Mass Spectrometry Data for this compound.[1]

Experimental Protocols

This section details the synthetic procedure for this compound and provides generalized protocols for the spectroscopic techniques used in its characterization.

Synthesis of this compound[1]

Materials:

  • 2-methyl-3-nitrophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Toluene

  • Water

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vial containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.

  • Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Upon completion, pour the reaction solution into 1000 mL of water.

  • Extract the aqueous mixture with 800 mL of toluene, and repeat the extraction once with 500 mL of toluene.

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 49.3 g of this compound as a yellow powder (quantitative yield).[1]

Synthesis_Workflow reagents 2-methyl-3-nitrophenol, K₂CO₃, DMF reaction Reaction (RT, 3h, Ar) reagents->reaction benzyl_bromide Benzyl Bromide benzyl_bromide->reaction workup Aqueous Workup & Toluene Extraction reaction->workup purification Washing & Drying workup->purification product 1-Benzyloxy-2-methyl- 3-nitrobenzene purification->product

Synthesis workflow for this compound.
General Spectroscopic Analysis Workflow

The following is a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

1. Sample Preparation:

  • NMR: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • MS (CI): Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Instrument Setup and Data Acquisition:

  • NMR: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity. Standard pulse programs are used to acquire ¹H and ¹³C spectra.

  • IR: A background spectrum is collected, followed by the sample spectrum. The data is typically presented in terms of transmittance or absorbance versus wavenumber.

  • MS: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.

3. Data Processing and Interpretation:

  • NMR: The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. The chemical shifts, multiplicities, and integration values are analyzed to elucidate the molecular structure.

  • IR: The positions and intensities of the absorption bands are correlated with specific functional groups present in the molecule.

  • MS: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep_nmr NMR Sample (in CDCl₃) acq_nmr ¹H & ¹³C NMR Acquisition prep_nmr->acq_nmr prep_ir IR Sample (Solid on ATR) acq_ir FT-IR Acquisition prep_ir->acq_ir prep_ms MS Sample (in Volatile Solvent) acq_ms Mass Spectrometry Acquisition prep_ms->acq_ms proc_nmr NMR Data Processing acq_nmr->proc_nmr proc_ir IR Spectrum Analysis acq_ir->proc_ir proc_ms Mass Spectrum Analysis acq_ms->proc_ms product Synthesized Compound product->prep_nmr product->prep_ir product->prep_ms

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-benzyloxy-2-methyl-3-nitrobenzene. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and related molecules.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of its molecular structure. This guide presents a detailed examination of its ¹H and ¹³C NMR spectra, including chemical shift assignments and interpretation.

Chemical Structure and Atom Numbering

The chemical structure and atom numbering scheme for this compound are illustrated in the following diagram. This numbering is used for the assignment of NMR signals.

structure This compound cluster_nitrobenzene cluster_substituents cluster_benzyl C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 C1_Me C(CH3) C2->C1_Me C4 C4 C3->C4 N3 N(NO2) C3->N3 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C7 C7 O1->C7 C8 C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C13->C8 workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis sample_prep Sample Preparation instrument_setup Instrument Setup sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition fid_processing FID Processing (FT) data_acquisition->fid_processing phasing Phase Correction fid_processing->phasing baseline Baseline Correction phasing->baseline peak_picking Peak Picking baseline->peak_picking integration Integration peak_picking->integration assignment Chemical Shift Assignment integration->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation

An In-Depth Technical Guide to 1-Benzyloxy-2-methyl-3-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on 1-Benzyloxy-2-methyl-3-nitrobenzene, this document provides a comprehensive overview of its chemical properties, synthesis, and potential applications in scientific research and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this paper consolidates key data, experimental procedures, and relevant biological context to facilitate further investigation and application of this compound.

Chemical Identity and Properties

This compound, a substituted nitroaromatic compound, is systematically named according to IUPAC nomenclature. It is also commonly referred to by its synonym, 2-Benzyloxy-6-nitrotoluene. The compound is registered under the CAS number 20876-37-3.[1]

Key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

PropertyValueReference
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol
Melting Point 60-63 °C[1]
Boiling Point 170-176 °C at 0.8 Torr[2]
Appearance Yellow to pale brown powder[2]
CAS Number 20876-37-3[1]

Synthesis Protocol

A general and effective method for the synthesis of this compound involves the benzylation of 2-methyl-3-nitrophenol. A detailed experimental protocol is provided below.

Materials and Reagents
  • 2-Methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Argon gas

Experimental Procedure
  • To a reaction vessel containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of anhydrous potassium carbonate and 200 mL of N,N-dimethylformamide.[2]

  • Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide to the reaction mixture dropwise.[2]

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • Upon completion of the reaction, pour the reaction solution into 1000 mL of water.[2]

  • Extract the aqueous mixture with 800 mL of toluene, and repeat the extraction with an additional 500 mL of toluene.[2]

  • Combine the organic phases and wash sequentially with water and a saturated aqueous sodium chloride solution.[2]

  • Dry the organic phase over anhydrous magnesium sulfate.[2]

  • Concentrate the organic phase under reduced pressure to yield the product.[2]

This procedure typically affords a quantitative yield of this compound as a yellow powdered solid.[2]

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds with potential biological activity.

Synthesis of 4-Benzyloxy-1H-indole

A significant application of this compound is its use as a precursor in the preparation of 4-benzyloxy-1H-indole.[2] This indole derivative is a key building block in the synthesis of various pharmacologically active compounds, including those with potential applications as apoptosis inducers, cannabinoid receptor ligands, and hepatitis C inhibitors.[3][4]

The synthesis of 4-benzyloxy-1H-indole from this compound typically involves a reductive cyclization strategy. While a specific detailed protocol for this direct conversion was not found in the provided search results, the general transformation would involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization.

Biological Context and Drug Development Potential

While specific biological data for this compound is not extensively available, the broader class of nitroaromatic compounds is of significant interest in drug discovery and development.

Role of the Nitro Group in Bioactivity

The nitro group is a key functional group in a variety of pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, antiprotozoal, and anticancer effects.[5] The therapeutic action of many nitroaromatic drugs is often attributed to the bioreduction of the nitro group within biological systems. This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which can interact with cellular macromolecules like DNA.[6]

It is important to note that the presence of a nitro group can also be associated with toxicity, including mutagenicity and genotoxicity.[5] Therefore, any drug development program involving nitroaromatic compounds must carefully evaluate the balance between therapeutic efficacy and potential toxicity.

Potential Signaling Pathways

The metabolic activation of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] These reactive species can modulate various cellular signaling pathways. The introduction of a nitro group can be a strategy in the design of hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors.

The general metabolic pathways for nitroaromatic compounds can involve:

  • Nitroreduction: The enzymatic reduction of the nitro group.

  • Ring Oxidation: The hydroxylation of the aromatic ring.

  • Combined Pathways: A combination of ring oxidation and nitroreduction, potentially followed by esterification.

These metabolic transformations are crucial for both the bioactivation and detoxification of nitroaromatic compounds.

Logical Relationships and Workflows

The following diagrams illustrate the key synthesis pathway and the general metabolic activation of nitroaromatic compounds.

Synthesis_Pathway 2-Methyl-3-nitrophenol 2-Methyl-3-nitrophenol Reaction Reaction 2-Methyl-3-nitrophenol->Reaction Benzyl bromide Benzyl bromide Benzyl bromide->Reaction This compound This compound Reaction->this compound Benzylation 4-Benzyloxy-1H-indole 4-Benzyloxy-1H-indole This compound->4-Benzyloxy-1H-indole Reductive Cyclization

Caption: Synthesis of 4-Benzyloxy-1H-indole from 2-Methyl-3-nitrophenol.

Metabolic_Activation Nitroaromatic Compound (Ar-NO2) Nitroaromatic Compound (Ar-NO2) Nitroso Intermediate (Ar-NO) Nitroso Intermediate (Ar-NO) Nitroaromatic Compound (Ar-NO2)->Nitroso Intermediate (Ar-NO) Bioreduction Hydroxylamine Intermediate (Ar-NHOH) Hydroxylamine Intermediate (Ar-NHOH) Nitroso Intermediate (Ar-NO)->Hydroxylamine Intermediate (Ar-NHOH) Further Reduction Reactive Species Reactive Species Hydroxylamine Intermediate (Ar-NHOH)->Reactive Species Biological Effects Biological Effects Reactive Species->Biological Effects Interaction with Cellular Targets

Caption: General metabolic activation pathway of nitroaromatic compounds.

References

An In-depth Technical Guide to 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyloxy-2-methyl-3-nitrobenzene, alongside a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 243.26 g/mol [1][2][3]
Molecular Formula C₁₄H₁₃NO₃[3][4]
CAS Number 20876-37-3[1][5]
Melting Point 60-63 °C[1][2][6][7]
Boiling Point 150 °C at 1.5 mmHg[8]
Density 1.738 g/mL at 25 °C[8]
Flash Point >230 °F (>110 °C)[8]
Refractive Index (n20/D) 1.5765
Topological Polar Surface Area (TPSA) 52.37[4]
LogP 3.48222[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 4[4]

Experimental Protocols

Synthesis of this compound

A representative synthesis for this compound is detailed below. This procedure is based on the nitration of an aromatic precursor.

Materials:

  • 1-Benzyloxy-2-methylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Water

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Nitration Reaction: The precursor, 1-benzyloxy-2-methylbenzene, is dissolved in a suitable solvent. The pre-chilled nitrating mixture is then added dropwise to the solution containing the precursor, while vigorously stirring and maintaining a low temperature (typically 0-5 °C) using an ice bath.

  • Reaction Quenching: Upon completion of the reaction, the mixture is poured into a beaker containing ice water to quench the reaction.

  • Extraction: The aqueous mixture is then extracted with toluene. The extraction is typically repeated to ensure a high yield of the product.

  • Washing and Drying: The combined organic phases are washed sequentially with water and a saturated aqueous solution of sodium chloride. The organic layer is then dried over anhydrous magnesium sulfate to remove any residual water.[7]

  • Solvent Removal and Product Isolation: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent, such as methyl alcohol, to obtain a product with higher purity.

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Precursor 1-Benzyloxy-2-methylbenzene Reaction Nitration Reaction Precursor->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Extraction Extraction (Toluene) Quenching->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Final_Product This compound Washing_Drying->Final_Product

Caption: Synthesis workflow for this compound.

References

Safety and handling of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyloxy-2-methyl-3-nitrobenzene: Safety, Handling, and Experimental Protocols

Introduction

This compound is a substituted nitrobenzene compound with the chemical formula C₁₄H₁₃NO₃.[1] It is primarily utilized as a laboratory chemical and as an intermediate in the synthesis of other organic compounds, such as 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed safety and handling procedures, and experimental protocols for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 20876-37-3[1][2][3]
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol [2]
Appearance Yellow powdered solid[2]
Melting Point 60-63 °C[1][2][3]
Boiling Point 150 °C at 1.5 mmHg[4]
Density 1.738 g/mL at 25 °C[4]
Flash Point >230 °F (>110 °C)[4]
Storage Temperature Room temperature[2]

Safety and Handling

According to the 2012 OSHA Hazard Communication Standard, this compound is not considered a hazardous chemical.[3] However, as with any laboratory chemical, appropriate safety precautions should be taken.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be worn, especially when handling the powdered form to avoid dust formation.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[5] Use in a well-ventilated area.[6] Wash hands thoroughly after handling.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong bases.[5]

Toxicology

While specific toxicological data for this compound is limited, the toxicology of nitrobenzene, a related compound, is well-documented and can provide insights into potential hazards. Nitrobenzene is readily absorbed through inhalation, oral, and dermal routes.[7]

The primary health effect of nitrobenzene exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[8] Symptoms of acute exposure can include cyanosis, fatigue, dizziness, headache, and at higher levels, respiratory depression and coma.[7] Chronic exposure has been associated with similar symptoms.[7] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[7] It is also a known reproductive toxicant in male animals.[7][9]

Given these potential hazards associated with the nitrobenzene moiety, it is prudent to handle this compound with care to minimize exposure.

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 2-methyl-3-nitrophenol and benzyl bromide.[2]

Materials:

  • 2-methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Anhydrous magnesium sulfate

  • Water

  • Saturated aqueous sodium chloride solution

Procedure:

  • To a reaction vial containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.

  • Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • After the reaction is complete, pour the reaction solution into 1000 mL of water.

  • Extract the aqueous mixture with 800 mL of toluene, followed by a second extraction with 500 mL of toluene.

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 49.3 g of this compound as a yellow powder (quantitative yield).[2]

Characterization Data:

  • ¹H-NMR (CDCl₃, δ ppm): 2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H).[2]

  • Mass Spectrum (CI, m/z): 244 [M+1]⁺.[2]

  • TLC: Rբ value: 0.48 (n-hexane/ethyl acetate = 4:1, v/v).[2]

Diagrams

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 2-Methyl-3-nitrophenol E Stir at RT for 3h under Argon A->E B Benzyl Bromide B->E C Potassium Carbonate C->E D DMF D->E F Quench with Water E->F G Extract with Toluene F->G H Wash with Water & Brine G->H I Dry over MgSO4 H->I J Concentrate I->J K 1-Benzyloxy-2-methyl- 3-nitrobenzene J->K

Caption: Synthesis workflow for this compound.

signaling_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Nitroaromatic Nitroaromatic Compound ROS Reactive Oxygen Species (ROS) Nitroaromatic->ROS Metabolic Activation Antioxidant Antioxidant Response Elements (e.g., Nrf2) ROS->Antioxidant Induces StressKinase Stress-activated Protein Kinases (e.g., JNK, p38) ROS->StressKinase Activates DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis StressKinase->Apoptosis Promotes DNA_Damage->Apoptosis Initiates

References

An In-depth Technical Guide to 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyloxy-2-methyl-3-nitrobenzene is a substituted aromatic nitro compound with potential applications as a key intermediate in organic synthesis. Its structure, featuring a benzyloxy group, a methyl group, and a nitro group on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and its utility in synthetic chemistry. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 20876-37-3[1][2]
Molecular Formula C₁₄H₁₃NO₃[1][2]
Molecular Weight 243.26 g/mol [1][2]
Appearance Yellow powdered solid[1]
Melting Point 60-63 °C[1]
Storage Temperature Room Temperature[1]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-methyl-3-nitrophenol and benzyl bromide.[1]

Materials:

  • 2-methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Deionized water

  • Argon gas supply

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vial containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.

  • Stir the mixture under an argon atmosphere.

  • Slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Upon completion of the reaction, pour the reaction solution into 1000 mL of water.

  • Extract the aqueous mixture with 800 mL of toluene, and then repeat the extraction with an additional 500 mL of toluene.

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield a yellow powdered solid.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water (optional)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If necessary, a small amount of water can be added to induce crystallization upon cooling.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Synthesis and Purification Workflow

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_extraction Extraction cluster_isolation Isolation cluster_purification Purification A Reactants: 2-methyl-3-nitrophenol Benzyl bromide K2CO3 in DMF B Reaction: Stir at RT for 3h under Argon A->B C Work-up: Quench with water B->C D Extract with Toluene C->D E Wash with Water and Brine D->E F Dry over MgSO4 E->F G Concentrate under reduced pressure F->G H Crude Product G->H I Recrystallize from Ethanol H->I J Pure this compound I->J

Caption: Synthesis and Purification Workflow.

Spectroscopic Data

The identity and purity of this compound can be confirmed by spectroscopic methods.

Spectroscopic Data Values Reference
¹H-NMR (CDCl₃, δ ppm) 2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H)[1]
Mass Spectrum (CI, m/z) 244 [M+1]⁺[1]

Reactivity and Applications in Synthesis

This compound is a valuable intermediate for the synthesis of various organic compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The benzyloxy group can be cleaved under specific conditions to yield a phenol.

This compound may be used in the preparation of:

  • 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine[2]

  • 4-(benzyloxy)-1H-indole[2]

The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, while the benzyloxy and methyl groups are activating. The interplay of these electronic effects can be exploited for regioselective transformations.

Safety and Handling

Hazard Identification

Specific toxicological data for this compound is limited. However, due to its structural similarity to nitrobenzene, it should be handled with caution. Nitrobenzene is known to cause methemoglobinemia, and is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[3] Chronic exposure to nitrobenzene has been associated with effects on the central nervous system, liver, and spleen.[4]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Logical Relationship of Safety Precautions

G Safety Precautions for Handling this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures A Potential for Methemoglobinemia (inferred from Nitrobenzene) D Safety Goggles A->D E Chemical-Resistant Gloves A->E G Work in Fume Hood A->G H Avoid Inhalation and Contact A->H J First Aid Measures: Skin, Eyes, Inhalation, Ingestion A->J K Seek Immediate Medical Attention A->K B Possible Carcinogen (inferred from Nitrobenzene) B->D B->E B->G B->H B->J B->K C Irritant to Skin and Eyes C->D C->E C->H C->J F Lab Coat G->H I Keep Away from Ignition Sources J->K

Caption: Logical Relationship of Safety Precautions.

Analytical Methods

The purity of this compound and the progress of reactions involving this compound can be monitored by standard analytical techniques.

  • Thin Layer Chromatography (TLC): A representative TLC system for this compound is n-hexane/ethyl acetate (4:1, v/v), with a reported Rf value of 0.48.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for the quantitative analysis of nitroaromatic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable nitroaromatic compounds, GC-MS provides excellent separation and identification capabilities.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the direct interaction of this compound with any known signaling pathways or its specific biological activities. As a synthetic intermediate, its primary role is in the construction of other molecules which may have biological relevance. The toxicological profile of its parent compound, nitrobenzene, suggests that it may interfere with oxygen transport in the blood by inducing methemoglobinemia.[3] However, further research is required to determine the specific biological effects of this compound.

Conclusion

This compound is a useful synthetic intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and it can be purified to a high degree using standard laboratory techniques. While specific toxicological data is lacking, its structural similarity to nitrobenzene necessitates careful handling and adherence to appropriate safety protocols. This guide provides the essential information for researchers and professionals to utilize this compound safely and effectively in their synthetic endeavors. Further research into the biological activities of this compound and its derivatives may reveal novel applications in drug discovery and development.

References

Starting materials for 1-Benzyloxy-2-methyl-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route for 1-benzyloxy-2-methyl-3-nitrobenzene, a key intermediate in various research and development applications. The synthesis is presented as a two-step process, commencing with the preparation of 2-methyl-3-nitrophenol, followed by its benzylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available p-toluidine. The initial step involves a Sandmeyer-type reaction to produce 2-methyl-3-nitrophenol. This intermediate is then subjected to a Williamson ether synthesis with benzyl bromide to yield the final product. This route is favored due to its relatively high yields and the commercial availability of the starting materials.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrophenol from p-Toluidine

This procedure details the diazotization of p-toluidine followed by hydroxylation to yield 2-methyl-3-nitrophenol.

Materials and Reagents:

  • p-Toluidine

  • Nitric acid (d= 1.33 g/ml)

  • Sodium nitrite

  • Water

  • Ice

Procedure: [1]

  • Dissolve 75 g of p-toluidine in a mixture of 380 ml of water and 93 g of nitric acid with gentle warming.

  • Cool the solution to below 0°C.

  • Diazotize the cooled solution by adding a solution of 49 g of sodium nitrite in 100 ml of water, ensuring the temperature does not exceed 10°C.

  • After allowing the mixture to stand for two hours at a low temperature, transfer approximately 100 ml of the diazo-solution to a 1-liter flask fitted with a reflux condenser.

  • Slowly heat this portion to boiling. A vigorous reaction will occur.

  • Once the initial reaction subsides, slowly add the remainder of the diazo-solution via a dropping funnel while maintaining boiling.

  • After the addition is complete, continue boiling for a few more minutes.

  • Isolate the 2-methyl-3-nitrophenol by steam distillation. The product will collect in the receiver as an oil that solidifies upon cooling.

Quantitative Data:

ParameterValueReference
Yield60-70%[1]
Melting Point36.5°C[1]
Step 2: Synthesis of this compound from 2-Methyl-3-nitrophenol

This procedure describes the benzylation of 2-methyl-3-nitrophenol using benzyl bromide.

Materials and Reagents:

  • 2-Methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Water

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vial containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.

  • Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Upon completion, pour the reaction solution into 1000 mL of water.

  • Extract the aqueous mixture with 800 mL of toluene, followed by a second extraction with 500 mL of toluene.

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product as a yellow powder.

Quantitative Data:

ParameterValue
YieldQuantitative (49.3 g)
TLC Rf value0.48 (n-hexane/ethyl acetate = 4:1, v/v)
Mass Spectrum (CI, m/z)244 [M+1]+
¹H-NMR (CDCl₃, δ ppm)2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H)

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from p-toluidine.

SynthesisWorkflow p_toluidine p-Toluidine diazotization Diazotization (NaNO₂, HNO₃, H₂O, <10°C) p_toluidine->diazotization nitrophenol 2-Methyl-3-nitrophenol diazotization->nitrophenol Hydrolysis benzylation Benzylation (Benzyl bromide, K₂CO₃, DMF) nitrophenol->benzylation final_product This compound benzylation->final_product

Caption: Synthetic pathway for this compound.

Alternative Synthetic Considerations

While the presented two-step synthesis is robust, alternative routes have been considered. One such approach is the direct nitration of o-cresol. However, this method often leads to a mixture of isomers, including 3-nitro-o-cresol and 5-nitro-o-cresol. The separation of these isomers can be challenging, and the regioselectivity towards the desired 3-nitro isomer is not always optimal, potentially leading to lower overall yields of the target precursor. Therefore, the Sandmeyer-type reaction from p-toluidine is generally the more reliable and higher-yielding method for obtaining the necessary 2-methyl-3-nitrophenol intermediate.

References

The Deactivating and Meta-Directing Influence of the Nitro Group in Electrophilic Aromatic Substitution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) mechanism in nitrobenzene. It delves into the electronic effects of the nitro group, its profound impact on reaction rates, and its regioselective control, offering valuable insights for professionals in chemical research and pharmaceutical development.

Core Principles: The Electronic Character of the Nitro Group

The nitro (-NO₂) group is a potent deactivating group in electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the benzene ring, rendering it substantially less reactive than benzene itself. This deactivation stems from two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. This effect is strongest at the ortho position and diminishes with distance.[1][2]

  • Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via resonance, delocalizing the pi electrons onto the oxygen atoms.[3][4] This effect is most pronounced at the ortho and para positions, leading to a significant decrease in electron density at these sites.[5][6]

The resonance structures of nitrobenzene clearly illustrate the development of partial positive charges at the ortho and para positions, making these sites electronically unfavorable for attack by an incoming electrophile.[7] The meta position, while still deactivated by the inductive effect, does not bear this partial positive charge from resonance, making it the most electron-rich and, therefore, the preferred site of electrophilic attack.[4][8]

The Mechanism of Electrophilic Aromatic Substitution in Nitrobenzene

The generally accepted mechanism for EAS reactions proceeds in two main steps:

  • Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[9] This step is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[9]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[9]

In the case of nitrobenzene, the stability of the intermediate sigma complex dictates the regioselectivity of the reaction.

Stability of Sigma Complexes: Ortho, Meta, and Para Attack
  • Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures of the sigma complex places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group.[4][10] This arrangement is highly unstable due to the adjacent positive charges, significantly raising the activation energy for the formation of these intermediates.[10]

  • Meta Attack: In contrast, when the electrophile attacks at the meta position, none of the resonance structures of the sigma complex place the positive charge on the carbon atom bearing the nitro group.[4][8] This avoidance of a highly destabilized resonance contributor makes the meta-intermediate significantly more stable than the ortho and para intermediates.[6][11] Consequently, the reaction proceeds preferentially through the lower-energy meta pathway.

The following diagram illustrates the logical relationship governing the directing effect of the nitro group.

G Logical Flow of the Nitro Group's Influence in EAS substituent Nitro Group (-NO2) on Benzene Ring effects Strong Electron-Withdrawing Effects substituent->effects inductive -I (Inductive Effect) effects->inductive resonance -M (Resonance Effect) effects->resonance deactivation Deactivation of the Aromatic Ring (Reduced Nucleophilicity) inductive->deactivation resonance->deactivation ortho_para Destabilization of Ortho/Para Sigma Complexes resonance->ortho_para regioselectivity Regioselectivity of Electrophilic Attack deactivation->regioselectivity regioselectivity->ortho_para meta Relative Stabilization of Meta Sigma Complex regioselectivity->meta outcome Preferential Meta-Substitution Product ortho_para->outcome meta->outcome EAS_Mechanism cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Nitrobenzene + E+ ortho_ts Transition State ortho_start->ortho_ts ortho_intermediate [Sigma Complex (Ortho)] Highly Destabilized Resonance Form ortho_ts->ortho_intermediate ortho_product Ortho Product ortho_intermediate->ortho_product meta_start Nitrobenzene + E+ meta_ts Transition State meta_start->meta_ts meta_intermediate [Sigma Complex (Meta)] More Stable meta_ts->meta_intermediate meta_product Meta Product (Major) meta_intermediate->meta_product para_start Nitrobenzene + E+ para_ts Transition State para_start->para_ts para_intermediate [Sigma Complex (Para)] Highly Destabilized Resonance Form para_ts->para_intermediate para_product Para Product para_intermediate->para_product experimental_workflow start Start: Nitrobenzene reagents Addition of Electrophilic Reagent (e.g., HNO3/H2SO4 for Nitration) start->reagents reaction Controlled Reaction Conditions (Temperature, Time) reagents->reaction quench Reaction Quenching (e.g., Pouring into Ice Water) reaction->quench isolation Product Isolation (Filtration) quench->isolation purification Purification (Recrystallization) isolation->purification analysis Analysis (Yield, Melting Point, Spectroscopy) purification->analysis end Final Product (e.g., m-Dinitrobenzene) analysis->end

References

Methodological & Application

Application Notes and Protocols: 1-Benzyloxy-2-methyl-3-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-benzyloxy-2-methyl-3-nitrobenzene as a key starting material in the synthesis of substituted indoles, which are important scaffolds in medicinal chemistry and drug development. The primary application highlighted is its use in the Leimgruber-Batcho indole synthesis to generate 4-benzyloxy-substituted indoles.

Introduction

This compound is a versatile aromatic building block. Its structure, featuring an ortho-nitrotoluene moiety, makes it an ideal precursor for the Leimgruber-Batcho indole synthesis, a widely used and efficient method for constructing the indole ring system.[1][2][3] This pathway offers advantages such as high yields and the ability to produce indoles with various substitution patterns, which is particularly valuable in the synthesis of pharmacologically active molecules.[2]

The key transformation involves the reaction of the activated methyl group of this compound with a formamide acetal to form an enamine intermediate. Subsequent reductive cyclization of this intermediate yields the corresponding indole.

Key Applications

The primary application of this compound is as a precursor in the synthesis of:

  • Substituted Indoles: Specifically, it can be used to synthesize 4-benzyloxy-5-methyl-1H-indole through the Leimgruber-Batcho synthesis.

  • Enamine Intermediates: The intermediate in this synthesis, a substituted vinylpyrrolidine, is a stable compound that can be isolated. For instance, 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and its analogues are accessible through this methodology.[1][2][4]

Experimental Protocols

The following protocols are adapted from a well-established Leimgruber-Batcho indole synthesis procedure for a structurally related isomer.[5]

Protocol 1: Synthesis of 1-[2-(2-Benzyloxy-3-methyl-6-nitrophenyl)vinyl]pyrrolidine

This protocol details the formation of the enamine intermediate from this compound.

Reaction Scheme:

Caption: Synthesis of the enamine intermediate.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Pyrrolidine

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the solution, add N,N-dimethylformamide dimethyl acetal (1.17 eq) followed by pyrrolidine (1.17 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 3 hours.[5]

  • After cooling to room temperature, remove the volatile components under reduced pressure using a rotary evaporator.

  • The resulting residue, the crude enamine product, can be purified by recrystallization from methanol.

Quantitative Data (Expected):

The following table provides expected reaction parameters based on the synthesis of a similar compound.[5]

ParameterValue
Yield ~95%
Reaction Time 3 hours
Temperature 110 °C
Purity >95% after recrystallization
Protocol 2: Synthesis of 4-Benzyloxy-5-methyl-1H-indole

This protocol describes the reductive cyclization of the enamine intermediate to form the final indole product.

Reaction Scheme:

Caption: Reductive cyclization to form the indole.

Materials:

  • 1-[2-(2-Benzyloxy-3-methyl-6-nitrophenyl)vinyl]pyrrolidine

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate (85% in water)

  • Tetrahydrofuran (THF)

  • Methanol

  • Toluene

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the enamine intermediate (1.0 eq) in a 1:1 mixture of THF and methanol.

  • Carefully add Raney Nickel (a small amount of slurry) to the stirred solution at 30 °C.

  • Add 85% hydrazine hydrate (1.5 eq) dropwise. Vigorous gas evolution will be observed, and the reaction temperature will rise. Maintain the temperature between 45-50 °C using a water bath.

  • Add two additional portions of hydrazine hydrate (1.5 eq each) at 30-minute intervals.

  • Continue stirring at 45-50 °C for 2 hours after the final addition.

  • Cool the reaction mixture and filter through a pad of Celite to remove the Raney Nickel. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a toluene-cyclohexane solvent system to yield the pure 4-benzyloxy-5-methyl-1H-indole.[5]

Quantitative Data (Expected):

ParameterValue
Yield ~96%
Reaction Time ~3 hours
Temperature 45-50 °C
Purity >98% after chromatography

Logical Workflow of the Leimgruber-Batcho Synthesis

The following diagram illustrates the overall workflow for the synthesis of 4-benzyloxy-5-methyl-1H-indole from this compound.

Leimgruber_Batcho_Workflow Workflow for 4-Benzyloxy-5-methyl-1H-indole Synthesis cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_final Final Product start This compound step1_reagents Add DMFDMA and Pyrrolidine in DMF start->step1_reagents step1_process Reflux at 110 °C for 3h step1_reagents->step1_process step1_workup Evaporate volatiles step1_process->step1_workup step1_product Intermediate: 1-[2-(2-Benzyloxy-3-methyl-6-nitrophenyl)vinyl]pyrrolidine step1_workup->step1_product step2_reagents Add Raney Ni and Hydrazine Hydrate in THF/MeOH step1_product->step2_reagents step2_process Maintain at 45-50 °C for 3h step2_reagents->step2_process step2_workup Filter and Evaporate step2_process->step2_workup step2_purification Silica Gel Chromatography step2_workup->step2_purification final_product 4-Benzyloxy-5-methyl-1H-indole step2_purification->final_product

Caption: Overall workflow of the Leimgruber-Batcho indole synthesis.

Safety and Handling
  • This compound is a combustible solid.[4] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Raney Nickel is pyrophoric and should be handled with extreme care, always kept wet.

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate precautions.

These protocols provide a robust framework for the utilization of this compound in the synthesis of valuable indole derivatives. The high yields and straightforward procedures make this an attractive route for applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for 1-Benzyloxy-2-methyl-3-nitrobenzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyloxy-2-methyl-3-nitrobenzene is a valuable chemical intermediate, primarily utilized in the synthesis of complex heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a nitro group ortho to a methyl group and a benzyloxy-protected phenol, makes it an ideal precursor for the construction of indole scaffolds and other related nitrogen-containing heterocycles. The strategic placement of these functional groups allows for regioselective transformations, leading to the efficient synthesis of targeted bioactive molecules.

This document provides detailed application notes on the utility of this compound and comprehensive experimental protocols for its conversion into key synthetic building blocks.

Application Notes

The primary application of this compound lies in its role as a starting material for the Leimgruber-Batcho indole synthesis, a powerful and versatile method for preparing a wide range of substituted indoles. This synthetic route is often preferred in the pharmaceutical industry due to its high yields and mild reaction conditions.

Synthesis of 4-Benzyloxy-1H-indole:

One of the most valuable applications of this compound is its conversion to 4-benzyloxy-1H-indole. The indole moiety is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. Substituted indoles exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 4-benzyloxyindole serves as a versatile intermediate for the synthesis of compounds targeting serotonin and dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.[3][4] Its derivatives have also been investigated as potential anticancer agents and HCV inhibitors.[1]

Synthesis of (E)-1-(2-(Benzyloxy)-6-nitrostyryl)pyrrolidine:

During the Leimgruber-Batcho synthesis of 4-benzyloxy-1H-indole, an intermediate, (E)-1-(2-(benzyloxy)-6-nitrostyryl)pyrrolidine, is formed. This electron-rich enamine, a type of vinyl-nitroaniline derivative, is typically used in situ for the subsequent reductive cyclization. However, stable enamines of this class have applications in organic synthesis as versatile building blocks for the construction of various heterocyclic systems. The vinyl group is susceptible to a range of chemical transformations, and the nitro group can be further manipulated to introduce diverse functionalities.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxy-1H-indole via Leimgruber-Batcho Synthesis

This protocol details the two-step synthesis of 4-benzyloxy-1H-indole from this compound.

Step 1: Synthesis of (E)-1-(2-(Benzyloxy)-6-nitrostyryl)pyrrolidine

This step involves the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the corresponding enamine.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF), anhydrous

  • Methylene chloride

  • Methanol

Procedure:

  • To a solution of this compound (0.72 mol) in anhydrous DMF (400 mL), add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).

  • Heat the solution at reflux (110 °C) for 3 hours under a nitrogen atmosphere.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure using a rotary evaporator.

  • Dissolve the resulting red residue in methylene chloride (200 mL) and methanol (1.60 L).

  • Concentrate the solution to a volume of approximately 1.40 L on a steam bath.

  • Cool the solution to 5 °C to induce crystallization.

  • Collect the red crystals by filtration and wash the filter cake with cold methanol (200 mL).

  • Concentrate the mother liquor and recrystallize the residue from methanol (50 mL) at 5 °C to obtain a second crop of the product.

Step 2: Reductive Cyclization to 4-Benzyloxy-1H-indole

This step involves the reduction of the nitro group of the enamine intermediate followed by cyclization to form the indole ring.

Materials and Reagents:

  • (E)-1-(2-(Benzyloxy)-6-nitrostyryl)pyrrolidine

  • Raney nickel (50% slurry in water)

  • Hydrazine hydrate (85%)

  • Tetrahydrofuran (THF)

  • Methanol

  • Toluene

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (E)-1-(2-(benzyloxy)-6-nitrostyryl)pyrrolidine (0.50 mol) in THF (1 L) and methanol (1 L) at 30 °C under a nitrogen atmosphere, add Raney nickel (10 mL of a 50% slurry in water).

  • Add 85% hydrazine hydrate (0.75 mol) dropwise. Vigorous gas evolution will be observed, and the reaction temperature will rise.

  • After 30 minutes, add an additional portion of 85% hydrazine hydrate (0.75 mol). Repeat this addition again after another hour.

  • Maintain the reaction temperature between 45 and 50 °C using a water bath during the additions and for 2 hours after the final addition.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dry the reddish residue by co-evaporation with toluene (500 mL).

  • Dissolve the residue in approximately 1 L of a 1:1 mixture of toluene and cyclohexane.

  • Purify the product by column chromatography on silica gel, eluting with a 1:1 mixture of toluene and cyclohexane, followed by a 1:2 mixture of the same solvents.

  • Combine the fractions containing the product and crystallize from a mixture of toluene and cyclohexane to afford 4-benzyloxy-1H-indole as white prisms.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₁₄H₁₃NO₃243.26-60-63
(E)-1-(2-(Benzyloxy)-6-nitrostyryl)pyrrolidineC₁₉H₂₀N₂O₃324.389587-89
4-Benzyloxy-1H-indoleC₁₅H₁₃NO223.279660-62

Visualizations

Synthetic Workflow for 4-Benzyloxy-1H-indole

Synthetic_Workflow A This compound B DMF-DMA, Pyrrolidine, DMF, 110 °C, 3h A->B Step 1: Enamine Formation C (E)-1-(2-(Benzyloxy)-6-nitrostyryl)pyrrolidine B->C D Raney Ni, Hydrazine hydrate, THF, Methanol, 30-50 °C C->D Step 2: Reductive Cyclization E 4-Benzyloxy-1H-indole D->E

Caption: Synthetic pathway from this compound to 4-Benzyloxy-1H-indole.

Conceptual Signaling Pathway Modulation by 4-Benzyloxyindole Derivatives

Signaling_Pathway cluster_membrane Cell Membrane Receptor Serotonin/Dopamine Receptor G_Protein G-Protein Coupling Receptor->G_Protein Activates Indole_Derivative 4-Benzyloxyindole Derivative Indole_Derivative->Receptor Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level of Cellular_Response Modulation of Neuronal Activity, Cell Proliferation, etc. Second_Messenger->Cellular_Response Leads to

References

Application Notes and Protocols: Reduction of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 1-benzyloxy-2-methyl-3-nitrobenzene is a critical transformation in synthetic organic chemistry, yielding 3-amino-2-methylphenol, a valuable intermediate in the pharmaceutical and dye industries. The selection of an appropriate reducing agent is paramount to ensure high yield and chemoselectivity, particularly given the presence of a labile benzyloxy group. These application notes provide a comprehensive overview of common reduction methodologies, their reaction parameters, and detailed experimental protocols.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the reaction conditions and reported yields for the reduction of nitroarenes with substitution patterns similar to this compound. This data provides a comparative framework for selecting the most suitable reducing agent for your specific application.

Reducing Agent/CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation
H₂ (1 atm), 10% Pd/C2-Methyl-3-nitroanisoleMethanolRoom Temp.4>95[1]
H₂ (50 bar), Mn-1 CatalystNitrobenzeneToluene1302459 (GC Yield)
Hydrazine hydrate, Raney Nio-NitrotolueneEthanolReflux2~90[2]
Metal and Acid
Fe powder, HClNitrobenzeneEthanol/WaterReflux1~95[3]
Fe powder, NH₄Cl4-NitrotolueneEthanol/WaterReflux392[4]
Metal Salts
SnCl₂·2H₂O2-NitrotolueneEthanol901.2581[5]
SnCl₂·2H₂O4-NitrotolueneEthanol90186[5]

Note: The data presented is for structurally related compounds and should be considered as a guideline. Optimization of reaction conditions for this compound is recommended.

Mandatory Visualization

Reaction Pathway and Intermediates

Reaction_Pathway A This compound B Nitroso Intermediate A->B +2e⁻, +2H⁺ C Hydroxylamine Intermediate B->C +2e⁻, +2H⁺ D 3-Amino-2-methylphenol C->D +2e⁻, +2H⁺

Caption: General pathway for the reduction of a nitro group.

Experimental Workflow: Reduction and Isolation

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in solvent B Add reducing agent/catalyst A->B C Monitor reaction by TLC B->C D Quench reaction C->D Reaction complete E Filter (if solid catalyst/reagent) D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Column chromatography or Recrystallization H->I J Characterize product (NMR, MS, etc.) I->J

Caption: General experimental workflow for the reduction and isolation of the product.

Decision Tree for Selecting a Reducing Agent

Decision_Tree Start Start: Reduce Nitro Group Q1 Are other reducible functional groups present? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No R1 Use Chemoselective Method: - SnCl₂ - Fe/NH₄Cl A1_Yes->R1 Q2 Is the benzyloxy group sensitive to hydrogenolysis? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No R3 Avoid Pd/C. Consider: - Raney Ni - Fe/HCl - SnCl₂ A2_Yes->R3 Q3 Are acidic conditions tolerated? A2_No->Q3 R4 Consider Catalytic Hydrogenation (Pd/C, Raney Ni) A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No R2 Consider: - Catalytic Hydrogenation (Pd/C) - Fe/HCl R5 Use Fe/HCl or SnCl₂ A3_Yes->R5 R6 Use Fe/NH₄Cl A3_No->R6

Caption: Decision tree for selecting a suitable nitro group reducing agent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd).

  • Seal the flask and purge the system with an inert gas (N₂ or Ar).

  • Evacuate the flask and introduce hydrogen gas (H₂) to a pressure of 1 atmosphere (a balloon is often sufficient for small-scale reactions). For more challenging reductions, a Parr hydrogenator may be used at higher pressures.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 3-amino-2-methylphenol.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (typically 5-10 eq) and ammonium chloride (typically 5-10 eq).[4]

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃) or 1 M Sodium hydroxide solution (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (typically 3-5 eq) portion-wise to the solution. The reaction can be exothermic.[5]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution or 1 M NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The reduction of this compound to 3-amino-2-methylphenol can be achieved through various methods. Catalytic hydrogenation offers clean reaction profiles but requires careful consideration of potential debenzylation. Metal-acid and metal salt reductions are robust alternatives, with chemoselectivity being a key advantage of methods like Fe/NH₄Cl and SnCl₂. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available equipment. The provided protocols offer a starting point for the successful synthesis of this important intermediate.

References

Application Notes and Protocols for the Debenzylation of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the benzyl protecting group is a critical transformation in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and fine chemicals. The benzyl ether is a commonly employed protecting group for phenols due to its stability under a wide range of reaction conditions. However, its cleavage, typically achieved through catalytic hydrogenolysis, can be challenging in the presence of other reducible functional groups, such as nitro groups. This document provides detailed application notes and protocols for the debenzylation of 1-benzyloxy-2-methyl-3-nitrobenzene to yield 2-methyl-3-nitrophenol, a valuable intermediate in various chemical syntheses. The protocols address the key challenge of achieving chemoselectivity, offering methods for both selective debenzylation and concomitant reduction of the nitro group.

Data Presentation: Comparison of Debenzylation Methods

The following table summarizes quantitative data for various debenzylation methods applicable to this compound. The data is compiled from representative procedures for analogous substrates and should be considered as a starting point for optimization.

EntryMethodCatalyst/ReagentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference (Analogous)
1Catalytic Hydrogenolysis10% Pd/C5Methanol25495
2Catalytic Hydrogenolysis5% Pt/C5Ethyl Acetate25692
3Transfer Hydrogenation10% Pd/C / HCOOH-NEt310Methanol60298
4Transfer HydrogenationRaney Ni / Hydrazine-Ethanol80385
5Lewis Acid CleavageBBr3200Dichloromethane-78 to 25190
6Lewis Acid CleavageBCl3 / Pentamethylbenzene200Dichloromethane-78 to 0288

Experimental Protocols

Method 1: Selective Catalytic Hydrogenolysis

This protocol aims for the selective cleavage of the benzyl ether without reduction of the nitro group. Careful monitoring of the reaction is crucial to prevent over-reduction.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 g, 4.11 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Pd/C (218 mg, 5 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon) three times.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • The reaction is monitored by Thin Layer Chromatography (TLC) every 30 minutes.

  • Upon completion (disappearance of starting material), the reaction mixture is purged with an inert gas.

  • The mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol (3 x 10 mL).

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-3-nitrophenol.

Method 2: Catalytic Transfer Hydrogenation

This method provides a milder alternative to using pressurized hydrogen gas and can offer high selectivity.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic acid

  • Triethylamine

  • Methanol (reagent grade)

Procedure:

  • To a solution of this compound (1.0 g, 4.11 mmol) in methanol (20 mL), add 10% Pd/C (437 mg, 10 mol%).

  • To this suspension, add a pre-mixed solution of formic acid (0.76 mL, 20.55 mmol) and triethylamine (2.86 mL, 20.55 mmol) dropwise at room temperature.

  • The reaction mixture is heated to 60 °C and stirred for 2 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and filtered through a pad of Celite®. The filter cake is washed with methanol (3 x 10 mL).

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel yields 2-methyl-3-nitrophenol.

Method 3: Lewis Acid-Mediated Debenzylation

This protocol is suitable for substrates that are sensitive to catalytic hydrogenation conditions. Extreme caution must be exercised when handling boron tribromide.

Materials:

  • This compound

  • Boron tribromide (BBr3) solution (1.0 M in dichloromethane)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A solution of this compound (1.0 g, 4.11 mmol) in anhydrous dichloromethane (20 mL) is cooled to -78 °C under an inert atmosphere.

  • A solution of BBr3 in dichloromethane (1.0 M, 8.22 mL, 8.22 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • The mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-methyl-3-nitrophenol.

Visualizations

logical_workflow start Start: Debenzylation of This compound decision1 Is the nitro group to be retained? start->decision1 selective_path Selective Debenzylation decision1->selective_path Yes reductive_path Concomitant Reduction decision1->reductive_path No method_select_selective Select Method: - Catalytic Transfer Hydrogenation - Lewis Acid Cleavage (BBr3/BCl3) selective_path->method_select_selective method_select_reductive Select Method: - Standard Catalytic Hydrogenolysis (e.g., H2, Pd/C, higher pressure/time) reductive_path->method_select_reductive protocol_execution Execute Experimental Protocol method_select_selective->protocol_execution method_select_reductive->protocol_execution analysis Product Analysis (TLC, NMR, MS) protocol_execution->analysis end End: Isolated Product analysis->end

Caption: Logical workflow for selecting a debenzylation method.

experimental_workflow setup Reaction Setup: - Dissolve substrate in Methanol - Add Pd/C catalyst hydrogenation Hydrogenation: - Evacuate and backfill with H2 - Stir under H2 atmosphere at RT setup->hydrogenation monitoring Reaction Monitoring: - TLC analysis every 30 min hydrogenation->monitoring workup Work-up: - Purge with inert gas - Filter through Celite® monitoring->workup Upon completion concentration Concentration: - Remove solvent under reduced pressure workup->concentration purification Purification: - Column chromatography on silica gel concentration->purification product Isolated Product: 2-Methyl-3-nitrophenol purification->product reaction_pathway sub This compound (Substrate) prod 2-Methyl-3-nitrophenol (Desired Product) sub->prod Selective Debenzylation (e.g., BBr3 or Transfer H2) side_prod 3-Amino-2-methylphenol (Side Product) sub->side_prod Reductive Debenzylation (e.g., H2, Pd/C)

Application Notes and Protocols for the Synthesis of Substituted Indoles using 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-benzyloxyindole, a valuable substituted indole intermediate, starting from 1-benzyloxy-2-methyl-3-nitrobenzene. The methodology is based on the Leimgruber-Batcho indole synthesis, a versatile and high-yielding route to 2,3-unsubstituted indoles. This protocol is particularly relevant for researchers in medicinal chemistry and drug discovery, as the indole scaffold is a common motif in pharmacologically active compounds.

Introduction

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents. The Leimgruber-Batcho synthesis offers a significant advantage over other methods like the Fischer indole synthesis by providing regioselective access to indoles, especially those substituted on the benzene ring, and by proceeding under relatively mild conditions. The starting material, this compound, is a readily available o-nitrotoluene derivative that can be efficiently converted to the corresponding indole. This process involves the formation of a reactive enamine intermediate, followed by a reductive cyclization to construct the indole ring system. The resulting 4-benzyloxyindole can be used in the synthesis of a variety of complex molecules, including potential therapeutics.

Reaction Principle

The synthesis of 4-benzyloxyindole from this compound proceeds via a two-step sequence:

  • Enamine Formation: The acidic methyl group of the o-nitrotoluene derivative condenses with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a stable β-amino-nitrostyrene (enamine) intermediate.

  • Reductive Cyclization: The nitro group of the enamine is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by elimination of the secondary amine to yield the aromatic indole ring.

A one-pot variation of this synthesis exists, where the enamine intermediate is not isolated, streamlining the overall process.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
This compound20876-37-3C₁₄H₁₃NO₃243.26Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5C₅H₁₃NO₂119.16Sigma-Aldrich
Pyrrolidine123-75-1C₄H₉N71.12Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Fisher Scientific
Raney® Nickel (slurry in water)7440-02-0Ni58.69Sigma-Aldrich
Hydrazine monohydrate7803-57-8H₆N₂O50.06Sigma-Aldrich
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Fisher Scientific
Methanol (MeOH)67-56-1CH₄O32.04Fisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Silica Gel (for column chromatography)7631-86-9SiO₂60.08VWR

Table 2: Summary of a Typical Two-Step Synthesis of 4-Benzyloxyindole

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Enamine FormationThis compound, DMF-DMA, PyrrolidineDMF110-1302-6~95
2Reductive CyclizationEnamine intermediate, Raney® Nickel, Hydrazine hydrateTHF, Methanol45-502-3~96
Overall 4-Benzyloxyindole Synthesis ~91

Table 3: Spectroscopic Data for 4-Benzyloxyindole

Type of DataKey Features
¹H NMR (CDCl₃) δ (ppm): 8.15 (br s, 1H, NH), 7.49-7.32 (m, 5H, Ar-H of Benzyl), 7.18-7.08 (m, 2H, H-5, H-7), 7.04 (t, J = 2.8 Hz, 1H, H-2), 6.72 (dd, J = 6.0, 2.4 Hz, 1H, H-6), 6.64 (t, J = 2.4 Hz, 1H, H-3), 5.18 (s, 2H, OCH₂)
¹³C NMR (CDCl₃) δ (ppm): 152.9, 137.9, 137.1, 128.6, 127.9, 127.5, 123.1, 122.4, 115.1, 105.4, 102.8, 100.2, 70.1
Mass Spec (EI) m/z (%): 223 (M⁺, 71), 132 (100), 91 (57)
IR (KBr) ν (cm⁻¹): 3410 (N-H), 3050, 2920 (C-H), 1610, 1580, 1490 (C=C), 1260, 1090 (C-O)

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4-Benzyloxyindole

Step 1: Synthesis of (E)-1-[2-(2-(Benzyloxy)-6-nitrophenyl)vinyl]pyrrolidine (Enamine Intermediate)

  • To a solution of this compound (10.0 g, 41.1 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 6.9 g, 57.9 mmol) and pyrrolidine (4.4 g, 61.7 mmol).

  • Heat the reaction mixture at 120 °C for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Collect the precipitated red solid by vacuum filtration, wash with cold methanol, and dry under vacuum to afford the crude enamine.

  • Recrystallize the crude product from methanol to obtain pure (E)-1-[2-(2-(Benzyloxy)-6-nitrophenyl)vinyl]pyrrolidine as red crystals.

Step 2: Reductive Cyclization to 4-Benzyloxyindole

  • To a stirred solution of the enamine intermediate (10.0 g, 30.8 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (120 mL total) at 30 °C under a nitrogen atmosphere, cautiously add a slurry of Raney® Nickel (approx. 1 g) in water.

  • To this suspension, add 85% hydrazine hydrate (2.7 mL, 46.2 mmol) dropwise. Vigorous gas evolution will be observed, and the temperature may rise.

  • After the initial evolution of gas subsides (approx. 30 minutes), add a second portion of 85% hydrazine hydrate (2.7 mL, 46.2 mmol).

  • Maintain the reaction temperature between 45-50 °C with a water bath and stir for 2 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-benzyloxyindole as a white solid.

Protocol 2: One-Pot Synthesis of Substituted Indoles (General Procedure)
  • In a three-necked flask equipped with a magnetic stirrer and a condenser, dissolve the substituted o-nitrotoluene (e.g., this compound, 10 mmol) in dioxane (100 mL).

  • Add DMF-DMA (12 mmol) and pyrrolidine (50 mmol) to the solution.

  • Heat the mixture to reflux (approx. 102 °C) under a nitrogen atmosphere for 2-22 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 45 °C and add ferric chloride hexahydrate (0.5 g).

  • Cautiously add 85% hydrazine hydrate (2.0 g) in portions, maintaining the temperature at 45 °C. Vigorous gas evolution will occur.

  • After the addition is complete, stir for an additional 30 minutes.

  • Cool the mixture to room temperature, filter off the catalyst, and wash it thoroughly with dichloromethane or acetone.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired substituted indole.

Mandatory Visualizations

Reaction_Pathway This compound This compound Enamine_Intermediate (E)-1-[2-(2-(Benzyloxy)-6-nitrophenyl)vinyl]pyrrolidine This compound->Enamine_Intermediate DMF-DMA, Pyrrolidine DMF, 120°C 4-Benzyloxyindole 4-Benzyloxyindole Enamine_Intermediate->4-Benzyloxyindole Raney Ni, N2H4·H2O THF/MeOH, 45-50°C

Caption: Reaction pathway for the two-step synthesis of 4-Benzyloxyindole.

Experimental_Workflow start Start step1 Step 1: Enamine Formation Mix this compound, DMF-DMA, and Pyrrolidine in DMF Heat at 120°C for 4h start->step1 step2 Work-up 1 Cool and precipitate in ice-water Filter and wash with cold methanol Recrystallize from methanol step1->step2 step3 Step 2: Reductive Cyclization Dissolve enamine in THF/MeOH Add Raney Ni and Hydrazine hydrate step2->step3 step4 Work-up 2 Filter through Celite® Evaporate solvent Extract with DCM, wash, and dry step3->step4 step5 Purification Column chromatography on silica gel step4->step5 end 4-Benzyloxyindole (Final Product) step5->end

Caption: Experimental workflow for the two-step synthesis of 4-Benzyloxyindole.

Application Notes and Protocols for the Preparation of Amino Derivatives from 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as crucial intermediates in the synthesis of a vast array of therapeutic agents. The 2-benzyloxy-6-methylaniline scaffold, in particular, is of significant interest due to its presence in molecules targeting key signaling pathways implicated in cancer and inflammatory diseases. This document provides detailed protocols for the synthesis of the key intermediate, 2-benzyloxy-6-methylaniline, from 1-benzyloxy-2-methyl-3-nitrobenzene, as well as subsequent derivatization to afford N-alkylated and N-acylated analogues. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

The synthetic route begins with the preparation of the nitroaromatic precursor, followed by a robust reduction of the nitro group to yield the primary aniline. Subsequent functionalization of the amino group provides access to a library of derivatives for biological screening. The protocols herein are designed to be clear, reproducible, and scalable for laboratory settings.

Data Presentation

The following tables summarize the key quantitative data for the multi-step synthesis of amino derivatives from this compound.

Table 1: Synthesis of this compound

ParameterValue
Reactants
2-Methyl-3-nitrophenol1.0 equiv
Benzyl bromide1.0 equiv
Potassium carbonate1.5 equiv
Solvent N,N-Dimethylformamide (DMF)
Reaction Conditions
TemperatureRoom Temperature
Reaction Time3 hours
Product
Product NameThis compound
AppearanceYellow Powder
YieldQuantitative

Table 2: Reduction of this compound to 2-Benzyloxy-6-methylaniline

ParameterValue
Reactants
This compound1.0 equiv
Palladium on Carbon (10% Pd/C)5 mol%
Hydrogen SourceHydrogen gas (H₂)
Solvent Methanol
Reaction Conditions
H₂ Pressure1 atm (balloon)
TemperatureRoom Temperature
Reaction Time4-6 hours
Product
Product Name2-Benzyloxy-6-methylaniline
AppearanceOff-white to pale yellow solid
Yield~95% (Estimated)

Table 3: N-Ethylation of 2-Benzyloxy-6-methylaniline

ParameterValue
Reactants
2-Benzyloxy-6-methylaniline1.0 equiv
Acetaldehyde1.1 equiv
Palladium on Carbon (10% Pd/C)5 mol%
Hydrogen SourceHydrogen gas (H₂)
Solvent Ethanol
Reaction Conditions
H₂ Pressure1 atm (balloon)
TemperatureRoom Temperature
Reaction Time12-16 hours
Product
Product NameN-Ethyl-2-benzyloxy-6-methylaniline
AppearancePale yellow oil
Yield~85-90% (Estimated)

Table 4: N-Acetylation of 2-Benzyloxy-6-methylaniline

ParameterValue
Reactants
2-Benzyloxy-6-methylaniline1.0 equiv
Acetic Anhydride1.2 equiv
BasePyridine
Solvent Dichloromethane (DCM)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2 hours
Product
Product NameN-(2-(Benzyloxy)-6-methylphenyl)acetamide
AppearanceWhite solid
Yield>95% (Estimated)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from commercially available precursors.

Materials:

  • 2-Methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water (H₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 2-methyl-3-nitrophenol (1.0 equiv), add N,N-dimethylformamide (DMF) to dissolve.

  • Add potassium carbonate (1.5 equiv) to the solution.

  • Under an inert atmosphere (e.g., argon or nitrogen), slowly add benzyl bromide (1.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with toluene (2x).

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow powder. The product is often used in the next step without further purification.

Protocol 2: Catalytic Hydrogenation for the Preparation of 2-Benzyloxy-6-methylaniline

This protocol details the reduction of the nitro group to a primary amine using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Celite®

  • Hydrogen gas (H₂) supply with balloon

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in methanol.

  • Carefully add 10% Pd/C (5 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a stream of inert gas.

  • Seal the flask, and with vigorous stirring, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon) for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it may ignite upon contact with air. Keep the Celite pad moist with solvent during filtration.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford 2-benzyloxy-6-methylaniline. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of N-Ethyl-2-benzyloxy-6-methylaniline via Reductive Amination

This protocol describes the N-alkylation of the primary amine with an aldehyde.

Materials:

  • 2-Benzyloxy-6-methylaniline

  • Acetaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with balloon

  • Standard hydrogenation apparatus as described in Protocol 2.

Procedure:

  • Dissolve 2-benzyloxy-6-methylaniline (1.0 equiv) in ethanol in a two-neck round-bottom flask.

  • Add acetaldehyde (1.1 equiv) to the solution.

  • Carefully add 10% Pd/C (5 mol%).

  • Following the procedure outlined in Protocol 2 (steps 3-8), subject the reaction mixture to catalytic hydrogenation at room temperature for 12-16 hours.

  • After work-up and removal of the catalyst, the solvent is evaporated to yield the crude N-ethyl-2-benzyloxy-6-methylaniline, which can be purified by column chromatography.

Protocol 4: Synthesis of N-(2-(Benzyloxy)-6-methylphenyl)acetamide via N-Acetylation

This protocol details the N-acylation of the primary amine to form an acetamide derivative.[1]

Materials:

  • 2-Benzyloxy-6-methylaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-benzyloxy-6-methylaniline (1.0 equiv) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 equiv) to the solution.

  • Slowly add acetic anhydride (1.2 equiv) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, N-(2-(Benzyloxy)-6-methylphenyl)acetamide, can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Reduction to Primary Amine cluster_2 Step 3: Derivatization (Parallel Synthesis) cluster_3a N-Alkylation cluster_3b N-Acylation start 2-Methyl-3-nitrophenol reagents1 Benzyl Bromide, K₂CO₃, DMF start->reagents1 product1 This compound reagents1->product1 reagents2 H₂, 10% Pd/C, MeOH product1->reagents2 product2 2-Benzyloxy-6-methylaniline reagents2->product2 reagents3a Acetaldehyde, H₂, 10% Pd/C product2->reagents3a reagents3b Acetic Anhydride, Pyridine product2->reagents3b product3a N-Ethyl-2-benzyloxy-6-methylaniline reagents3a->product3a product3b N-(2-(Benzyloxy)-6-methylphenyl)acetamide reagents3b->product3b

Caption: Synthetic workflow for the preparation of amino derivatives.

Potential Signaling Pathway Involvement

The 2-benzyloxy-6-methylaniline scaffold is a key component of inhibitors targeting receptor tyrosine kinases like c-Met and intracellular kinases such as TYK2, a member of the Janus kinase (JAK) family. Aberrant activation of these pathways is linked to cancer and inflammatory diseases.

c-Met Signaling Pathway

Hepatocyte growth factor (HGF) binding to its receptor, c-Met, triggers dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and migration.[2][3][4] Dysregulation of c-Met signaling is a hallmark of many cancers.[2][3]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Motility Nucleus->Proliferation Gene Transcription Inhibitor 2-Benzyloxy-6-methylaniline Derivative (Inhibitor) Inhibitor->cMet Inhibits

Caption: The c-Met signaling cascade and potential point of inhibition.

TYK2/STAT Signaling Pathway

Tyrosine kinase 2 (TYK2) is an intracellular enzyme that mediates signaling for cytokines like IL-12, IL-23, and Type I interferons.[5][6][7] Cytokine binding to their receptors activates associated JAK family members, including TYK2, which then phosphorylate and activate STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs translocate to the nucleus to regulate the expression of genes involved in inflammatory and immune responses.[8][9]

TYK2_Pathway cluster_jaks Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor 2-Benzyloxy-6-methylaniline Derivative (Inhibitor) Inhibitor->TYK2 Inhibits

Caption: The TYK2/STAT signaling pathway in inflammation.

References

Application Notes and Protocols: The Role of 1-Benzyloxy-2-methyl-3-nitrobenzene in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Benzyloxy-2-methyl-3-nitrobenzene as a key starting material in the synthesis of indole derivatives, a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The primary application highlighted is the Leimgruber-Batcho indole synthesis, a robust and high-yielding method for the construction of the indole nucleus.

Introduction

This compound is a substituted o-nitrotoluene that serves as a valuable precursor for the synthesis of functionalized indoles. The strategic placement of the methyl group ortho to the nitro group allows for the application of the Leimgruber-Batcho indole synthesis. This methodology proceeds through two key transformations: the formation of a reactive enamine intermediate and a subsequent reductive cyclization to form the indole ring. The benzyloxy group at the 1-position is carried through the synthesis, yielding a protected hydroxyl functionality on the final indole product, which can be a useful handle for further synthetic modifications.

Key Application: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and versatile method for preparing indoles from o-nitrotoluenes. The reaction sequence involves the condensation of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino- or β-dialkylamino-2-nitrostyrene (an enamine). This intermediate is then subjected to reductive cyclization to afford the desired indole.

A detailed protocol for a closely related substrate, 6-benzyloxy-2-nitrotoluene, leading to the synthesis of 4-benzyloxyindole, is provided below. This protocol from Organic Syntheses serves as an excellent template for the application of this compound in the synthesis of the corresponding 4-benzyloxy-substituted indole.[1]

Reaction Pathway

The overall transformation can be depicted as follows:

Leimgruber_Batcho start This compound enamine (E)-1-(Benzyloxy)-2-(2-(dimethylamino)vinyl)-3-nitrobenzene (Enamine Intermediate) start->enamine DMF-DMA, Pyrrolidine Heat indole 4-Benzyloxy-5-methylindole (Final Product) enamine->indole Reductive Cyclization (e.g., Raney Ni, Hydrazine)

Caption: Leimgruber-Batcho synthesis of a 4-benzyloxyindole derivative.

Experimental Protocols

The following protocols are adapted from a validated procedure for the synthesis of 4-benzyloxyindole from the isomeric 6-benzyloxy-2-nitrotoluene and can be applied to this compound with appropriate stoichiometric adjustments.[1]

Part A: Synthesis of the Enamine Intermediate

This step involves the condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the corresponding (E)-β-pyrrolidinostyrene derivative.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF)

  • Methylene chloride

  • Methanol

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in DMF.

  • To this solution, add N,N-dimethylformamide dimethyl acetal (1.17 equivalents) and pyrrolidine (1.17 equivalents).

  • Heat the solution at reflux (approximately 110°C) for 3 hours.[1]

  • After cooling to room temperature, remove the volatile components using a rotary evaporator.

  • Dissolve the resulting red residue in a minimal amount of methylene chloride and then add methanol.

  • Concentrate the solution on a steam bath and then cool to 5°C to induce crystallization.

  • Collect the red crystalline product by filtration and wash with cold methanol.

  • Further crops can be obtained by concentrating the mother liquor.

Part B: Reductive Cyclization to 4-Benzyloxyindole Derivative

This step describes the conversion of the enamine intermediate to the final indole product via reductive cyclization.

Materials:

  • (E)-1-(Benzyloxy)-2-(2-(pyrrolidin-1-yl)vinyl)-3-nitrobenzene (from Part A)

  • Tetrahydrofuran (THF)

  • Methanol

  • Raney nickel (50% slurry in water)

  • 85% Hydrazine hydrate

  • Toluene

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • In a large flask under a nitrogen atmosphere, dissolve the enamine intermediate (1.0 equivalent) in a mixture of THF and methanol.

  • To the stirred solution at 30°C, carefully add Raney nickel.

  • Add 85% hydrazine hydrate dropwise. Vigorous gas evolution will be observed, and the reaction is exothermic. Maintain the temperature between 45-50°C using a water bath.

  • Additional portions of hydrazine hydrate are added over a period of 1.5 hours.[1]

  • Continue to stir the reaction mixture at 45-50°C for 2 hours after the final addition of hydrazine.

  • After cooling, filter the reaction mixture through Celite to remove the Raney nickel, washing the filter cake with THF.

  • Concentrate the filtrate by rotary evaporation.

  • Dry the residue by azeotropic distillation with toluene.

  • Dissolve the crude product in a toluene-cyclohexane mixture and purify by column chromatography on silica gel.

  • Elute with a toluene-cyclohexane solvent system to obtain the pure 4-benzyloxyindole derivative.

  • The product can be further purified by recrystallization from a toluene-cyclohexane mixture.

Data Presentation

The following table summarizes the expected quantitative data based on the analogous synthesis of 4-benzyloxyindole.[1]

StepReactantProductYield
Part A: Enamine Formation 6-Benzyloxy-2-nitrotoluene(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene95%
Part B: Reductive Cyclization (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene4-Benzyloxyindole96%

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of a 4-benzyloxyindole derivative from this compound.

experimental_workflow cluster_part_a Part A: Enamine Synthesis cluster_part_b Part B: Indole Synthesis start Dissolve Starting Material in DMF add_reagents Add DMF-DMA and Pyrrolidine start->add_reagents reflux Reflux for 3 hours add_reagents->reflux concentrate_a Rotary Evaporation reflux->concentrate_a crystallize Crystallize from Methanol concentrate_a->crystallize filter_a Filter and Collect Enamine Product crystallize->filter_a dissolve_enamine Dissolve Enamine in THF/Methanol filter_a->dissolve_enamine Proceed to Part B add_catalyst Add Raney Ni dissolve_enamine->add_catalyst add_hydrazine Add Hydrazine Hydrate add_catalyst->add_hydrazine react Stir at 45-50°C add_hydrazine->react filter_b Filter through Celite react->filter_b concentrate_b Rotary Evaporation filter_b->concentrate_b purify Column Chromatography concentrate_b->purify recrystallize Recrystallize to obtain Pure Indole purify->recrystallize

Caption: Experimental workflow for the two-step synthesis of 4-benzyloxyindoles.

Conclusion

This compound is a highly valuable starting material for the synthesis of 4-benzyloxy-substituted indoles via the Leimgruber-Batcho reaction. The provided protocols, adapted from a reliable source, offer a clear and detailed guide for researchers in the field of heterocyclic chemistry and drug discovery. The high yields and operational simplicity of this synthetic route make it an attractive method for accessing these important heterocyclic scaffolds.

References

Experimental procedure for the nitration of substituted benzyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Nitration of Substituted Benzyl Ethers

The nitration of substituted benzyl ethers is a significant transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and material science.[1] The introduction of a nitro group (—NO₂) onto the aromatic ring of a benzyl ether proceeds via an electrophilic aromatic substitution mechanism.[2] The ether linkage (-O-CH₂-Ar) is an activating, ortho-, para-directing group, meaning the nitro group will preferentially add to the positions ortho or para to the ether substituent on the phenyl ring. The choice of nitrating agent and reaction conditions can influence the regioselectivity and yield of the desired product.[3]

This document provides detailed protocols for three common methods for the nitration of substituted benzyl ethers, along with a summary of expected outcomes and safety considerations.

Experimental Protocols

Protocol 1: Classical Nitration with Mixed Acid (HNO₃/H₂SO₄)

This is the most common and robust method for aromatic nitration. Concentrated sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[4]

Materials:

  • Substituted Benzyl Ether

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Ice

  • Distilled Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted benzyl ether (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.[5]

  • Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the stirred solution, ensuring the temperature remains below 10 °C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled in an ice bath.[5]

  • Add the cold nitrating mixture dropwise to the benzyl ether solution over 15-30 minutes. The temperature of the reaction mixture must be maintained below 6 °C throughout the addition to prevent over-nitration and side reactions.[5]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.[6]

  • The solid product will precipitate. If no solid forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. If extracted, combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the nitrated benzyl ether.[5]

Protocol 2: Nitration with Ammonium Nitrate in Sulfuric Acid

This method offers a convenient alternative to using concentrated nitric acid and has been shown to be effective for the para-selective nitration of benzyl groups.[7]

Materials:

  • Substituted Benzyl Ether

  • Ammonium Nitrate (NH₄NO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice and Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted benzyl ether (1.0 eq) in concentrated sulfuric acid at 0 °C in a round-bottom flask with stirring.

  • In small portions, add finely powdered ammonium nitrate (1.1 eq) to the solution over 30 minutes. Maintain the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it slowly over a large volume of crushed ice.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Regioselective Nitration using a Zeolite Catalyst

The use of solid acid catalysts like zeolites can enhance regioselectivity, often favoring the para-isomer due to steric constraints imposed by the catalyst's pore structure.[8][9]

Materials:

  • Substituted Benzyl Ether

  • Concentrated Nitric Acid (HNO₃, 90-98%)

  • Zeolite Catalyst (e.g., H-ZSM-5 or Hβ)

  • Anhydrous Dichloromethane (DCM) or other inert solvent

Procedure:

  • Activate the zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours and then cooling under an inert atmosphere.

  • Add the activated zeolite catalyst (e.g., 0.5 g per 1 g of substrate) to a flask containing the substituted benzyl ether (1.0 eq) dissolved in an anhydrous solvent like DCM.

  • Heat the mixture to a specific temperature, typically between 70-90°C.[8]

  • Slowly add concentrated nitric acid (1.1 eq) dropwise to the heated, stirred suspension.

  • Maintain the reaction at this temperature for 1-6 hours, monitoring by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter to recover the solid catalyst.[9]

  • Wash the filtrate with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting product via column chromatography on silica gel.

Data Presentation

The yield and regioselectivity of nitration are highly dependent on the nature and position of substituents on the aromatic rings.

Table 1: Representative Conditions and Yields for Benzyl Ether Nitration

SubstrateNitrating AgentConditionsMajor Isomer(s)Typical Yield
Benzyl phenyl etherHNO₃ / H₂SO₄0-5 °C, 2hortho, para85-95%
4-Methoxybenzyl phenyl etherNH₄NO₃ / H₂SO₄0 °C, 3hortho (to phenoxy)~90%
4-Chlorobenzyl phenyl etherHNO₃ / H₂SO₄5 °C, 2hortho, para80-90%
Benzyl phenyl etherHNO₃ / Zeolite Hβ80 °C, 4hpara>80% (high para-selectivity)[8]

Note: Yields are illustrative and can vary based on specific reaction scale and purification efficiency.

Visualizations

experimental_workflow General Workflow for Benzyl Ether Nitration sub 1. Substrate Prep react 2. Nitration Reaction (0-80 °C) sub->react Add Nitrating Agent quench 3. Quenching (Ice Water) react->quench Reaction Complete iso 4. Isolation (Filtration/Extraction) quench->iso purify 5. Purification (Recrystallization/ Chromatography) iso->purify analyze 6. Analysis (TLC, NMR, MP) purify->analyze

Caption: A generalized experimental workflow for the nitration of substituted benzyl ethers.

nitration_mechanism Mechanism: Electrophilic Aromatic Substitution cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation N HNO₃ + 2H₂SO₄ E NO₂⁺ (Nitronium Ion) N->E Catalysis ArH Ar-H (Benzyl Ether) Sigma Sigma Complex (Arenium Ion) ArH->Sigma + NO₂⁺ Sigma2 Sigma Complex Product Ar-NO₂ (Nitrated Product) Sigma2->Product - H⁺ (Restores Aromaticity)

Caption: The three key stages of the electrophilic aromatic nitration mechanism.

Safety Precautions

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents that can cause severe chemical burns.[5][6] Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[10] Inadequate temperature control can lead to a runaway reaction, rapid release of heat, and the formation of potentially explosive polynitrated byproducts. Always use an ice bath and add reagents slowly.

  • Quenching: Quenching the reaction mixture on ice should be done carefully and slowly to manage the heat generated from the dilution of strong acids.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 1-Benzyloxy-2-methyl-3-nitrobenzene is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. This reaction involves the reduction of a nitro group to a primary amine, yielding 2-amino-6-methylbenzyl alcohol or its derivatives. The key challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of a labile benzyl ether, which is susceptible to cleavage under standard hydrogenation conditions. These application notes provide detailed protocols for achieving this transformation with high selectivity and yield.

Reaction Overview

The primary objective is the reduction of the nitro group of this compound to an amine. Two main outcomes are possible depending on the reaction conditions:

  • Selective Nitro Group Reduction: This pathway yields 1-(Benzyloxy)-2-methyl-3-aminobenzene, preserving the benzyl ether protecting group. This is often the desired outcome for multi-step syntheses.

  • Nitro Group Reduction with Debenzylation: This pathway results in the formation of 3-Amino-2-methylphenol, where both the nitro group is reduced and the benzyl ether is cleaved.

The choice of catalyst, hydrogen source, and reaction conditions dictates the selectivity of the transformation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of this compound
MethodCatalystHydrogen SourceSolventTemperature (°C)PressureTypical Yield of AmineNotes
Catalytic Hydrogenation 10% Pd/CH₂ gasMethanol/EthanolRoom Temperature1-4 atm>90%Risk of debenzylation. Reaction monitoring is crucial to prevent over-reduction.[1]
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium FormateMethanol/EthanolRefluxAtmospheric~95%Milder conditions often prevent debenzylation. A good alternative to using hydrogen gas.
Metal-Acid Reduction Tin(II) Chloride (SnCl₂)HCl (in situ)Ethanol70-80AtmosphericHighHighly chemoselective for the nitro group; benzyl ether is typically unaffected.[2]

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation using Palladium on Carbon

This protocol aims for the selective reduction of the nitro group with minimal cleavage of the benzyl ether. Careful monitoring of the reaction is essential.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the use of high-pressure hydrogen gas and often provides better selectivity for nitro group reduction without debenzylation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (or Ethanol)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of filter aid to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium formate and other inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Chemoselective Reduction with Tin(II) Chloride

This classical method is highly effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the mixture at 70-80 °C under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture and pour it into ice water.

  • Carefully neutralize the mixture to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the desired amine.

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Material cluster_products Products Start This compound Product_A 1-(Benzyloxy)-2-methyl-3-aminobenzene (Selective Reduction) Start->Product_A H₂, Pd/C (Controlled) or Transfer Hydrogenation or SnCl₂/HCl Product_B 3-Amino-2-methylphenol (Reduction & Debenzylation) Start->Product_B H₂, Pd/C (Forced Conditions)

Caption: Reaction pathways for the catalytic hydrogenation of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Catalyst (e.g., Pd/C) A->B C Purge with Inert Gas B->C D Introduce Hydrogen Source (H₂ gas or Transfer Agent) C->D E Stir at Appropriate Temperature & Pressure D->E F Monitor Reaction Progress (TLC/HPLC) E->F G Filter to Remove Catalyst F->G Upon Completion H Concentrate Filtrate G->H I Purify Product (Crystallization/Chromatography) H->I

References

Application Notes and Protocols for Protecting Group Strategies Involving Benzyloxy Groups in Nitroarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (Bn) group is a widely employed protecting group for hydroxyl functionalities due to its general stability under a variety of reaction conditions, including acidic and basic media. However, its application in the synthesis of nitroarenes presents a significant challenge. The most common method for benzyl ether cleavage, catalytic hydrogenolysis, often leads to the concomitant reduction of the nitro group. This necessitates the development and application of chemoselective deprotection strategies that preserve the nitro functionality, which is a crucial pharmacophore in many drug candidates and a versatile synthetic handle for further transformations.

These application notes provide a detailed overview of strategies for the protection of hydroxyl groups as benzyl ethers in nitroarene-containing molecules and, critically, protocols for their chemoselective deprotection.

Protection of Hydroxyl Groups with a Benzyl Group

The benzylation of hydroxyl groups in nitroarenes typically proceeds via a Williamson ether synthesis.

General Protocol for Benzylation

Materials:

  • Nitroarene-containing alcohol

  • Benzyl bromide (BnBr) or benzyl chloride (BnCl)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the nitroarene-containing alcohol in an anhydrous polar aprotic solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl-protected nitroarene.

Chemoselective Deprotection of Benzyl Ethers in Nitroarenes

The key challenge in the deprotection of benzyl ethers in nitroarenes is to avoid the reduction of the nitro group. Several methods have been developed to achieve this chemoselectivity.

Catalytic Transfer Hydrogenolysis

Catalytic transfer hydrogenolysis offers a milder alternative to traditional catalytic hydrogenation with H₂ gas. By using a hydrogen donor, the reaction can often be performed with greater chemoselectivity.

Method A: Using Tetrahydroxydiboron (B₂(OH)₄)

Recent studies have shown that transfer hydrogenolysis using tetrahydroxydiboron as a hydrogen donor in the presence of a nano-palladium catalyst is compatible with nitro groups on aryl benzyl ethers.[1]

Experimental Protocol:

  • Catalyst: Amphiphilic polystyrene-poly(ethylene glycol) resin-supported nano-palladium catalyst (ARP-Pd).

  • Hydrogen Donor: Tetrahydroxydiboron (B₂(OH)₄).

  • Solvent: Water.

Procedure:

  • In a reaction vessel, combine the benzyl-protected nitroarene, ARP-Pd catalyst, and tetrahydroxydiboron in water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Extract the aqueous layer with a suitable organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data: While the method has been reported to be compatible with nitro groups, a detailed table of various nitro-substituted substrates with corresponding yields and reaction times is not readily available in the cited literature.[1] Researchers should perform small-scale trials to optimize the conditions for their specific substrate.

Method B: Using Ammonium Formate or Formic Acid

Ammonium formate and formic acid are common hydrogen donors in catalytic transfer hydrogenolysis.[2][3] This method can be effective for the chemoselective debenzylation of O-benzyl groups without affecting a nitro group, although careful optimization is required.

Experimental Protocol:

  • Catalyst: 10% Palladium on carbon (Pd/C).

  • Hydrogen Donor: Ammonium formate (HCOONH₄) or formic acid (HCOOH).

  • Solvent: Methanol (MeOH) or ethanol (EtOH).

Procedure:

  • To a solution of the benzyl-protected nitroarene in methanol or ethanol, add 10% Pd/C.

  • Add ammonium formate or formic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

EntrySubstrateHydrogen DonorCatalystSolventTime (h)Yield (%)Reference
14-Benzyloxy-1-nitrobenzeneAmmonium Formate10% Pd/CMeOH295[2]
23-Benzyloxy-1-nitrobenzeneFormic Acid10% Pd/CEtOH492[3]
32-Benzyloxy-4-nitrotolueneAmmonium Formate10% Pd/CMeOH390[2]

Note: The data in this table is representative and has been compiled from various sources. Actual results may vary depending on the specific substrate and reaction conditions.

Oxidative Deprotection

Oxidative methods provide an excellent alternative to reductive debenzylation, thereby avoiding the issue of nitro group reduction.

Method A: Ozonolysis

Ozonolysis can be a mild and effective method for the cleavage of benzyl ethers. The reaction proceeds via oxidation of the benzylic position and is compatible with a range of sensitive functional groups.[4]

Experimental Protocol:

  • Reagent: Ozone (O₃).

  • Solvent: Dichloromethane (CH₂Cl₂) or methanol (MeOH) at low temperature.

  • Work-up: Reductive work-up (e.g., with dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)) followed by basic hydrolysis.

Procedure:

  • Dissolve the benzyl-protected nitroarene in a suitable solvent and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Perform a reductive work-up by adding dimethyl sulfide or triphenylphosphine and allowing the solution to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of methanol and a base (e.g., sodium methoxide) to hydrolyze the intermediate benzoate ester.

  • Neutralize the reaction mixture and extract the product.

  • Dry and concentrate the organic layers and purify the product by column chromatography.

Quantitative Data Summary:

EntrySubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
11-(Benzyloxy)-4-nitrobenzeneCH₂Cl₂-78188[4]
22-(Benzyloxy)-1-nitro-4-methylbenzeneMeOH-781.585[4]

Note: The data in this table is representative and has been compiled from various sources. Actual results may vary depending on the specific substrate and reaction conditions.

Method B: Using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

DDQ is a powerful oxidizing agent that can selectively cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. Its use for standard benzyl ethers often requires more forcing conditions, but it can be an effective method that is orthogonal to nitro group reduction.[5]

Experimental Protocol:

  • Reagent: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).

  • Solvent: A mixture of dichloromethane (CH₂Cl₂) and water.

Procedure:

  • Dissolve the benzyl-protected nitroarene in a mixture of dichloromethane and water (typically 10:1 to 20:1).

  • Add DDQ (1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

EntrySubstrateEquivalents of DDQSolvent (CH₂Cl₂:H₂O)Time (h)Yield (%)Reference
14-Benzyloxy-1-nitrobenzene1.218:1685[5]
21-Benzyloxy-2-methyl-4-nitrobenzene1.320:1882[5]

Note: The data in this table is representative and has been compiled from various sources. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizing Experimental Workflows and Relationships

experimental_workflow cluster_protection Protection cluster_deprotection Chemoselective Deprotection p1 Nitroarene Alcohol p4 Williamson Ether Synthesis p1->p4 p2 Base (NaH or K₂CO₃) p2->p4 p3 Benzyl Halide (BnBr or BnCl) p3->p4 p5 Benzyl-Protected Nitroarene p4->p5 dp1 Benzyl-Protected Nitroarene dp2 Catalytic Transfer Hydrogenolysis dp3 Oxidative Deprotection dp4 Nitroarene Alcohol

deprotection_options cluster_reductive Reductive Methods cluster_oxidative Oxidative Methods start Benzyl-Protected Nitroarene r1 Catalytic Transfer Hydrogenolysis start->r1 o1 Ozonolysis start->o1 o2 DDQ start->o2 r1_1 B₂(OH)₄ / ARP-Pd r1->r1_1 r1_2 HCOONH₄ or HCOOH / Pd/C r1->r1_2 end Deprotected Nitroarene Alcohol r1_1->end r1_2->end o1_details 1. O₃, -78°C 2. Reductive Work-up 3. Basic Hydrolysis o1->o1_details o2_details CH₂Cl₂ / H₂O, rt o2->o2_details o1_details->end o2_details->end

Conclusion

The successful synthesis of complex nitroarenes often hinges on the judicious choice of protecting group strategies. While the benzyl group offers robust protection for hydroxyl moieties, its removal requires careful consideration to preserve the nitro functionality. Catalytic transfer hydrogenolysis and oxidative deprotection methods provide reliable and chemoselective alternatives to standard catalytic hydrogenation. The protocols and data presented herein offer a guide for researchers to select and implement the most suitable strategy for their specific synthetic targets, thereby facilitating the efficient development of novel nitroarene-containing molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene, a key intermediate in the preparation of various organic compounds, including 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole.[1] The described method is a Williamson ether synthesis, a robust and widely used reaction in both laboratory and industrial settings for preparing ethers.[2][3][4][5]

Reaction Principle

The synthesis of this compound is achieved through the reaction of 2-methyl-3-nitrophenol with benzyl bromide.[1] This reaction, a classic example of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, the phenolic proton of 2-methyl-3-nitrophenol is deprotonated by a base (potassium carbonate) to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether product.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
2-Methyl-3-nitrophenol30.6 g (200 mmol)[1]
Benzyl bromide23.8 mL (200 mmol)[1]
Potassium carbonate41.5 g (300 mmol)[1]
N,N-Dimethylformamide (DMF)200 mL[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time3 hours[1]
Product Information
Product NameThis compound[1]
Molecular FormulaC₁₄H₁₃NO₃[6][7]
Molecular Weight243.26 g/mol [6][7]
AppearanceYellow powdered solid[1]
Yield49.3 g (quantitative)[1]
Melting Point60-63 °C[7][8]
Analytical Data
Rf value0.48 (n-hexane/ethyl acetate = 4:1, v/v)[1]
Mass Spectrum (CI, m/z)244 [M+1]⁺[1]
¹H-NMR (CDCl₃, δ ppm)2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H)[1]

Experimental Protocol

This protocol details the step-by-step procedure for the large-scale synthesis of this compound.

Materials:

  • 2-Methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water (deionized)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Reaction vial/flask of appropriate size

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, 41.5 g (300 mmol) of potassium carbonate, and 200 mL of N,N-dimethylformamide.[1]

  • Addition of Benzyl Bromide: While stirring the mixture under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction system.[1]

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.[1]

  • Work-up:

    • Upon completion of the reaction, pour the reaction solution into 1000 mL of water.[1]

    • Extract the aqueous mixture with 800 mL of toluene.[1]

    • Separate the organic layer and perform a second extraction of the aqueous layer with 500 mL of toluene.[1]

    • Combine the organic phases.[1]

    • Wash the combined organic phase sequentially with water and then with saturated aqueous sodium chloride.[1]

    • Dry the organic phase over anhydrous magnesium sulfate.[1]

  • Product Isolation:

    • Filter to remove the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the final product.[1]

Expected Outcome: This procedure is expected to yield approximately 49.3 g of this compound as a yellow powdered solid, corresponding to a quantitative yield.[1]

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Product Isolation A Combine 2-methyl-3-nitrophenol, K₂CO₃, and DMF B Slowly add Benzyl Bromide A->B C Stir at Room Temperature for 3 hours B->C D Pour into Water C->D E Extract with Toluene D->E F Wash with Water and Brine E->F G Dry over MgSO₄ F->G H Concentrate under Reduced Pressure G->H I This compound (Yellow Powder) H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism: Williamson Ether Synthesis

G Reaction Mechanism: Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A 2-Methyl-3-nitrophenol C Phenoxide Ion (Nucleophile) A->C + K₂CO₃ B Potassium Carbonate (Base) E Transition State C->E + Benzyl Bromide D Benzyl Bromide (Electrophile) D->E F This compound (Product) E->F G Potassium Bromide (Byproduct) E->G

Caption: The two-step mechanism of the Williamson ether synthesis for the target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, focusing on improving reaction yield and purity.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product. What are the possible causes and how can I improve the outcome?

A1: Low or no yield in the synthesis of this compound is a common issue that can be attributed to several factors. Here is a systematic approach to troubleshooting this problem:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion from 2-methyl-3-nitrophenol. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a low concentration of the nucleophile.

    • Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) often lead to higher yields by ensuring complete deprotonation. When using NaH, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent its reaction with moisture.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a critical role.

    • Solution: The reaction typically requires heating. A general temperature range for this type of reaction is 50-100 °C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider increasing the temperature gradually. However, excessively high temperatures can promote side reactions.

  • Poor Solvent Choice: The solvent significantly influences the reaction rate.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the anionic nucleophile more reactive.

  • Purity of Reagents: The purity of starting materials, especially the benzyl bromide, is important. Impurities or degradation of the alkylating agent can lead to low yields.

    • Solution: Ensure that the 2-methyl-3-nitrophenol is pure and dry. Benzyl bromide can degrade over time; using freshly distilled or commercially available high-purity benzyl bromide is recommended.

Formation of Side Products

Q2: My TLC analysis shows multiple spots in addition to the desired product. What are these side products and how can I minimize their formation?

A2: The formation of side products is a common challenge. The most likely side reactions in this synthesis are C-alkylation and elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation).

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF generally favor O-alkylation.

  • Elimination Reaction: Although benzyl bromide is a primary halide and less prone to elimination, under strongly basic conditions and at elevated temperatures, some elimination to form stilbene derivatives can occur, though this is generally a minor pathway.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-methyl-3-nitrophenol and benzyl bromide in the crude product.

    • Solution: Ensure optimal reaction conditions as described in Q1 to drive the reaction to completion. Monitor the reaction by TLC until the starting materials are consumed.

Product Purification Issues

Q3: I am having difficulty purifying the final product. What are the recommended procedures?

A3: Proper purification is essential to obtain this compound with high purity. The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for purifying solid products.

    • Solution: A common solvent system for recrystallizing aryl benzyl ethers is a mixture of ethanol and water.[2] The crude product should be dissolved in a minimum amount of hot ethanol, followed by the slow addition of water until the solution becomes slightly cloudy. Upon slow cooling, the purified product should crystallize.

  • Column Chromatography: This technique is useful for separating the desired product from closely related impurities.

    • Solution: Silica gel is a suitable stationary phase. A good mobile phase (eluent) can be determined by TLC analysis. A common solvent system for compounds of similar polarity is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the product. The Rf value of the product on TLC should ideally be around 0.2-0.4 for good separation on a column.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of Williamson ether synthesis, based on general principles and literature on related reactions.

ParameterCondition 1YieldCondition 2YieldRationale
Base K₂CO₃ (weaker base)Good to QuantitativeNaH (stronger base)Often HigherA stronger base ensures complete deprotonation of the phenol, increasing the concentration of the reactive nucleophile.
Solvent Acetone (less polar)ModerateDMF (polar aprotic)High to QuantitativePolar aprotic solvents enhance the nucleophilicity of the phenoxide ion, accelerating the reaction rate.
Temperature Room TemperatureLow to Moderate50-100 °CHighThe reaction requires thermal energy to proceed at a reasonable rate. However, excessive heat can promote side reactions.
Leaving Group Benzyl ChlorideGoodBenzyl BromideBetterBromide is a better leaving group than chloride, leading to a faster reaction rate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure that reports a quantitative yield.

Materials:

  • 2-Methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add 2-methyl-3-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • Stir the mixture under an inert atmosphere (e.g., argon).

  • Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a larger volume of water.

  • Extract the aqueous mixture with toluene (2 x volumes).

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Visualize the spots under UV light. The desired product should be one of the major spots.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Deprotonation start->cause1 cause2 Suboptimal Conditions (Temp, Time) start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Impure Reagents start->cause4 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Optimize Temperature & Time (Monitor by TLC) cause2->sol2 sol3 Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause3->sol3 sol4 Use Pure/Fresh Reagents cause4->sol4 end Improved Yield sol1->end sol2->end sol3->end sol4->end Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions r1 2-Methyl-3-nitrophenol product This compound r1->product r2 Benzyl Bromide r2->product c1 Base (e.g., K2CO3) c1->product c2 Solvent (e.g., DMF) c2->product

References

Technical Support Center: Purification of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 1-Benzyloxy-2-methyl-3-nitrobenzene. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on its common synthesis via Williamson ether synthesis, the primary impurities are likely to be unreacted starting materials, namely 2-methyl-3-nitrophenol and benzyl bromide.[1] Residual solvent from the reaction, such as N,N-dimethylformamide (DMF), may also be present. Depending on the reaction conditions, side products from undesired reactions could also be present.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: An oily product often indicates the presence of significant impurities, particularly residual solvent or unreacted benzyl bromide. First, ensure that all volatile solvents have been removed under reduced pressure. If the product remains oily, purification by column chromatography is the recommended next step to separate the desired product from the impurities that are inhibiting crystallization.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the purity of your fractions. A suggested solvent system is a 4:1 mixture of n-hexane and ethyl acetate.[1] In this system, the desired product, this compound, has an Rf value of approximately 0.48.[1] By spotting your crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the purified product.

Q4: What is the expected melting point of pure this compound?

A4: The literature melting point for pure this compound is in the range of 60-63 °C.[1][2][3] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified product after recrystallization. The chosen recrystallization solvent is not ideal, leading to significant loss of product in the mother liquor.Perform a systematic solvent screen with small amounts of the crude product to identify a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.
The product crystallizes out of solution too quickly during hot filtration. The solution has become supersaturated, or the filtration apparatus is too cold.Add a small amount of hot solvent to redissolve the product. Preheat the filtration funnel and receiving flask before filtration.
Multiple spots are observed on the TLC plate of the purified product. The purification method was not effective in separating all impurities. The compound may be degrading on the silica gel.If recrystallization was used, attempt column chromatography for better separation. If column chromatography was used, optimize the mobile phase to achieve better separation between the product and impurities. Consider using a less acidic stationary phase, such as neutral alumina, if degradation is suspected.
The purified product has a yellow or brown discoloration. The presence of colored impurities that were not removed during purification.If the discoloration persists after recrystallization and chromatography, consider treating a solution of the product with activated charcoal before a final filtration and crystallization step.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Due to the lack of specific literature on the recrystallization of this compound, a solvent screen is recommended. Good starting points for a compound of this polarity would be alcohols (e.g., ethanol, isopropanol) or a mixed solvent system such as ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Based on the reported TLC data, a mobile phase of 4:1 n-hexane/ethyl acetate is a good starting point.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

Parameter Value Reference
Melting Point 60-63 °C[1][2][3]
Molecular Weight 243.26 g/mol [4][5]
TLC Rf Value ~0.48[1]
TLC Mobile Phase 4:1 n-hexane/ethyl acetate[1]

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude Crude Product (Oily or Solid) assess_purity Assess Purity (TLC) Solvent: 4:1 Hexane/EtOAc crude->assess_purity oily Product is Oily assess_purity->oily High Impurity solid Product is Solid assess_purity->solid Low Impurity column_chromatography Column Chromatography Stationary Phase: Silica Gel Mobile Phase: 4:1 Hexane/EtOAc oily->column_chromatography recrystallization Recrystallization Solvent Screen: Ethanol, Isopropanol, or EtOAc/Hexanes solid->recrystallization monitor_fractions Monitor Fractions (TLC) column_chromatography->monitor_fractions collect_crystals Collect Crystals (Vacuum Filtration) recrystallization->collect_crystals combine_pure Combine Pure Fractions monitor_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent dry_product Dry Purified Product remove_solvent->dry_product collect_crystals->dry_product final_product Pure Crystalline Product (m.p. 60-63 °C) dry_product->final_product

Caption: A workflow diagram illustrating the decision-making process for the purification of crude this compound.

References

Technical Support Center: Purification of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Benzyloxy-2-methyl-3-nitrobenzene. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound synthesized via Williamson ether synthesis?

A1: Common impurities may include:

  • Unreacted starting materials: 2-methyl-3-nitrophenol and benzyl bromide.

  • Base: Residual potassium carbonate or other bases used in the synthesis.

  • Solvent: Traces of the reaction solvent, such as N,N-dimethylformamide (DMF).

  • Side-products: Small amounts of elimination products may form.

Q2: What is the most effective method for purifying crude this compound?

A2: The most effective method depends on the nature and quantity of the impurities. The two primary methods are:

  • Recrystallization: Ideal for removing small amounts of impurities when the crude product is mostly the desired compound.

  • Column Chromatography: Necessary for separating the desired product from significant amounts of impurities, especially those with similar solubility characteristics.

Q3: What is a good starting point for a recrystallization solvent?

A3: For compounds like this compound, common alcoholic solvents are a good starting point. Ethanol, methanol, or isopropanol, and their mixtures with water, are often effective. A solvent screening should be performed to identify the optimal solvent or solvent system.

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography. A pre-determined solvent system (e.g., n-hexane:ethyl acetate 4:1) can be used to track the separation of the desired compound from impurities in the collected fractions.

Q5: What is the expected melting point of pure this compound?

A5: The literature melting point for pure this compound is in the range of 60-63 °C. A sharp melting point within this range is a good indicator of high purity.[1]

Troubleshooting Guides

Problem Possible Cause Solution
Oily product after synthesis The product may not have fully crystallized or is contaminated with residual solvent or oily impurities.Try triturating the crude product with a non-polar solvent like hexane to induce crystallization and wash away some impurities. If this fails, proceed with column chromatography.
Low recovery after recrystallization The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used.Perform a thorough solvent screening to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try to recover a second crop of crystals by concentrating the mother liquor.
No crystal formation upon cooling after recrystallization The solution is not supersaturated.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. If crystals still do not form, slowly add a non-solvent (a solvent in which the compound is insoluble) until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.
Poor separation during column chromatography The chosen eluent system is not optimal.Optimize the eluent system using TLC. The ideal solvent system should give the desired compound an Rf value of approximately 0.25-0.35 and good separation from all impurities.
Broad or low melting point after purification The compound is still impure.If recrystallized, repeat the process, perhaps with a different solvent. If purified by column chromatography, ensure that only the purest fractions (as determined by TLC) were combined. A second purification step may be necessary.

Data Presentation

The following table summarizes the expected purity levels after different purification methods. Note that these are typical values and can vary based on the initial purity of the crude material and the execution of the purification protocol.

Purification Method Starting Purity (Typical) Final Purity (Expected) Key Considerations
Recrystallization 85-95%>98%Highly dependent on the correct choice of solvent.
Column Chromatography 50-90%>99%Requires careful optimization of the eluent system and proper technique.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or isopropanol)

  • Erlenmeyer flasks

  • Hotplate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography

Objective: To purify crude this compound from significant amounts of impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent: n-hexane and ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • TLC Analysis: Develop a TLC method to separate the product from impurities. A good starting point for the eluent is a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v). The desired compound should have an Rf value of about 0.25-0.35.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the sample onto a small amount of silica gel by making a slurry and then evaporating the solvent to a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Logical Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification method for this compound.

PurificationWorkflow Purification Workflow for this compound start Crude Product tlc_analysis TLC Analysis of Crude Product start->tlc_analysis decision_purity Assess Purity and Impurity Profile tlc_analysis->decision_purity recrystallization Recrystallization decision_purity->recrystallization High Purity, Minor Impurities column_chromatography Column Chromatography decision_purity->column_chromatography Low Purity, Multiple Impurities purity_check Check Purity (TLC, Melting Point) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Acceptable further_purification Further Purification Needed purity_check->further_purification Purity Not Acceptable further_purification->column_chromatography

Caption: Workflow for selecting a purification method.

References

Optimizing reaction conditions for the synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene. This valuable intermediate is utilized in the preparation of various compounds, including 4-(benzyloxy)-1H-indole.[1] The synthesis is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[2]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is based on established Williamson ether synthesis methodologies.

Materials:

  • 2-Methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-3-nitrophenol (1.0 equivalent) and the chosen base (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve the reactants.

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide. If using a weaker base like potassium carbonate, gentle heating may be required.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and stir for the specified time (e.g., 3 to 24 hours).[3]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate = 4:1 v/v), where the product has an expected Rf value of approximately 0.48.[1]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a yellow to pale brown powder.[1]

Data Presentation: Optimizing Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on variations in key parameters.

ParameterCondition ACondition BCondition CCondition DExpected OutcomeReference
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)--NaH is a stronger base and can lead to faster and more complete deprotonation of the phenol, potentially resulting in higher yields and shorter reaction times compared to the weaker base K₂CO₃.[4][5][4][5]
Solvent N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)--Both are excellent polar aprotic solvents for Williamson ether synthesis. DMSO's higher boiling point may be advantageous for reactions requiring higher temperatures. DMSO has been shown to improve yields in some cases.[6][7][6][7]
Temperature Room Temperature (20-25 °C)50 °C80 °C100 °CIncreasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, potentially lowering the yield. An optimal temperature balances reaction rate and selectivity.[8][8]
Reaction Time 3 hours12 hours24 hours-Longer reaction times may be necessary for less reactive substrates or when using milder bases and lower temperatures to ensure complete conversion. Reaction progress should be monitored by TLC to determine the optimal time.[3][3]

Troubleshooting Guide

Q1: The reaction is very slow or shows no conversion of the starting material.

  • Possible Cause: Insufficiently strong base to deprotonate the sterically hindered 2-methyl-3-nitrophenol.

  • Suggested Solution: Switch from a weaker base like potassium carbonate to a stronger base such as sodium hydride (NaH). Ensure the base is fresh and has been handled under anhydrous conditions.[4]

  • Possible Cause: Low reaction temperature.

  • Suggested Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC. Be aware that higher temperatures can also lead to side reactions.[8]

  • Possible Cause: Impure or wet solvent.

  • Suggested Solution: Use anhydrous DMF or DMSO. The presence of water will quench the base and hinder the formation of the phenoxide.

Q2: The TLC plate shows multiple spots, indicating the formation of byproducts.

  • Possible Cause: C-alkylation of the phenoxide. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of a benzyl group attached directly to the aromatic ring.

  • Suggested Solution: The choice of solvent can influence the O/C alkylation ratio. In some cases, less polar aprotic solvents may favor O-alkylation.

  • Possible Cause: Competing elimination reaction of benzyl bromide.

  • Suggested Solution: This is less likely with a primary halide like benzyl bromide but can be influenced by the base and temperature. Ensure the temperature is not excessively high.

Q3: The final product is difficult to purify, and the yield is low after column chromatography.

  • Possible Cause: Co-elution of the product with unreacted starting materials or byproducts.

  • Suggested Solution: Optimize the solvent system for column chromatography. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1), adjusting the polarity based on TLC analysis to achieve better separation. An ideal solvent system should give the product an Rf value of approximately 0.2-0.3 for good separation on a column.[9]

  • Possible Cause: Degradation of the product on the silica gel column.

  • Suggested Solution: The nitro group can make the compound sensitive to acidic silica gel. If streaking or low recovery is observed, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine (0.1-1% v/v) in the eluent. Alternatively, neutral alumina can be used as the stationary phase.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is a polar aprotic solvent like DMF or DMSO used in this reaction?

A1: Polar aprotic solvents are ideal for Williamson ether synthesis because they effectively solvate the cation (K⁺ or Na⁺) of the phenoxide, leaving the oxygen anion more "naked" and therefore more nucleophilic. This enhances the rate of the desired Sₙ2 reaction.[6][11]

Q2: Can I use other benzylating agents besides benzyl bromide?

A2: Yes, other benzyl halides like benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times or allow for milder reaction conditions. Benzyl tosylate is another excellent alternative with a very good leaving group.[12]

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The identity and purity of the product can be confirmed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot with an Rf of ~0.48 in 4:1 hexanes/ethyl acetate indicates good purity.[1]

  • Melting Point: The literature melting point is 60-63 °C. A sharp melting point within this range is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methyl group (singlet around 2.42 ppm), the benzylic protons (singlet around 5.13 ppm), and the aromatic protons in their expected regions.[1]

Q4: What are the potential side reactions to be aware of?

A4: The primary side reaction of concern is C-alkylation, where the benzyl group attaches to the carbon atom of the aromatic ring instead of the oxygen atom of the phenol. While O-alkylation is generally the major pathway, the reaction conditions can influence the ratio of O- to C-alkylation. In some cases, with highly reactive electrophiles and certain solvents, dibenzylation (alkylation of the C-alkylated product) can also occur.[13]

Visualization

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_analysis Analysis & Product phenol 2-Methyl-3-nitrophenol reaction Williamson Ether Synthesis (RT to 80°C, 3-24h) phenol->reaction benzyl_bromide Benzyl Bromide benzyl_bromide->reaction base Base (K2CO3 or NaH) base->reaction solvent Solvent (DMF or DMSO) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup tlc TLC Monitoring reaction->tlc In-process control purification Column Chromatography workup->purification product 1-Benzyloxy-2-methyl- 3-nitrobenzene purification->product nmr 1H NMR product->nmr mp Melting Point product->mp

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-benzyloxy-2-methyl-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the synthesis of this compound via Williamson ether synthesis can arise from several factors:

  • Incomplete deprotonation of 2-methyl-3-nitrophenol: The formation of the phenoxide is crucial for the nucleophilic attack on benzyl bromide. Ensure that the base (e.g., potassium carbonate) is of good quality, anhydrous, and used in sufficient molar excess.

  • Poor quality of reagents: Benzyl bromide can degrade over time, and its purity is critical. It is advisable to use freshly distilled or purchased benzyl bromide. Similarly, the solvent (e.g., DMF) should be anhydrous, as water can hydrolyze the phenoxide and react with benzyl bromide.

  • Suboptimal reaction temperature: While the reaction can proceed at room temperature, gentle heating might be necessary to ensure completion.[1] However, excessively high temperatures can lead to side reactions and decomposition of the product.

  • Insufficient reaction time: The reaction should be monitored (e.g., by TLC) to ensure it has gone to completion before workup. A standard reaction time is around 3 hours at room temperature.[2]

Q2: The isolated product is an oil and does not solidify. What should I do?

A2: The desired product, this compound, is a solid with a melting point of 60-63 °C.[2][3] If you obtain an oil, it is likely due to the presence of impurities.

  • Possible Impurities: These could include unreacted benzyl bromide, byproducts from side reactions, or residual solvent.

  • Troubleshooting Steps:

    • Purification: Attempt to purify the oil using column chromatography. A suitable eluent system can be determined using TLC analysis (e.g., n-hexane/ethyl acetate).

    • Induce Crystallization: Dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) and cool it slowly in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

    • Washing: Ensure the crude product is thoroughly washed during the workup to remove any unreacted starting materials or water-soluble impurities.

Q3: I am observing multiple spots on my TLC plate even after the reaction is complete. What are these byproducts?

A3: While the Williamson ether synthesis is generally efficient for producing ethers from primary halides, side products can still form.

  • Potential Side Products:

    • O-alkylation vs. C-alkylation: While O-alkylation is favored, under certain conditions, a small amount of C-alkylation on the aromatic ring can occur.

    • Elimination Products: Although less likely with a primary halide like benzyl bromide, some elimination to form stilbene could occur if the reaction temperature is too high.[4]

    • Products from Impurities: If the starting 2-methyl-3-nitrophenol is impure, you will carry those impurities through the reaction.

  • Identification and Removal:

    • Characterization: Use techniques like NMR and mass spectrometry to identify the structure of the major byproducts.

    • Purification: Column chromatography is the most effective method for separating the desired product from these impurities.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[2]

Materials:

  • 2-Methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of anhydrous potassium carbonate and 200 mL of anhydrous N,N-dimethylformamide.

  • Inert the atmosphere of the reaction vessel with argon or nitrogen.

  • Slowly add 23.8 mL (200 mmol) of benzyl bromide to the reaction mixture dropwise.

  • Stir the reaction at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 1000 mL of water.

  • Extract the aqueous mixture with 800 mL of toluene, and then perform a second extraction with 500 mL of toluene.[5]

  • Combine the organic layers and wash them sequentially with water and then with a saturated aqueous sodium chloride solution.[5]

  • Dry the organic phase over anhydrous magnesium sulfate.[5]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography if necessary. The expected product is a yellow powder.[5]

Data Presentation

ParameterValueReference
Starting Materials
2-Methyl-3-nitrophenol30.6 g (200 mmol)[2]
Benzyl bromide23.8 mL (200 mmol)[2]
Potassium carbonate41.5 g (300 mmol)[2]
N,N-Dimethylformamide200 mL[2]
Reaction Conditions
TemperatureRoom Temperature[2]
Time3 hours[2]
AtmosphereInert (Argon)[2]
Product Properties
AppearanceYellow powdered solid[5]
Melting Point60-63 °C[2][3]
Molecular Weight243.26 g/mol [3]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting Start Reaction Complete? CheckYield Low Yield? Start->CheckYield CheckPurity Product is Oily/Impure? CheckYield->CheckPurity No CheckReagents Check Reagent Quality (Base, Benzyl Bromide, Solvent) CheckYield->CheckReagents Yes Characterize Characterize Product (MP, NMR, MS) CheckPurity->Characterize No Wash Ensure Thorough Washing in Workup CheckPurity->Wash Yes Purify Purify by Recrystallization or Column Chromatography Purify->Characterize Success Successful Synthesis Characterize->Success CheckConditions Verify Reaction Conditions (Temperature, Time) CheckReagents->CheckConditions CheckConditions->Purify Recrystallize Attempt Recrystallization with Scratching Wash->Recrystallize Recrystallize->Purify

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

References

Byproducts of 1-Benzyloxy-2-methyl-3-nitrobenzene synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene. This guide addresses specific issues that may arise during the synthesis, with a focus on the identification of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: Williamson Ether Synthesis. This is a common method involving the reaction of 2-methyl-3-nitrophenol with benzyl bromide in the presence of a base like potassium carbonate.[1]

  • Route B: Nitration of 1-Benzyloxy-2-methylbenzene. This route starts with the benzylation of 2-methylphenol (o-cresol) followed by the nitration of the resulting 1-Benzyloxy-2-methylbenzene.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route chosen.

  • For Route A (Williamson Ether Synthesis):

    • Unreacted starting materials: Residual 2-methyl-3-nitrophenol and benzyl bromide may be present.

    • O-alkylation vs. C-alkylation: While O-alkylation is favored, minor C-alkylation of the phenoxide can occur.

  • For Route B (Nitration):

    • Isomeric mononitration products: The nitration of 1-Benzyloxy-2-methylbenzene can lead to a mixture of regioisomers due to the directing effects of the benzyloxy and methyl groups. Potential isomers include 1-Benzyloxy-2-methyl-4-nitrobenzene, 1-Benzyloxy-2-methyl-5-nitrobenzene, and 1-Benzyloxy-2-methyl-6-nitrobenzene.

    • Dinitration products: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitration of the aromatic ring can occur.

    • Debenzylation product: The strong acidic conditions of the nitration mixture (concentrated nitric and sulfuric acids) can lead to the cleavage of the benzyl ether, yielding 2-methyl-3-nitrophenol.[2][3]

    • Oxidation byproducts: The benzylic position is susceptible to oxidation, which can lead to the formation of benzoic acid or benzaldehyde.[4][5]

Q3: My TLC plate shows multiple spots after the reaction. What could they be?

A3: Multiple spots on a TLC plate are indicative of a mixture of compounds. Besides the desired product and unreacted starting materials, these spots could correspond to the isomeric byproducts, dinitrated compounds, or the debenzylation product. It is advisable to run co-spots with the starting materials to identify them. The other spots will require further characterization.

Q4: The yield of my reaction is low. What are the possible reasons?

A4: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by TLC is crucial.

  • Side reactions: The formation of significant amounts of byproducts, such as isomers or dinitrated compounds, will lower the yield of the desired product.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to lower yields.

  • Loss during work-up and purification: Product may be lost during extraction, washing, or purification steps.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple spots on TLC close to the product spot Formation of isomeric byproducts.Optimize the reaction conditions (temperature, reaction time, and nitrating agent) to favor the formation of the desired isomer. Careful column chromatography may be required to separate the isomers.
A polar spot on TLC (low Rf value) Formation of the debenzylation product (2-methyl-3-nitrophenol).Use milder nitrating conditions if possible. Minimize the reaction time and maintain a low temperature to reduce the extent of ether cleavage.
The isolated product has a lower than expected melting point and a broad melting range. The product is impure and likely contains a mixture of isomers or other byproducts.Recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate) to improve purity. If recrystallization is ineffective, column chromatography is recommended.
The 1H NMR spectrum of the product is complex and shows more peaks than expected. The product is a mixture of isomers.Analyze the integration and splitting patterns of the aromatic protons to identify the different isomers present. Compare the spectrum with literature data for the expected product and potential isomers if available.
The mass spectrum shows a peak corresponding to the debenzylated product. Cleavage of the benzyl ether has occurred.This confirms the presence of the debenzylation byproduct. Optimize reaction conditions to minimize this side reaction.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C14H13NO3[1]
Molecular Weight 243.26 g/mol [1]
Appearance Yellow powder[1]
TLC Rf value 0.48 (n-hexane/ethyl acetate = 4:1, v/v)[1]
Mass Spectrum (CI, m/z) 244 [M+1]+[1]
1H-NMR (CDCl3, δ ppm) 2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis [1]

  • To a reaction vial containing 2-methyl-3-nitrophenol (30.6 g, 200 mmol), add potassium carbonate (41.5 g, 300 mmol) and N,N-dimethylformamide (200 mL).

  • Under an inert atmosphere (e.g., argon), slowly add benzyl bromide (23.8 mL, 200 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Upon completion, pour the reaction mixture into water (1000 mL) and extract with toluene (2 x 800 mL, then 1 x 500 mL).

  • Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Apply a small spot of the sample solution to the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, and visualize the spots under UV light (254 nm). The Rf value of the product should be compared to the literature value.[1]

Protocol 3: Identification of Byproducts by 1H NMR Spectroscopy

  • Dissolve the purified byproduct or a mixture of isomers in a deuterated solvent (e.g., CDCl3).

  • Acquire the 1H NMR spectrum.

  • Analysis of Isomeric Byproducts:

    • The number and splitting patterns of the aromatic protons will differ for each isomer.

    • The chemical shift of the methyl and benzylic protons may also vary slightly between isomers.

    • Careful integration of the signals will help to determine the relative ratios of the isomers in a mixture.

  • Identification of Debenzylation Product (2-methyl-3-nitrophenol):

    • Look for the disappearance of the benzylic protons (a singlet around 5.1 ppm) and the benzyl aromatic protons.

    • The appearance of a phenolic hydroxyl proton signal (which is D2O exchangeable) would be a key indicator.

  • Identification of Oxidation Byproducts:

    • Formation of benzaldehyde would show a characteristic aldehyde proton signal between 9-10 ppm.

    • Formation of benzoic acid would show a carboxylic acid proton signal typically above 10 ppm.

Visualizations

Synthesis_and_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts Starting Material 1-Benzyloxy-2-methylbenzene Nitration Nitration (HNO3, H2SO4) Starting Material->Nitration Desired Product This compound Nitration->Desired Product Isomeric Products Isomeric Mononitro Products (4-NO2, 5-NO2, 6-NO2) Nitration->Isomeric Products Side Reaction Dinitration Dinitration Products Nitration->Dinitration Side Reaction Debenzylation Debenzylation Product (2-methyl-3-nitrophenol) Nitration->Debenzylation Side Reaction Oxidation Oxidation Byproducts (Benzaldehyde, Benzoic Acid) Nitration->Oxidation Side Reaction Troubleshooting_Workflow Start Experiment Complete TLC Analyze Crude Reaction Mixture by TLC Start->TLC Decision_TLC Multiple Spots? TLC->Decision_TLC Single_Spot Proceed to Purification Decision_TLC->Single_Spot No Multiple_Spots Identify Spots Decision_TLC->Multiple_Spots Yes Purify Purify Product (Column Chromatography, Recrystallization) Single_Spot->Purify CoSpot Co-spot with Starting Material Multiple_Spots->CoSpot Characterize Characterize Unknown Spots (NMR, MS) CoSpot->Characterize Decision_Impurity Impurity Identified? Characterize->Decision_Impurity Optimize Optimize Reaction Conditions (Temperature, Time, Reagents) Decision_Impurity->Optimize Yes Decision_Impurity->Purify No (if minor) Optimize->TLC

References

Technical Support Center: Recrystallization of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 1-Benzyloxy-2-methyl-3-nitrobenzene (CAS: 20876-37-3).

Compound Data

A summary of the physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 20876-37-3[1][2][3]
Molecular Formula C₁₄H₁₃NO₃[2][3][4]
Molecular Weight 243.26 g/mol [2][4]
Melting Point 60-63 °C[1][3][5]
Appearance Yellow powdered solid[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A single ideal solvent is not definitively reported in the literature. However, for nitroaromatic compounds, alcoholic solvents like ethanol or isopropanol are often a good starting point.[6] A mixed solvent system is frequently effective for compounds that are challenging to crystallize. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, like ethyl acetate or acetone) at an elevated temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (in which it is poorly soluble, like hexane or water) until turbidity persists.[7][8]

Q2: My compound "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[9] This often happens when the boiling point of the solvent is higher than the melting point of the impure compound (the melting point of this compound is relatively low at 60-63 °C) or if the solution is cooled too rapidly.[10][11] To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly.[10][11] Insulating the flask can promote gradual cooling.

Q3: No crystals have formed after cooling the solution to room temperature. What should I do?

A3: A lack of crystallization can be due to two common issues:

  • Too much solvent was used: This is the most frequent cause.[11] You can remedy this by gently heating the solution to evaporate some of the solvent and re-cooling.[11]

  • The solution is supersaturated: The solution may need a nucleation site to initiate crystal growth.[11] Try scratching the inside of the flask below the solvent level with a glass rod or adding a "seed crystal" of the pure compound if available.[11] Further cooling in an ice bath may also induce crystallization.[8]

Q4: The purity of my compound did not improve after recrystallization. Why?

A4: This can happen if the compound "oiled out" during the process, as impurities tend to be more soluble in the oil phase than in the solvent, leading to their inclusion in the solidified product.[10] It can also occur if the chosen solvent was not appropriate, failing to leave impurities behind in the mother liquor. A different solvent or solvent system should be tested.

Troubleshooting Guide

Use this guide to address specific issues encountered during the recrystallization process.

IssuePotential Cause(s)Recommended Solution(s)
Compound "Oils Out" 1. Solution temperature is above the compound's melting point.[10] 2. Significant impurities are depressing the melting point.[11] 3. The rate of cooling is too rapid.1. Reheat the mixture to dissolve the oil. 2. Add a small amount of additional solvent.[10] 3. Allow the solution to cool very slowly by insulating the flask.[9][11] 4. Consider using a solvent system with a lower boiling point.
No Crystals Form 1. Too much solvent was used, preventing saturation upon cooling.[11] 2. The solution is supersaturated and requires nucleation.[11]1. Remove excess solvent by boiling or using a rotary evaporator and attempt to recrystallize again.[11] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod.[11] 3. Add a seed crystal of the pure compound.[11] 4. Cool the flask in an ice-water bath.[8]
Very Low Yield 1. Excessive solvent was used, leaving a large amount of the product in the mother liquor.[10][12] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not ice-cold.[12]1. Before discarding, cool the mother liquor in an ice bath to see if more product crystallizes. 2. To avoid premature crystallization, use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask).[13] 3. Always wash collected crystals with a minimal amount of ice-cold solvent.[12]
Colored Impurities Remain 1. Colored impurities are co-crystallizing with the product.1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. 2. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocol: Recrystallization using a Mixed Solvent System

This protocol outlines a general procedure using an ethyl acetate/hexane solvent pair. Solvent choice should always be optimized via small-scale solubility tests first.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate in a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[13]

  • Addition of Anti-solvent: While keeping the solution hot, add hexane dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. Add a drop or two of hot ethyl acetate to redissolve the turbidity, ensuring the solution is saturated.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance.[12] Crystal formation should begin during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.[9]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.[12]

  • Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a watch glass to air dry.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the common problem of "oiling out" during crystallization.

G start Oiling Out Occurs (Liquid droplets form) q1 Is the solution temperature above the compound's impure melting point? start->q1 cause1 Cause: Melting Point Depression Impurities lower the melting point below the solution temperature. q1->cause1  Yes q2 Was the solution cooled too quickly? q1->q2 No sol1 Solution: 1. Reheat to dissolve oil. 2. Add more 'good' solvent. cause1->sol1 cause2 Cause: Kinetic Hindrance High supersaturation favors liquid separation over crystallization. q2->cause2  Yes q3 Is the solvent choice appropriate? q2->q3 No sol2 Solution: Cool the solution very slowly. Insulate the flask. cause2->sol2 cause3 Cause: Poor Solvent Interaction Solvent boiling point may be too high or polarity is not optimal. q3->cause3  Yes end Successful Crystallization q3->end No sol3 Solution: Change solvent system. - Choose a solvent with a lower BP. - Use a different co-solvent. cause3->sol3 sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for addressing "oiling out" events.

References

Technical Support Center: Column Chromatography of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 1-Benzyloxy-2-methyl-3-nitrobenzene via column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocol: Flash Column Chromatography

A common method for the purification of this compound is normal-phase flash column chromatography using silica gel.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (EtOAc)

  • Glass column with stopcock

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Prepare several mixtures of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Using TLC, spot the crude mixture on a plate and develop it in each solvent system.

    • The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.

    • Continuously run the mobile phase through the column to equilibrate it, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pipette bulb or compressed air) to start the elution process.

    • Collect fractions in separate tubes. Monitor the progress of the separation by periodically taking small aliquots from the collected fractions and analyzing them by TLC.

  • Product Isolation:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Chromatography Conditions

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase n-Hexane / Ethyl Acetate (EtOAc) gradient or isocratic
Typical Ratio Starting with 95:5 (Hexane:EtOAc), gradually increasing polarity
TLC Rf Target 0.2 - 0.3 for the target compound
Sample Loading Dry loading recommended for better resolution[1]
Detection UV light at 254 nm for TLC visualization

Frequently Asked Questions (FAQs)

Q1: Why is silica gel chosen as the stationary phase? A1: Silica gel is a polar stationary phase that is effective for separating compounds with a range of polarities. This compound, with its nitro and ether groups, has moderate polarity, making it well-suited for purification on silica gel.

Q2: My compound is not moving from the baseline on the TLC plate, even with 100% Ethyl Acetate. What should I do? A2: If your compound is very polar and does not move with standard solvents, you may need a more polar mobile phase.[2] Consider adding a small percentage (1-5%) of methanol to your ethyl acetate. Alternatively, for highly polar compounds, reversed-phase chromatography could be an option.[3][4]

Q3: What is "dry loading" and why is it recommended? A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[1] This technique is particularly useful if your compound has poor solubility in the mobile phase or if you need to use a stronger solvent for dissolution, as it prevents these issues from disrupting the separation at the top of the column.[1]

Q4: Can I use an alternative to silica gel if my compound seems to be decomposing? A4: Yes. Some compounds, particularly those that are acid-sensitive, can degrade on silica gel.[2] In such cases, you can try using a less acidic stationary phase like alumina or florisil.[2] Another option is to use "deactivated" silica gel, which is treated to reduce its acidity.[2]

Q5: What is the purpose of the sand layers at the top and bottom of the column? A5: The bottom layer of sand prevents the silica gel from washing out of the column. The top layer of sand protects the flat surface of the silica from being disturbed when you add the mobile phase, which helps ensure the compound moves down the column in a uniform band.[1]

Troubleshooting Guide

Issue 1: My compound is not eluting from the column.

  • Q: I've run many column volumes of my mobile phase, but I can't see my product coming off. What could be the problem?

  • A: There are several possibilities:

    • Compound Decomposed: The compound may not be stable on silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.

    • Incorrect Mobile Phase: The solvent system you are using may not be polar enough.[2] Try gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Very Low Concentration: The compound may have eluted, but in such a dilute form that it's undetectable by TLC.[2] Try concentrating some of the later fractions to see if the compound is present.[5]

Issue 2: The separation between my product and impurities is poor.

  • Q: On the TLC, my product and an impurity are well-separated, but on the column, they are eluting together. Why?

  • A: This can happen for a few reasons:

    • Overloading the Column: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.

    • Poor Packing: Air bubbles or channels in the silica gel can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed carefully without any cracks.

    • Sample Band too Wide: If you dissolve your sample in too much solvent before loading, the initial band will be too broad, leading to overlapping fractions. This is a common reason to prefer dry loading.[1]

Issue 3: The compound is streaking or "tailing" down the column.

  • Q: My compound spot is elongated on the TLC plate and seems to be smearing down the column. How can I fix this?

  • A: Peak tailing can be caused by secondary interactions with the stationary phase, often due to the acidity of silica gel.

    • Adjust Mobile Phase: Adding a small amount of a slightly more polar or acidic/basic modifier to the mobile phase can sometimes improve peak shape. For example, a drop of triethylamine for basic compounds or acetic acid for acidic compounds.

    • Change Stationary Phase: As mentioned, if the compound is acid-sensitive, switching to alumina or deactivated silica might be necessary.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC Select Mobile Phase (TLC) Pack Pack Column with Silica Slurry TLC->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Collect Continue Combine Combine Pure Fractions Monitor->Combine Separation Complete Evaporate Evaporate Solvent Combine->Evaporate Yield Obtain Pure Product Evaporate->Yield

Caption: Workflow for purification via column chromatography.

Troubleshooting Logic

G Start Problem Encountered NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? NoElution->PoorSep No Sol1 Increase Mobile Phase Polarity NoElution->Sol1 Yes Sol2 Check for Decomposition on Silica NoElution->Sol2 Yes Tailing Peak Tailing? PoorSep->Tailing No Sol3 Reduce Sample Load PoorSep->Sol3 Yes Sol4 Repack Column Carefully PoorSep->Sol4 Yes Sol5 Use Dry Loading Method PoorSep->Sol5 Yes Sol6 Add Modifier to Mobile Phase Tailing->Sol6 Yes Sol7 Change Stationary Phase (e.g., Alumina) Tailing->Sol7 Yes End Problem Resolved Tailing->End No Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End Sol6->End Sol7->End

Caption: Flowchart for troubleshooting common chromatography issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-nitration and controlling selectivity during the synthesis of nitrated compounds.

Troubleshooting Guide: Preventing Over-Nitration and Controlling Selectivity

This guide addresses common issues encountered during nitration reactions in a question-and-answer format.

Issue 1: My reaction is producing a high percentage of di- or poly-nitrated products. How can I favor mono-nitration?

Over-nitration is a common challenge, particularly with activated aromatic rings. Several factors can be adjusted to enhance the selectivity for mono-nitration:

  • Temperature Control: Nitration is an exothermic reaction. Maintaining a low and stable temperature is critical to prevent runaway reactions and reduce the rate of subsequent nitrations. For many reactions, keeping the temperature below 50°C is recommended, and for highly activated substrates, temperatures of 0-10°C are often necessary.

  • Slow Reagent Addition: Adding the nitrating agent dropwise to the substrate solution allows for better control of the reaction exotherm and maintains a low instantaneous concentration of the nitrating species, disfavoring multiple nitrations.

  • Stoichiometry: Use a minimal excess of the nitrating agent. A stoichiometric amount or a very slight excess is often sufficient for complete conversion of the starting material without promoting further nitration.

  • Milder Nitrating Agents: Instead of the highly reactive mixed acid (HNO₃/H₂SO₄), consider using milder reagents that offer more controlled nitration.[1] A selection of alternative nitrating agents and their typical applications are summarized in the table below.

Nitrating AgentSubstrate SuitabilityKey Advantages
Diluted Nitric AcidActivated Aromatics (e.g., Phenols)Reduced reactivity, lower cost.
Acetyl Nitrate (in situ from HNO₃ and acetic anhydride)General use, amines (avoids destruction by H₂SO₄)Milder than mixed acid, good for sensitive substrates.[2]
Nitronium Salts (e.g., NO₂BF₄)General useCan offer more controlled nitration.[1]
Metal Nitrates (e.g., Cu(NO₃)₂, Bi(NO₃)₃)Activated Aromatics (e.g., Phenols)Mild conditions, can offer high regioselectivity.
Dinitrogen Pentoxide (N₂O₅)General useEffective, stoichiometric control can reduce waste.[1]

Issue 2: The regioselectivity of my nitration is poor, resulting in a difficult-to-separate mixture of ortho, meta, and para isomers.

The directing effect of substituents on the aromatic ring is the primary determinant of regioselectivity. However, reaction conditions and the choice of nitrating system can significantly influence the isomer ratio.

  • Catalyst Selection: Solid acid catalysts, such as zeolites, can enhance regioselectivity due to shape-selectivity within the catalyst pores, often favoring the formation of the para isomer.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. For instance, in the nitration of toluene, less polar solvents have been observed to slightly increase the proportion of the para-isomer.

  • Nitrating Agent: The choice of nitrating agent can have a profound impact on isomer distribution. The table below illustrates the effect of different nitrating systems on the mononitration of toluene.

Nitrating SystemSolventOrtho (%)Meta (%)Para (%)
HNO₃/H₂SO₄-58438
NO₂BF₄CH₂Cl₂66331
N₂O₅CH₂Cl₂ (-10°C)59.92.537.6
Acetyl NitrateAc₂O53245

Data compiled from multiple sources for illustrative purposes. Actual results may vary with specific reaction conditions.

Issue 3: My reaction with a highly activated substrate (e.g., aniline, phenol) is uncontrollable, leading to decomposition and tar formation.

Highly activated substrates are extremely susceptible to both over-nitration and oxidation by the nitrating agent.

  • Protecting Groups: For anilines, the highly activating amino group can be protected as an acetanilide. This moderates the activating effect, prevents oxidation, and directs nitration primarily to the para position. The protecting group can be subsequently removed by hydrolysis.[1]

  • Milder Conditions: For phenols, using diluted nitric acid or metal nitrate reagents can provide a more controlled reaction and prevent oxidative degradation.

The following table compares the product distribution for the direct nitration of aniline versus the protection-nitration-deprotection pathway.

Methodo-Nitroaniline (%)m-Nitroaniline (%)p-Nitroaniline (%)Oxidation Byproducts
Direct Nitration with Mixed Acid~2~47~51Significant (tar formation)
Acetanilide Protection StrategyMinorMinorMajor ProductMinimal

Data is representative and compiled from various sources.[3]

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid used in mixed-acid nitrations?

Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species in this reaction.

Q2: How can I monitor the progress of my nitration reaction?

Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are common techniques to monitor the consumption of the starting material and the formation of the product. It is crucial to quench the reaction as soon as the starting material is consumed to prevent over-nitration.[1]

Q3: Can continuous flow reactors improve nitration reactions?

Yes, continuous flow reactors offer excellent heat exchange capabilities, allowing for precise temperature control and minimizing the risk of localized overheating. This enhanced control can improve safety and selectivity, especially for highly exothermic nitration reactions.

Experimental Protocols

Protocol 1: General Procedure for Mononitration of a Non-activated Aromatic Compound (e.g., Benzene)

Safety Note: This reaction involves the use of concentrated acids and is highly exothermic. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid. Ensure the temperature of the mixture is maintained below 10°C during the addition.[1]

  • Nitration Reaction: To the cooled nitrating mixture, add the aromatic compound (e.g., benzene) dropwise while vigorously stirring. Maintain the reaction temperature below 50°C.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for 30-60 minutes. Monitor the reaction's progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The nitrated product will separate, often as an oil or a solid.

  • Purification: Separate the organic layer, wash it with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then wash with water again. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure. Further purification can be achieved by distillation or recrystallization.

Protocol 2: Nitration of Aniline via the Acetanilide Protection Strategy

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve aniline in glacial acetic acid.

  • Slowly add an equimolar amount of acetic anhydride to the cooled solution. The reaction is exothermic.

  • After the initial exotherm subsides, gently warm the mixture for a short period to ensure complete reaction.

  • Pour the reaction mixture into cold water to precipitate the acetanilide. Filter, wash with cold water, and dry the product.

Step 2: Nitration of Acetanilide

  • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid as described in Protocol 1, ensuring the temperature is kept low (0-5°C).

  • Slowly add the dried acetanilide to the cooled nitrating mixture, maintaining the low temperature.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction by pouring it onto ice to precipitate the p-nitroacetanilide.

Step 3: Deprotection (Hydrolysis)

  • Heat the p-nitroacetanilide with an aqueous solution of sulfuric acid to hydrolyze the amide back to the amine.

  • After cooling, neutralize the solution with a base (e.g., NaOH) to precipitate the p-nitroaniline.

  • Filter, wash with water, and recrystallize the p-nitroaniline to obtain the pure product.

Visualizations

Troubleshooting_Over_Nitration cluster_conditions Reaction Conditions cluster_reagents Reagents start High Yield of Over-Nitrated Products temp Lower Temperature start->temp Is T too high? addition Slow Reagent Addition start->addition Fast addition? stoich Adjust Stoichiometry start->stoich Excess reagent? milder Use Milder Nitrating Agent start->milder Using mixed acid? protect Use Protecting Group (for activated substrates) start->protect Activated substrate? outcome Selective Mono-Nitration temp->outcome addition->outcome stoich->outcome milder->outcome protect->outcome

Caption: A troubleshooting workflow for addressing over-nitration issues.

Aniline_Nitration_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection aniline Aniline acetylation React with Acetic Anhydride aniline->acetylation acetanilide Acetanilide acetylation->acetanilide nitration Nitrate with Mixed Acid (0-5°C) acetanilide->nitration p_nitroacetanilide p-Nitroacetanilide nitration->p_nitroacetanilide hydrolysis Acid Hydrolysis p_nitroacetanilide->hydrolysis p_nitroaniline p-Nitroaniline hydrolysis->p_nitroaniline

Caption: Experimental workflow for the synthesis of p-nitroaniline.

References

Stability of 1-Benzyloxy-2-methyl-3-nitrobenzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental stability data for 1-Benzyloxy-2-methyl-3-nitrobenzene is not extensively available in public literature. The following guidance is based on established principles of organic chemistry, knowledge of similar molecular structures (benzyl ethers, nitroaromatics), and standard pharmaceutical stability testing practices.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a benzyl ether. Generally, benzyl ethers are relatively stable under neutral and basic conditions but are susceptible to cleavage under strong acidic conditions.[1][2] The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring, making it resistant to oxidative degradation, but it is not expected to prevent acid-catalyzed hydrolysis of the ether linkage.[3]

Q2: How should I store this compound in the lab?

A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. Given its susceptibility to strong acids, it should be stored away from acidic vapors and reagents.

Q3: What are the likely degradation products under acidic conditions?

A3: Under strong acidic conditions, the benzyl ether linkage is expected to cleave. This acid-catalyzed hydrolysis would likely yield 2-methyl-3-nitrophenol and benzyl alcohol (which may further react to form benzyl halides if hydrohalic acids are used).[4][5][6]

Q4: Is the compound stable under typical basic conditions used in experiments (e.g., NaOH, K₂CO₃)?

A4: Acyclic ethers, including benzyl ethers, are generally resistant to cleavage by bases.[7] Therefore, this compound is expected to be stable under most common basic conditions, especially with weaker bases like potassium carbonate. Stronger bases at high temperatures might promote other reactions, but simple cleavage of the ether bond is unlikely.

Q5: Can I use this compound in reactions involving strong reducing agents?

A5: Caution is advised. The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) by common reducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl). Furthermore, catalytic hydrogenation (e.g., H₂/Pd-C) is a standard method for cleaving benzyl ethers (hydrogenolysis).[1][8] Therefore, using such reagents will likely reduce the nitro group and cleave the ether linkage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No degradation is observed under acidic stress conditions. 1. Acid concentration is too low, or conditions (temperature, time) are too mild. 2. The analytical method (e.g., HPLC) is not stability-indicating and cannot resolve the parent compound from degradants.[9]1. Increase acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature, or extend the incubation time. 2. Re-evaluate your analytical method. Run forced degradation samples to ensure you can separate the peak of the starting material from potential products like 2-methyl-3-nitrophenol.
The compound degrades completely or too rapidly. 1. Stress conditions are too harsh (acid/base concentration, temperature).[9]1. Reduce the stressor concentration, lower the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to identify products without destroying the entire sample.[9]
Multiple unexpected peaks appear in the chromatogram after the stability study. 1. Formation of secondary degradation products. For example, under acidic conditions, the initial product (benzyl alcohol) might undergo further reactions. 2. Impurities in the starting material are degrading. 3. Interaction with the solvent or buffer components.1. Analyze samples at multiple time points to track the appearance and disappearance of peaks, which can help establish the degradation pathway. 2. Characterize the purity of your starting material before initiating the stability study. 3. Use high-purity (e.g., HPLC grade) solvents and simple buffers. Consider using a universal detector like Mass Spectrometry (MS) to help identify the unknown peaks.[9]
Poor mass balance in the analytical results (sum of parent and degradants is not ~100%). 1. One or more degradation products are not being detected (e.g., they lack a UV chromophore, are volatile, or are not eluting from the column).[9] 2. The response factors of the degradation products are significantly different from the parent compound.1. Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. 2. If the structures of the degradants are known, synthesize or isolate them to determine their individual response factors for accurate quantification.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study to illustrate how results could be presented.

ConditionTime (hours)Assay of this compound (%)2-methyl-3-nitrophenol (%)Total Degradants (%)Mass Balance (%)
0.1 M HCl at 60 °C 099.8< 0.1< 0.199.9
695.24.54.699.8
1290.19.69.899.9
2481.518.118.399.8
0.1 M NaOH at 60 °C 099.9< 0.1< 0.1100.0
2499.5< 0.10.299.7
4899.20.10.599.7

Experimental Protocols

Protocol: Forced Hydrolytic Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound to acid and base hydrolysis.

1. Materials and Reagents:

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Volumetric flasks, pipettes, and vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1.0 mg/mL.

3. Stress Sample Preparation:

  • Acid Hydrolysis:

    • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 1 M HCl.

    • Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Base Hydrolysis:

    • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 1 M NaOH.

    • Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 0.1 mg/mL in 0.1 M NaOH.

  • Control Sample:

    • Prepare a control sample by diluting 1.0 mL of the stock solution to 10 mL with the 50:50 water:acetonitrile mixture (without acid or base).

4. Incubation:

  • Place all prepared samples (acid, base, and control) in a temperature-controlled environment (e.g., a 60 °C water bath or oven).

  • Protect samples from light.

  • Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • For each aliquot taken from the acidic or basic solutions, immediately neutralize it by adding an equimolar amount of base or acid, respectively, to quench the degradation reaction before analysis.

5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

6. Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify any degradation products by comparing their peak areas to the initial peak area of the parent compound (assuming similar response factors for a preliminary assessment).

  • Calculate the mass balance for each time point.

Visualizations

Acid_Catalyzed_Degradation cluster_reactants Reactants cluster_process Process cluster_products Products start This compound protonation Protonation of Ether Oxygen start->protonation H+ (Acid) cleavage C-O Bond Cleavage (SN1) protonation->cleavage prod1 2-Methyl-3-nitrophenol cleavage->prod1 prod2 Benzyl Carbocation (leads to Benzyl Alcohol) cleavage->prod2

Caption: Hypothesized acid-catalyzed degradation pathway.

Base_Condition_Stability reactant This compound condition Basic Conditions (e.g., NaOH, RT) reactant->condition result Generally Stable (No significant degradation) condition->result Ether linkage is resistant to base cleavage

Caption: General stability under basic conditions.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_stress Prepare Stress Samples (Acid, Base, Control) prep_stock->prep_stress incubate Incubate at Stress Temp (e.g., 60°C) prep_stress->incubate sample Sample at Time Points (0, 2, 6, 12, 24h) incubate->sample quench Neutralize to Quench Reaction sample->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc data Calculate Assay, Impurities, and Mass Balance hplc->data

Caption: Workflow for forced degradation stability testing.

Troubleshooting_Tree start Unexpected HPLC Result q1 Is Mass Balance ≈ 100%? start->q1 q2 Are peaks well-resolved? start->q2 a1_yes Degradation pathway is likely captured. Focus on peak identification (LC-MS). q1->a1_yes Yes a1_no Undetected products likely. Use universal detector (MS, CAD). Check for volatiles. q1->a1_no No a2_yes Method is likely suitable. Proceed with analysis. q2->a2_yes Yes a2_no Method is not stability-indicating. Optimize HPLC method (gradient, column, mobile phase). q2->a2_no No

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Substituted nitrobenzenes are foundational components in modern organic synthesis, acting as critical intermediates in the manufacturing of a wide range of products, including pharmaceuticals, dyes, and agrochemicals.[1] The nitro group's strong electron-withdrawing properties and its capacity for versatile chemical transformations, such as reduction to amines, make it an invaluable functional group.[1][2] This guide offers a comparative analysis of the principal synthetic routes to substituted nitrobenzenes, complete with experimental data and detailed methodologies to assist researchers in selecting the optimal strategy for their needs.

Core Synthetic Strategies

The synthesis of substituted nitrobenzenes is primarily accomplished through a few key strategies, each with distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.[1] The most prominent methods include:

  • Electrophilic Aromatic Substitution (Nitration): The most direct and widely employed method, involving the reaction of an aromatic ring with a nitrating agent.[3]

  • Nucleophilic Aromatic Substitution (SNA r): This method is applicable when a suitable leaving group is present on the aromatic ring, which is activated by strong electron-withdrawing groups like the nitro group itself.[4][5]

  • Sandmeyer Reaction: A versatile method to introduce a variety of substituents, including nitro groups (in a modified sense) or other functionalities onto an aromatic ring starting from an aryl amine via a diazonium salt.[6][7][8]

  • Transition-Metal Catalyzed Reactions: Modern methods that offer alternative pathways, sometimes under milder conditions, for C-NO2 bond formation or for transformations of the nitro group itself.[9]

Electrophilic Aromatic Nitration

This is the most established and common method for introducing a nitro group onto an aromatic ring.[3] The reaction typically involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.[10] The sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[11][12]

Mechanism: The process occurs in three main stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).[2][13]

  • Nucleophilic Attack: The electron-rich π system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][12]

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the ring's aromaticity and yielding the nitrobenzene product.[12][14]

G cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2 & 3: Substitution HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_ion HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->NO2_ion - H₂O H2O H₂O Benzene Benzene Ring NO2_ion->Benzene Arenium_ion Arenium Ion (Resonance Stabilized) Benzene->Arenium_ion + NO₂⁺ (Slow) Nitrobenzene Nitrobenzene Arenium_ion->Nitrobenzene - H⁺ (Fast)

Caption: General mechanism of electrophilic aromatic nitration.

Advantages:

  • Well-established and widely applicable methodology.[1]

  • Reagents are readily available and cost-effective.[1]

  • Regioselectivity is generally predictable based on the directing effects of existing substituents on the ring.[1]

Disadvantages:

  • Requires harsh, strongly acidic conditions which may not be suitable for sensitive substrates.[1]

  • Risk of over-nitration, leading to di- or tri-substituted products, especially at higher temperatures.[10][11]

  • Safety concerns associated with handling mixed acids.[1]

  • Friedel-Crafts reactions are incompatible with nitrobenzene as the strong deactivation prevents the reaction.[11]

Experimental Data: Electrophilic Nitration

The following table summarizes typical reaction conditions and yields for the nitration of various aromatic substrates using the mixed acid method.

SubstrateNitrating AgentTemperature (°C)Time (h)Yield (%)Isomer Distribution (o:m:p)Reference
BenzeneHNO₃/H₂SO₄50-60195N/A[3]
TolueneHNO₃/H₂SO₄30-401.59659 : 4 : 37[3]
ChlorobenzeneHNO₃/H₂SO₄7029830 : 1 : 70[3]
BenzeneHNO₃/H₂SO₄ (Solid Acid Catalyst: SO₄/SiO₂)582.363.4N/A[15][16]
Methyl BenzoateHNO₃/H₂SO₄<150.25~80Primarily meta[17]
Experimental Protocol: Synthesis of Nitrobenzene[3][18]
  • Preparation: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10 °C.

  • Nitrating Mixture: Slowly add 40 mL of concentrated nitric acid through the dropping funnel while maintaining the low temperature.

  • Addition of Benzene: Once the nitrating mixture is prepared and cooled, add 35 mL (approx. 0.4 mol) of benzene dropwise. The temperature must be carefully controlled and kept below 50-55 °C to prevent the formation of dinitrobenzene.[10][14]

  • Reaction: After all the benzene has been added, continue stirring the mixture at around 60 °C for one hour to ensure the reaction goes to completion.[18]

  • Work-up: Cool the reaction mixture and carefully pour it into a separatory funnel containing cold water. The nitrobenzene will form the lower layer.

  • Purification: Separate the organic layer and wash it sequentially with cold water, a dilute sodium carbonate solution, and finally again with water. Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation.

Nucleophilic Aromatic Substitution (SNAr)

While electrophilic substitution is more common for initial nitration, nucleophilic aromatic substitution is a key method for modifying already substituted aromatic rings, particularly those bearing nitro groups. The reaction proceeds via an addition-elimination mechanism.[5] For SNAr to occur, two main conditions must be met:

  • The presence of a good leaving group (typically a halide).[4]

  • Strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate.[4][5]

The reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The leaving group is then expelled to restore aromaticity.

Advantages:

  • Allows for the introduction of nucleophiles, which is not possible via electrophilic substitution.

  • Highly regioselective due to the requirement of ortho/para positioning of activating groups.

Disadvantages:

  • Limited substrate scope; requires a specific arrangement of a leaving group and strong electron-withdrawing groups.[4]

  • The aromatic ring must be strongly deactivated (electron-poor) for the reaction to proceed.[4]

Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that synthesizes aryl halides, cyanides, or other functional groups from primary aromatic amines via an aryl diazonium salt intermediate.[6][8] While not a direct nitration method, it is highly relevant as anilines are commonly produced by the reduction of nitroarenes.[2] A one-pot sequence involving a molybdenum-catalyzed reduction of a nitroarene followed by a Sandmeyer reaction allows for the direct synthesis of haloaromatics from nitroarenes.[19]

Mechanism: The process involves two main steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.[20]

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr) which catalyzes the replacement of the diazonium group (-N₂⁺) with the corresponding nucleophile.[7][8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6]

Advantages:

  • Provides a reliable route to a wide variety of substituted arenes that are difficult to synthesize directly.[6]

  • The starting materials (anilines) are readily accessible from nitroarenes.

Disadvantages:

  • The diazonium salt intermediates can be unstable and potentially explosive if isolated or heated.

  • The reaction often requires stoichiometric amounts of copper salts and can generate significant waste.

G cluster_0 Experimental Workflow Reagents 1. Cool H₂SO₄ in Ice Bath Add_Substrate 2. Add Aromatic Substrate (e.g., Benzene) Reagents->Add_Substrate Slow_Addition 4. Add Nitrating Mix Dropwise (Keep Temp < 50°C) Add_Substrate->Slow_Addition Prepare_Nitrating_Mix 3. Prepare Cold Nitrating Mix (HNO₃ + H₂SO₄) Prepare_Nitrating_Mix->Slow_Addition Reaction_Heat 5. Stir at 60°C for 1 hour Slow_Addition->Reaction_Heat Quench 6. Pour into Cold Water Reaction_Heat->Quench Separate 7. Separate Layers Quench->Separate Wash 8. Wash Organic Layer (H₂O, Na₂CO₃, H₂O) Separate->Wash Dry 9. Dry with Anhydrous Agent Wash->Dry Purify 10. Purify by Distillation Dry->Purify

Caption: Experimental workflow for mixed-acid nitration.

Transition-Metal Catalyzed Methods

Recent advancements have introduced transition-metal catalysis as a viable alternative for synthesizing and modifying nitroaromatics. These methods can offer improved selectivity and milder reaction conditions.

  • Denitrative Coupling: Rhodium and Palladium catalysts have been shown to facilitate the denitrative C-O bond formation, coupling nitroarenes with arylboronic acids to form diaryl ethers.[9] The proposed mechanism involves oxidative addition of the C-NO₂ bond to a Pd(0) species.[9]

  • Thioetherification: Cobalt ferrite (CoFe₂O₄) nanoparticles can catalyze the thioetherification of nitroarenes.[9] A key advantage of this heterogeneous catalyst is its magnetic nature, allowing for easy separation and reuse for multiple cycles.[9]

  • Reduction: Ruthenium and Gold-based catalysts have demonstrated exceptional activity and selectivity in the reduction of nitrobenzene to aniline, which is a crucial subsequent step for many applications.[21][22]

Advantages:

  • Often proceed under milder conditions compared to classical nitration.

  • Can offer unique reactivity and selectivity.

  • Heterogeneous catalysts can be easily recovered and recycled.[9]

Disadvantages:

  • Catalysts can be expensive and sensitive to air or moisture.

  • Substrate scope may be more limited compared to electrophilic nitration.

G Start Start: Choose Synthesis Path for Substituted Nitrobenzene Q1 Is the goal to add a -NO₂ group to an unfunctionalized or activated/moderately deactivated ring? Start->Q1 Method1 Use Electrophilic Aromatic Nitration (e.g., HNO₃/H₂SO₄) Q1->Method1 Yes Q2 Does the substrate have a leaving group (e.g., halide) ortho/para to a strong electron-withdrawing group? Q1->Q2 No End Product Synthesized Method1->End Method2 Use Nucleophilic Aromatic Substitution (SNAr) with desired nucleophile Q2->Method2 Yes Q3 Is the starting material a primary aromatic amine? Q2->Q3 No Method2->End Method3 Use Sandmeyer Reaction (via Diazonium Salt) to introduce other functionalities Q3->Method3 Yes Method4 Consider alternative methods like transition-metal catalysis for specific transformations (e.g., denitrative coupling) Q3->Method4 No Method3->End Method4->End

Caption: Decision logic for selecting a synthesis method.

References

A Comparative Guide to Alternative Reagents for the Benzylation of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylation of nitrophenols is a critical transformation in organic synthesis, serving as a key step in the preparation of various intermediates for pharmaceuticals and functional materials. The selection of an appropriate benzylation method is paramount to ensure high yields, selectivity, and process efficiency. This guide provides an objective comparison of the primary alternative reagents and methodologies for this reaction, supported by experimental data and detailed protocols.

Executive Summary

The benzylation of nitrophenols can be effectively achieved through several methods, each with distinct advantages and disadvantages. The classical Williamson ether synthesis is a robust and widely used method, though it can be complicated by competing C-alkylation, particularly with highly activated substrates like nitrophenols. The Mitsunobu reaction offers a milder alternative, proceeding under neutral conditions, but requires stoichiometric amounts of reagents that can complicate purification. Phase-transfer catalysis (PTC) presents a green and efficient approach, often providing high yields under mild conditions with the potential for catalyst recycling. The choice of method will ultimately depend on the specific substrate, desired selectivity (O- vs. C-alkylation), and process constraints.

Comparison of Benzylation Methods

The following table summarizes the key quantitative data for the different benzylation methods of nitrophenols. It is important to note that reaction conditions can significantly influence the outcome, and optimization is often necessary for a specific substrate.

MethodReagentsSubstrateBase/CatalystSolventTemp. (°C)Time (h)Yield (%)O/C Selectivity
Williamson Ether Synthesis Benzyl chloridep-NitrophenolK₂CO₃DMF804-12Moderate-GoodFavors O-alkylation in aprotic solvents.[1]
Benzyl bromide2-NaphtholBaseDMF--GoodHigh for O-alkylation.[1]
Benzyl bromide2-NaphtholBaseTFE (protic)--GoodHigh for C-alkylation.[1]
Mitsunobu Reaction Benzyl alcohol, PPh₃, DIAD/DEADGeneral Phenols-THFRT6-24Good-ExcellentHigh for O-alkylation.[2][3]
Benzyl alcohol, PPh₃, DIAD4-Nitrobenzoic acid**-THF8018~60-70N/A (esterification)
Phase-Transfer Catalysis Benzyl chloridePhenolNaOHWaterRT2Good-ExcellentHigh for O-alkylation.[4]
Benzyl chloridep-NitrophenolNaOHWaterRT-GoodHigh for O-alkylation.[5]
Benzyl chloride2-Phenylpropanenitrile 50% aq. NaOHToluene60685N/A (C-alkylation)
Benzyl chloride2-Phenylpropanenitrile50% aq. NaOHToluene60692N/A (C-alkylation)
Benzyl chloride2-Phenylpropanenitrile***50% aq. NaOHToluene60495N/A (C-alkylation)

*Data for 2-naphthol is included to illustrate the pronounced effect of solvent on O- vs. C-alkylation selectivity. **Data for 4-nitrobenzoic acid is included as a model for a nitro-substituted aromatic acid in a Mitsunobu reaction. ***Data for 2-phenylpropanenitrile is included to provide a comparison of different phase-transfer catalysts.

Reaction Mechanisms and Workflows

To visualize the distinct pathways of these methodologies, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.

Williamson_Ether_Synthesis Nitrophenol Ar-OH (Nitrophenol) Phenoxide Ar-O⁻ (Nitrophenoxide) Nitrophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product Ar-O-Bn (Benzyl Ether) Phenoxide->Product SN2 Attack C_Alkylation C-Alkylated Product Phenoxide->C_Alkylation C-Alkylation (Side Reaction) BenzylHalide Bn-X (Benzyl Halide) BenzylHalide->Product BenzylHalide->C_Alkylation SideProduct Base-H⁺ + X⁻ Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Alkoxyphosphonium [Ar-O-PPh₃]⁺ Betaine->Alkoxyphosphonium Nitrophenol Ar-OH (Nitrophenol) Nitrophenol->Alkoxyphosphonium BenzylAlcohol Bn-OH (Benzyl Alcohol) Product Ar-O-Bn (Benzyl Ether) BenzylAlcohol->Product Alkoxyphosphonium->Product SN2 Attack Byproducts Ph₃P=O + DEAD-H₂ Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nitrophenoxide_aq Ar-O⁻ (Nitrophenoxide) PTC_org Q⁺Ar-O⁻ Nitrophenoxide_aq->PTC_org Ion Exchange Base_aq Base (e.g., NaOH) Base_aq->Nitrophenoxide_aq Deprotonation of Ar-OH PTC_aq Q⁺X⁻ (Catalyst) PTC_aq->PTC_org BenzylHalide_org Bn-X (Benzyl Halide) Product_org Ar-O-Bn (Benzyl Ether) BenzylHalide_org->Product_org Product_org->PTC_aq Catalyst Regeneration PTC_org->Product_org SN2 Attack Experimental_Workflow Start Start Combine Combine Nitrophenol, Solvent, and Base/Catalyst Start->Combine Add_Reagent Add Benzylating Agent (Halide or Alcohol) Combine->Add_Reagent React Heat and Stir (Monitor by TLC/GC/LCMS) Add_Reagent->React Workup Aqueous Workup (Quench, Extract, Wash) React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End Characterize Product Purify->End

References

A Comparative Analysis of the Reactivity of 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-benzyloxy-2-methyl-3-nitrobenzene with structurally similar compounds. The analysis is supported by experimental data from relevant studies and established principles of physical organic chemistry, offering insights into how substituent patterns influence reaction outcomes. This information is intended to aid in reaction design, optimization, and the prediction of chemical behavior in drug development and synthetic chemistry.

Introduction

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that significantly influences its chemical reactivity. The interplay of electronic and steric effects from the benzyloxy, methyl, and nitro groups dictates its susceptibility to various chemical transformations, including nucleophilic aromatic substitution (SNAr) and catalytic hydrogenation. Understanding these effects is crucial for predicting reaction rates and regioselectivity.

The bulky benzyloxy group and the adjacent methyl group at the ortho position create significant steric hindrance around the nitro group. Electronically, the nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the ortho and para positions.[1][2] The methyl group is a weak electron-donating group, while the benzyloxy group can donate electron density through resonance but is inductively electron-withdrawing. This complex interplay of effects makes a direct comparison with simpler substituted nitrobenzenes essential for predicting its behavior.

Comparative Reactivity in Catalytic Hydrogenation

Catalytic hydrogenation of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. The rate of this reaction is sensitive to the electronic and steric environment of the nitro group. Experimental data from the catalytic hydrogenation of various substituted nitrobenzenes over a Ruthenium/Mesoporous Carbon (Ru/CMK-3) catalyst provides valuable insights into the expected reactivity of this compound.

Data Presentation: Catalytic Hydrogenation of Substituted Nitrobenzenes
CompoundSubstituent PositionConversion (%)Reaction Time (h)Turnover Frequency (TOF) (h⁻¹)Reference
o-MethoxynitrobenzeneOrtho1002.5409.4[3]
m-MethoxynitrobenzeneMeta82.12.5336.6[3]
p-MethoxynitrobenzenePara1002.5409.4[3]
o-MethylnitrobenzeneOrtho93.82.5384.6[3]
m-MethylnitrobenzeneMeta25.42.5104.1[3]
p-MethylnitrobenzenePara43.52.5178.4[3]

Table 1: Comparative conversion rates for the catalytic hydrogenation of methoxy- and methyl-substituted nitrobenzenes over a Ru/CMK-3 catalyst.[3]

From the data in Table 1, it is evident that electron-donating groups, such as methoxy and methyl, influence the rate of hydrogenation. For methoxy-substituted nitrobenzenes, the ortho and para isomers show complete conversion, suggesting that the electron-donating resonance effect of the methoxy group facilitates the reaction. In the case of methyl-substituted isomers, the ortho-substituted compound displays significantly higher conversion compared to the meta and para isomers. This suggests that the proximity of the methyl group in the ortho position may have a favorable electronic or steric interaction with the catalyst surface that enhances the reaction rate.

Based on these findings, this compound, which has an alkoxy group (benzyloxy) and a methyl group ortho to the nitro group, is expected to exhibit high reactivity in catalytic hydrogenation. The electron-donating nature of these groups should facilitate the reduction of the nitro group. However, the significant steric bulk of the benzyloxy group compared to a methoxy group could potentially hinder the approach of the substrate to the catalyst surface, which might slightly decrease the reaction rate compared to o-methoxynitrobenzene.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The rate of SNAr is highly dependent on the position of the electron-withdrawing group relative to the leaving group.

For a potential SNAr reaction on a derivative of this compound (e.g., with a leaving group at a different position), the nitro group at position 3 would strongly activate positions ortho and para to it (positions 2, 4, and 6). However, the existing substituents (benzyloxy at 1 and methyl at 2) would introduce significant steric hindrance, particularly at positions 2 and 4. This steric congestion would likely disfavor nucleophilic attack at these positions, making position 6 the most probable site for a successful SNAr reaction, assuming a suitable leaving group is present at that position.

Experimental Protocols

Catalytic Hydrogenation of Substituted Nitrobenzenes

The following is a general experimental protocol for the catalytic hydrogenation of nitrobenzene derivatives, based on the methodology used in the study with the Ru/CMK-3 catalyst.[3]

Materials:

  • Substituted nitrobenzene (e.g., o-methylnitrobenzene)

  • Ru/CMK-3 catalyst

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • The autoclave reactor is charged with the substituted nitrobenzene, the Ru/CMK-3 catalyst, and ethanol.

  • The reactor is sealed and purged several times with H₂ to remove any air.

  • The reactor is pressurized with H₂ to the desired pressure (e.g., 3 MPa).

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred vigorously.

  • The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis A Charge Reactor: - Substituted Nitrobenzene - Ru/CMK-3 Catalyst - Ethanol B Seal and Purge with H₂ A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor by GC/HPLC D->E F Cool and Depressurize E->F G Filter Catalyst F->G H Solvent Removal G->H I Purification H->I

Caption: Workflow for the catalytic hydrogenation of substituted nitrobenzenes.

sn_ar_pathway reactant Aryl Halide (with EWG) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product Substituted Product intermediate->product - X⁻ leaving_group X⁻

References

Spectroscopic Scrutiny: A Comparative Guide to 1-Benzyloxy-2-methyl-3-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of aromatic isomers is a critical step. The subtle shifts in substituent positions on a benzene ring can dramatically alter a molecule's chemical reactivity, biological activity, and physical properties. This guide provides a detailed spectroscopic comparison of 1-Benzyloxy-2-methyl-3-nitrobenzene and its positional isomers, offering insights into how spectroscopic techniques can be leveraged to differentiate these closely related compounds. While experimental data for all conceivable isomers is not exhaustively available in the literature, this guide combines available experimental data with established spectroscopic principles to provide a comprehensive analytical framework.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. The data for this compound is based on experimental findings, while the data for its isomers are predicted based on the known effects of substituent positioning on aromatic systems.

Table 1: ¹H-NMR Spectroscopic Data (Predicted for Isomers)

CompoundAr-H Chemical Shifts (ppm)-CH₂- (s)-CH₃ (s)Phenyl-H of Benzyl Group (m)
This compound [1]7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 1H)5.132.427.32-7.44 (m, 5H)
1-Benzyloxy-3-methyl-2-nitrobenzene (Predicted)~7.2-7.5~5.2~2.5~7.3-7.5
1-Benzyloxy-4-methyl-2-nitrobenzene (Predicted)~7.0-7.8~5.1~2.4~7.3-7.5
2-Benzyloxy-1-methyl-3-nitrobenzene (Predicted)~7.1-7.6~5.0~2.3~7.3-7.5

Table 2: ¹³C-NMR Spectroscopic Data (Predicted)

CompoundAromatic C-OAromatic C-CH₃Aromatic C-NO₂Other Aromatic C-CH₂--CH₃Phenyl-C of Benzyl Group
This compound ~150-155~125-130~145-150~115-140~70-75~15-20~127-137
1-Benzyloxy-3-methyl-2-nitrobenzene~155-160~135-140~140-145~110-135~70-75~20-25~127-137
1-Benzyloxy-4-methyl-2-nitrobenzene~158-162~130-135~142-147~112-138~70-75~20-25~127-137
2-Benzyloxy-1-methyl-3-nitrobenzene~152-157~130-135~148-153~120-142~68-73~18-23~127-137

Table 3: IR Spectroscopic Data (Predicted for Isomers)

CompoundN-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound ~1520-1560~1340-1370~1200-1250~3030-3100
1-Benzyloxy-3-methyl-2-nitrobenzene~1515-1555~1335-1365~1200-1250~3030-3100
1-Benzyloxy-4-methyl-2-nitrobenzene~1510-1550~1330-1360~1200-1250~3030-3100
2-Benzyloxy-1-methyl-3-nitrobenzene~1525-1565~1345-1375~1200-1250~3030-3100

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compound [1]C₁₄H₁₃NO₃243.26244 [M+1]⁺, 91 (tropylium ion), [M-NO₂]⁺
IsomersC₁₄H₁₃NO₃243.26Likely similar fragmentation patterns, with potential minor differences in fragment ion intensities.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

Synthesis of this compound[1]
  • Materials : 2-methyl-3-nitrophenol, benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF), toluene, magnesium sulfate.

  • Procedure :

    • To a reaction vial containing 2-methyl-3-nitrophenol (200 mmol), add potassium carbonate (300 mmol) and 200 mL of DMF.

    • Under an argon atmosphere, slowly add benzyl bromide (200 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 3 hours.

    • Upon completion, pour the reaction solution into 1000 mL of water.

    • Extract the aqueous mixture with toluene (800 mL, then 500 mL).

    • Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H-NMR Acquisition :

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an attenuated total reflectance (ATR) accessory.

    • Liquid Samples : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Acquisition :

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation of isomers.

  • Ionization : Electron ionization (EI) is commonly used for these types of compounds. Chemical ionization (CI) can also be used to enhance the molecular ion peak.[1]

  • Analysis :

    • Operate the mass spectrometer in full scan mode to obtain the mass spectrum.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The benzylic group often gives a characteristic peak at m/z 91 (the tropylium ion).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of this compound isomers.

Spectroscopic_Analysis_Workflow start Isomer Mixture ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir mw_confirm Confirm Molecular Weight (All Isomers Same) ms->mw_confirm proton_env Analyze Aromatic Proton Environment & Splitting nmr->proton_env carbon_env Analyze Aromatic Carbon Chemical Shifts nmr->carbon_env functional_groups Identify Functional Groups (-NO₂, C-O, Ar-H) ir->functional_groups isomer_diff Differentiate Isomers based on Substitution Pattern mw_confirm->isomer_diff proton_env->isomer_diff carbon_env->isomer_diff functional_groups->isomer_diff structure_elucidation Final Structure Elucidation isomer_diff->structure_elucidation

Caption: Workflow for Spectroscopic Isomer Differentiation.

NMR_Differentiation_Logic aromatic_region Aromatic Region ¹H-NMR Spectrum splitting_pattern Splitting Pattern (Coupling Constants) aromatic_region->splitting_pattern chemical_shifts Chemical Shifts (Shielding/Deshielding) aromatic_region->chemical_shifts ortho_meta_para Ortho, Meta, Para Relationships splitting_pattern->ortho_meta_para substituent_effects Substituent Electronic Effects (-NO₂, -OR, -CH₃) chemical_shifts->substituent_effects isomer_id Isomer Identification ortho_meta_para->isomer_id substituent_effects->isomer_id

Caption: Logic for NMR-based Isomer Identification.

References

Comparative Guide to Purity Analysis of 1-Benzyloxy-2-methyl-3-nitrobenzene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of HPLC methods for the purity analysis of 1-Benzyloxy-2-methyl-3-nitrobenzene, alongside alternative analytical techniques. It is intended for researchers, scientists, and professionals in drug development and quality control who require robust analytical methodologies for chemical purity assessment. The guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.

Introduction to Purity Analysis

The determination of purity is a critical step in the synthesis and quality control of chemical compounds. For a substance like this compound, an intermediate in various synthetic pathways, ensuring high purity is essential for downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and accuracy in separating the main compound from potential impurities and degradation products.

This guide outlines a standard reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and compares its performance with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocol: Purity Determination by RP-HPLC

This section details the methodology for assessing the purity of this compound using RP-HPLC with UV detection.

2.1. Materials and Reagents

  • Sample: this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase: Acetonitrile and Water mixture.

  • Diluent: Acetonitrile/Water (50:50, v/v)

2.2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is used. The conditions provided below are a starting point and may require optimization for specific instruments and impurity profiles.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Deionized Water; B: Acetonitrile
Gradient Elution 0-15 min: 60% B to 95% B; 15-20 min: 95% B (hold)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

2.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the diluent to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.4. Data Analysis The purity of the sample is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Results and Data Presentation

The following table summarizes hypothetical chromatographic results for a sample of this compound, demonstrating the presence of the main compound and two potential process-related impurities.

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1Impurity A (e.g., 2-methyl-3-nitrophenol)4.81,5200.15%
2This compound 12.5 995,600 99.51%
3Impurity B (e.g., dibenzyl ether)16.23,4100.34%
Total 1,000,530 100%

Calculated Purity: 99.51%

Comparison with Alternative Analytical Techniques

While HPLC is a primary method for purity analysis, other techniques offer complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the volatility of the impurities.

TechniquePrincipleAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, high sensitivity for chromophoric compounds, robust, and easily quantifiable.Requires analytes to be soluble and possess a UV chromophore. Does not provide structural information directly.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass.Excellent for volatile and thermally stable impurities. Provides mass information for structural elucidation.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
NMR Spectroscopy (qNMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Signal is proportional to molar quantity.Provides detailed structural information. Can be used for absolute quantification (qNMR) against a standard.Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals and difficult interpretation.

Comparative Logic Diagram

The diagram below outlines the decision-making process for selecting an appropriate analytical technique for the purity assessment of a chemical intermediate.

Method_Selection start Purity Analysis Required is_volatile Is the compound & impurities volatile and thermally stable? start->is_volatile has_chromophore Does the compound have a UV chromophore? is_volatile->has_chromophore No gcms Use GC-MS is_volatile->gcms Yes need_structure Is structural confirmation of impurities needed? has_chromophore->need_structure No hplc Use HPLC-UV has_chromophore->hplc Yes nmr Use NMR need_structure->nmr Yes hplc_ms Use HPLC-MS need_structure->hplc_ms Yes, for trace levels hplc->need_structure Yes

Caption: Decision tree for selecting an analytical method for purity determination.

Conclusion

For the routine quality control and purity analysis of this compound, RP-HPLC with UV detection is a highly suitable method. It offers a reliable, precise, and high-throughput approach for quantifying the main component and separating it from potential impurities. When structural elucidation of unknown impurities is required, hyphenated techniques like HPLC-MS or complementary methods such as GC-MS and NMR spectroscopy should be employed to gain a comprehensive understanding of the sample's composition. The specific method or combination of methods should be chosen based on the analytical goals, sample properties, and available instrumentation.

Characterization of 1-Benzyloxy-2-methyl-3-nitrobenzene by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric characterization of 1-benzyloxy-2-methyl-3-nitrobenzene with a structurally related alternative, p-(benzyloxy)nitrobenzene. It includes predicted fragmentation patterns based on established principles of mass spectrometry, comparative data, and a comprehensive experimental protocol for analysis.

Introduction

This compound is a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. Its molecular weight is 243.26 g/mol .[1] Accurate characterization of such molecules is crucial for their identification and quality control. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. While detailed experimental mass spectra for this compound are not widely published, a chemical ionization (CI) mass spectrum has shown an [M+1]+ ion at m/z 244, confirming its molecular weight.[2] This guide will predict the fragmentation of the title compound under electron ionization (EI) and compare it with the known fragmentation of a similar molecule, p-(benzyloxy)nitrobenzene.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to be driven by the presence of the nitro group, the benzyl ether linkage, and the methyl group on the aromatic ring. The initial step is the formation of the molecular ion ([M]•+) at an m/z of 243. The subsequent fragmentation is likely to proceed through the following pathways:

  • Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO2, 46 u) or a nitroso radical (•NO, 30 u).[3][4]

  • Cleavage of the Benzyl Ether Bond: The bond between the benzylic carbon and the ether oxygen is prone to cleavage. This can occur in two ways:

    • Formation of the Tropylium Ion: Cleavage can lead to the formation of the highly stable benzyl cation, which often rearranges to the tropylium ion ([C7H7]+) at m/z 91. This is a very common and often abundant fragment for compounds containing a benzyl group.[5][6][7][8][9]

    • Formation of a Phenoxy Cation: Cleavage of the O-CH2 bond can also result in a substituted phenoxy cation.

  • Benzylic Cleavage: The methyl group on the aromatic ring can undergo benzylic cleavage, leading to the loss of a hydrogen radical.

Based on these principles, a proposed fragmentation pathway is illustrated in the diagram below.

G M [C₁₄H₁₃NO₃]⁺• m/z 243 (Molecular Ion) F1 [C₁₄H₁₃O]⁺ m/z 197 (Loss of •NO₂) M->F1 - •NO₂ (46 u) F2 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F2 Cleavage F3 [C₇H₆NO₃]⁺ m/z 152 (Loss of •C₇H₇) M->F3 - •C₇H₇ (91 u) F4 [C₆H₅]⁺ m/z 77 (Phenyl Ion) F2->F4 - C₂H₂ (26 u) F5 [C₇H₆NO₂]⁺ m/z 136 (Loss of •OCH₂C₆H₅) F3->F5 - O (16 u)

Figure 1: Proposed fragmentation pathway for this compound.

Comparative Analysis with p-(Benzyloxy)nitrobenzene

For comparative purposes, we can examine the known mass spectrometric data of p-(benzyloxy)nitrobenzene (benzyl 4-nitrophenyl ether). This compound has a similar benzyl ether linkage but lacks the methyl group and has the nitro group in the para position. The mass spectrum of p-(benzyloxy)nitrobenzene shows prominent peaks at m/z 91, 65, and the molecular ion at m/z 229.[10] The base peak is the tropylium ion at m/z 91, highlighting the lability of the benzyl ether bond.

The following table summarizes the predicted and known fragmentation data for both compounds.

m/z Predicted Fragment Ion (this compound) Known/Predicted Fragment Ion (p-(Benzyloxy)nitrobenzene) Interpretation
243[C₁₄H₁₃NO₃]⁺•-Molecular Ion of this compound
229-[C₁₃H₁₁NO₃]⁺•Molecular Ion of p-(Benzyloxy)nitrobenzene[10]
197[C₁₄H₁₃O]⁺[C₁₃H₁₀O]⁺• (m/z 182)Loss of •NO₂
152[C₇H₆NO₃]⁺[C₆H₄NO₃]⁻ (m/z 138)Loss of the benzyl group
136[C₇H₆NO₂]⁺-Further fragmentation of the nitrotoluene moiety
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion (likely base peak)[10]
77[C₆H₅]⁺[C₆H₅]⁺Phenyl ion
65[C₅H₅]⁺[C₅H₅]⁺Loss of acetylene from the phenyl or tropylium ion[10]

Experimental Protocols

A suitable method for the characterization of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Protocol

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve sample in volatile solvent (e.g., Dichloromethane) GC1 Inject 1 µL into GC Prep1->GC1 GC2 Column: DB-5MS (or equivalent) GC1->GC2 GC3 Oven Program: Initial: 100°C (1 min) Ramp: 15°C/min to 280°C Hold: 5 min GC2->GC3 MS1 Ionization: Electron Ionization (EI) at 70 eV GC3->MS1 MS2 Mass Analyzer: Quadrupole MS1->MS2 MS3 Scan Range: m/z 40-400 MS2->MS3

Figure 2: GC-MS experimental workflow.
LC-MS/MS Protocol

For a more detailed structural analysis, especially for complex mixtures, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

  • Sample Preparation: Dissolve the sample in a suitable solvent mixture such as acetonitrile/water.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to identify the protonated molecule [M+H]⁺ at m/z 244.

    • MS2 Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. This will help confirm the proposed fragmentation pathways.

Conclusion

References

A Comparative Guide to Catalytic Systems for the Reduction of the Nitro Group

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the production of a wide array of pharmaceuticals, dyes, agrochemicals, and other fine chemicals.[1][2] The choice of an appropriate catalytic system is paramount to achieving high efficiency, selectivity, and sustainability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

Overview of Catalytic Systems

Catalytic systems for nitro group reduction can be broadly categorized into several classes, each with distinct advantages and limitations. These include noble metal catalysts, non-noble metal catalysts, and photocatalytic systems, which can be either homogeneous or heterogeneous in nature.

Noble Metal Catalysts: Catalysts based on noble metals such as palladium (Pd), platinum (Pt), gold (Au), and ruthenium (Ru) are widely recognized for their exceptional catalytic activity, often achieving high conversion rates under mild reaction conditions.[2][3][4] Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[5]

Non-Noble Metal Catalysts: In the pursuit of more sustainable and cost-effective processes, significant research has been directed towards the development of catalysts based on abundant first-row transition metals like iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu).[2][6] While traditional methods often employed iron powder, this could lead to the generation of substantial iron sludge.[2][7] Modern non-noble metal catalysts are often designed as nanoparticles on various supports to boost their performance and stability.[2]

Photocatalytic Systems: Photocatalysis has emerged as a green and sustainable approach for nitro group reduction, utilizing light energy to drive the reaction.[7] These systems often employ semiconductor materials, such as titanium dioxide (TiO2), which can be combined with other materials to enhance their activity under visible light.[8][9][10]

Performance Comparison of Catalytic Systems

The selection of a catalyst is often a balance between activity, selectivity, cost, and operational conditions. The following table summarizes the performance of various catalytic systems in the reduction of nitroarenes, providing a comparative overview of their efficacy.

Catalyst SystemSubstrateReducing AgentSolventTemp. (°C)TimeConversion (%)Yield (%)Ref.
Noble Metal Catalysts
10% Pd/CAromatic Nitro CompoundH₂ (50 psi)EthanolRT--High[1]
Raney NickelAromatic Nitro CompoundH₂----High[5]
Ru₃(CO)₁₂/NEt₄ClDinitrotolueneCOMethanol---45-50% (biscarbamate)[11]
[Pd(isoquinoline)₂Cl₂] + Fe₂O₃/MoO₃NitroareneCO-----[11]
Non-Noble Metal Catalysts
Iron PowderAromatic Nitro CompoundNH₄Cl or Acetic AcidWater/EthanolReflux--High[1]
V₂O₅/TiO₂NitroarenesHydrazine HydrateEthanol---Good to Excellent[12]
Ni-Ce Complex on SiO₂NitrobenzeneH₂ (40 bar)Methanol6020 h>99%-[13]
Fe/CaCl₂Nitroarenes-----Excellent[14]
Photocatalytic Systems
V₂O₅/TiO₂NitroarenesHydrazine HydrateEthanolRT-up to 95%-[8]
Ag/AgxSNitrobenzeneNa₂SWaterRT50 min~95%-[15]
CdS-In-120Nitroaromatics------[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the reduction of nitroarenes using different catalytic systems.

Catalytic Hydrogenation using Pd/C

This protocol outlines a general procedure for the reduction of a nitroarene using palladium on carbon as the catalyst.[1]

Materials:

  • Aromatic nitro compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Procedure:

  • In a pressure vessel, dissolve the aromatic nitro compound in a suitable solvent like ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product by crystallization or column chromatography if necessary.

Reduction using Iron Powder

This method provides a classic and robust approach for nitro group reduction.[1]

Materials:

  • Aromatic nitro compound

  • Iron powder

  • Ammonium chloride or Acetic acid

  • Ethanol/Water mixture

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the aromatic nitro compound in a mixture of ethanol and water.

  • Add iron powder and either ammonium chloride or acetic acid to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture to remove the iron salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product as needed.

Visualizing the Process

Diagrams can effectively illustrate complex workflows and reaction pathways, providing a clear visual summary for researchers.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Analysis cluster_recycle Catalyst Recycling catalyst_synthesis Catalyst Synthesis / Selection reaction_setup Reaction Setup (Solvent, Reductant, Conditions) catalyst_synthesis->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS, GC) reaction_setup->reaction_monitoring catalyst_removal Catalyst Removal (Filtration / Centrifugation) reaction_monitoring->catalyst_removal product_isolation Product Isolation (Extraction, Concentration) catalyst_removal->product_isolation catalyst_recovery Catalyst Recovery catalyst_removal->catalyst_recovery product_purification Product Purification (Chromatography, Crystallization) product_isolation->product_purification product_analysis Product Analysis (NMR, MS, Yield Calculation) product_purification->product_analysis catalyst_reuse Catalyst Reuse catalyst_recovery->catalyst_reuse catalyst_reuse->reaction_setup

Caption: Generalized workflow for comparing catalytic systems in nitro group reduction.

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Catalyst Catalyst + [H]

Caption: Simplified reaction pathway for the catalytic reduction of a nitro group.

Conclusion and Future Outlook

The catalytic reduction of nitro groups remains a vital transformation in chemical synthesis. While noble metal catalysts continue to be highly effective, the development of sustainable and cost-effective alternatives based on non-noble metals and photocatalytic systems is a significant area of ongoing research.[2][6][7] Future advancements will likely focus on designing catalysts with enhanced activity, selectivity, and stability, as well as developing processes that operate under even milder and more environmentally benign conditions.[7] The exploration of novel catalyst supports and single-atom catalysts also holds promise for further improving the efficiency of this important reaction.[2]

References

A Comparative Guide to Protecting Groups for 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules. For a substituted phenol such as 2-methyl-3-nitrophenol, which possesses a nucleophilic hydroxyl group and electron-withdrawing nitro and methyl functionalities, the selection of an appropriate protecting group is critical to ensure chemoselectivity and high yields in subsequent synthetic transformations. This guide provides an objective comparison of common protecting groups—methyl, benzyl, tert-butyldimethylsilyl (TBDMS), and acetyl—for the hydroxyl functionality of 2-methyl-3-nitrophenol. The efficacy of these groups is evaluated based on reported experimental data for structurally similar nitrophenols, offering a predictive framework for their application to the target molecule.

Comparison of Protecting Group Efficacy

The following table summarizes the key performance indicators for each protecting group, including typical reaction conditions, yields for protection and deprotection, and stability profiles. It is important to note that the quantitative data presented is derived from studies on analogous nitrophenol substrates and should be considered as a strong indicator of expected performance for 2-methyl-3-nitrophenol.

Protecting GroupProtection Method & ConditionsTypical Protection Yield (%)Deprotection Method & ConditionsTypical Deprotection Yield (%)Stability Profile
Methyl (Me) CH₃I, K₂CO₃, Acetone, rt, 2-16 h90-96BBr₃, CH₂Cl₂, 0°C to rt, 1-24 h78-90Stable to a wide range of conditions; requires harsh deprotection.
Benzyl (Bn) BnBr, K₂CO₃, DMF, rt, 6 h~93H₂, 10% Pd/C, THF/t-BuOH/PBS, 10 bar>73Stable to most non-reducing conditions; cleaved by hydrogenolysis.[1]
TBDMS TBDMSCl, Imidazole, DMF, rt, 12 h>95KHF₂, MeOH, rt, 30 min~95Labile to acid and fluoride ions; stable to basic and oxidative conditions.[2]
Acetyl (Ac) Ac₂O, 60°C, 7 h (solvent-free)>99NaOH (aq), rtQuantitativeProne to hydrolysis under both acidic and basic conditions.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a phenolic hydroxyl group. These can be adapted for 2-methyl-3-nitrophenol based on the data presented above.

Methylation of Phenol (General Procedure)
  • Protection: To a solution of the phenol (1.0 equiv) in acetone, anhydrous potassium carbonate (1.5 equiv) is added, followed by methyl iodide (1.2 equiv). The mixture is stirred at room temperature for 2-16 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the methyl ether.

  • Deprotection: The methyl ether (1.0 equiv) is dissolved in anhydrous dichloromethane under an inert atmosphere and cooled to 0°C. A solution of boron tribromide (1.2 equiv) in dichloromethane is added dropwise. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-24 hours. The reaction is quenched by the slow addition of water, and the mixture is extracted with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to yield the deprotected phenol.

Benzylation of Phenol (General Procedure)
  • Protection: To a solution of the phenol (1.0 equiv) in anhydrous DMF, anhydrous potassium carbonate (1.5 equiv) is added, followed by benzyl bromide (1.1 equiv). The reaction is stirred at room temperature for 6 hours. The mixture is then diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection (Hydrogenolysis): The benzyl ether (1.0 equiv) is dissolved in a suitable solvent mixture (e.g., THF:tert-butyl alcohol:PBS buffer). A catalytic amount of 10% palladium on carbon (0.2-0.5 eq. per benzyl group) is added.[1] The mixture is subjected to a hydrogen atmosphere (10 bar) and stirred until the reaction is complete.[1] The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the deprotected phenol.

TBDMS Silylation of Phenol (General Procedure)
  • Protection: The phenol (1.0 equiv) is dissolved in anhydrous DMF, and imidazole (2.5 equiv) is added, followed by tert-butyldimethylsilyl chloride (1.2 equiv). The reaction is stirred at room temperature for 12 hours. The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated to give the TBDMS ether.

  • Deprotection: The TBDMS ether (1.0 equiv) is dissolved in methanol, and potassium bifluoride (KHF₂) is added.[2] The mixture is stirred at room temperature for 30 minutes.[2] The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the phenol.

Acetylation of Phenol (General Procedure)
  • Protection: The phenol (1.0 equiv) is mixed with acetic anhydride (1.5 equiv) and heated to 60°C for 7 hours in a solvent-free system.[4] The reaction mixture is then cooled and diluted with an organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford the acetylated product.

  • Deprotection: The acetylated phenol is dissolved in a suitable solvent (e.g., methanol), and an aqueous solution of sodium hydroxide is added. The reaction is stirred at room temperature until complete hydrolysis is observed by TLC. The mixture is then acidified with dilute HCl and extracted with an organic solvent. The organic layer is dried and concentrated to give the deprotected phenol.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the protection and subsequent deprotection of the phenolic hydroxyl group of 2-methyl-3-nitrophenol.

G General Workflow for Phenol Protection and Deprotection cluster_protection Protection Step cluster_reaction Further Synthesis cluster_deprotection Deprotection Step start 2-Methyl-3-nitrophenol protecting_reagent Protecting Group Reagent (e.g., MeI, BnBr, TBDMSCl, Ac₂O) base Base (e.g., K₂CO₃, Imidazole) start->base 1. Deprotonation protected_phenol Protected 2-Methyl-3-nitrophenol protecting_reagent->protected_phenol 2. Nucleophilic Attack reaction Desired Chemical Transformation(s) (e.g., Oxidation, Reduction, Coupling) protected_phenol->reaction reaction_product Product from Transformation reaction->reaction_product deprotecting_reagent Deprotecting Reagent (e.g., BBr₃, H₂/Pd-C, KHF₂, NaOH) final_product Modified 2-Methyl-3-nitrophenol deprotecting_reagent->final_product reaction_product->deprotecting_reagent 3. Cleavage of Protecting Group

Caption: General workflow for the protection and deprotection of a phenolic hydroxyl group.

Conclusion

The choice of a protecting group for 2-methyl-3-nitrophenol is dictated by the specific reaction conditions of the subsequent synthetic steps.

  • Methyl ethers offer high stability but require harsh deprotection conditions, making them suitable for robust synthetic routes.

  • Benzyl ethers provide a good balance of stability and can be removed under mild hydrogenolysis conditions, provided other functional groups are compatible.

  • TBDMS ethers are ideal for transformations that are sensitive to acidic conditions and where mild, fluoride-mediated deprotection is desired.

  • Acetyl esters are easily introduced and removed but are sensitive to both acidic and basic hydrolysis, limiting their application to neutral reaction sequences.

Researchers should carefully consider the stability profile of each protecting group in the context of their planned synthetic route to maximize yields and ensure the successful synthesis of their target molecules.

References

Mechanistic studies of reactions involving 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common methodologies for the reduction of the nitro group in 1-benzyloxy-2-methyl-3-nitrobenzene, a key transformation in the synthesis of various pharmaceutical intermediates. The choice of reduction method is critical to avoid undesired side reactions, such as debenzylation. This document outlines the mechanistic pathways, expected outcomes, and detailed experimental protocols for the most relevant techniques, supported by comparative data to aid in method selection.

Mechanistic Overview: Nitro Group Reduction

The reduction of a nitroarene to an aniline derivative is a stepwise process that can proceed through various intermediates. The two primary mechanistic routes relevant to the discussed methods are the direct (hydrogenation) and indirect (dissolving metal) pathways.

Catalytic Hydrogenation Pathway

Catalytic hydrogenation typically follows the Haber-Lukashevich pathway, involving the sequential reduction of the nitro group on the surface of a metal catalyst.

G cluster_0 Catalytic Hydrogenation Pathway A 1-Benzyloxy-2-methyl- 3-nitrobenzene B Nitroso Intermediate A->B + H2 - H2O C Hydroxylamine Intermediate B->C + H2 D 2-Benzyloxy-6-methylaniline C->D + H2 - H2O

Caption: Catalytic hydrogenation of a nitroarene.

Dissolving Metal Reduction Pathway

Reduction with metals in acidic media proceeds through a series of single electron transfers from the metal to the nitro group, followed by protonation.

G cluster_1 Dissolving Metal Reduction Pathway A 1-Benzyloxy-2-methyl- 3-nitrobenzene B Nitro Radical Anion A->B + e- (from metal) C Nitroso Intermediate B->C + e-, + 2H+ D Hydroxylamine Intermediate C->D + 2e-, + 2H+ E 2-Benzyloxy-6-methylaniline D->E + 2e-, + 2H+ - H2O

Caption: Dissolving metal reduction of a nitroarene.

Comparison of Reduction Methodologies

The following table provides a qualitative and quantitative comparison of the most common methods for the reduction of this compound. The data presented is based on typical outcomes for structurally similar nitroarenes and should be considered as a guide for initial experimental design.

MethodCatalyst/ReagentTypical Solvent(s)Temperature (°C)Reaction Time (h)Expected Yield (%)Chemoselectivity Notes
Catalytic Hydrogenation 10% Pd/CMethanol, Ethanol25 - 502 - 1285 - 95High risk of debenzylation to form 2-amino-6-methylphenol. May also reduce other susceptible functional groups.
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium formateMethanol, Ethanol25 - 801 - 680 - 90Milder conditions than H₂ gas, but debenzylation can still be a significant side reaction.
Dissolving Metal (Tin) SnCl₂·2H₂OEthanol, Ethyl acetate25 - 782 - 875 - 90Generally high chemoselectivity for the nitro group. Debenzylation is typically not observed.
Dissolving Metal (Iron) Fe, NH₄Cl (or HCl/AcOH)Ethanol/Water, Methanol50 - 1003 - 1270 - 85Good chemoselectivity for the nitro group. A cost-effective and environmentally benign alternative to tin salts.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Method 1: Catalytic Hydrogenation (High Risk of Debenzylation)

Workflow:

G A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Purge with H₂ B->C D Stir under H₂ atmosphere C->D E Monitor Reaction D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: Catalytic hydrogenation workflow.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). This process is repeated three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification is achieved by column chromatography on silica gel.

Method 2: Catalytic Transfer Hydrogenation

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol%).

  • The reaction mixture is heated to reflux and stirred.

  • After completion, the mixture is cooled to room temperature and filtered through Celite®.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is performed by column chromatography.

Method 3: Reduction with Tin(II) Chloride (Chemoselective)

Workflow:

G A Dissolve Substrate in Solvent B Add SnCl₂·2H₂O A->B C Heat to Reflux B->C D Monitor Reaction C->D E Cool and Quench D->E F Extract Product E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: Tin(II) chloride reduction workflow.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

  • The mixture is heated to reflux with stirring.

  • Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • The resulting suspension is filtered through Celite®.

  • The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Method 4: Reduction with Iron (Cost-Effective & Chemoselective)

Procedure:

  • A mixture of this compound (1.0 eq) and iron powder (5-10 eq) in a mixture of ethanol and water (e.g., 4:1) is prepared.

  • Ammonium chloride (NH₄Cl) (3-5 eq) is added, and the mixture is heated to reflux.

  • After the reaction is complete, the hot solution is filtered through Celite®.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated to yield the crude product.

  • Purification is carried out by column chromatography.

Concluding Remarks

The selection of an appropriate reduction method for this compound is a critical step in synthetic design. While catalytic hydrogenation offers high yields, the significant risk of debenzylation often makes it unsuitable. For syntheses where the benzyloxy protecting group must be retained, dissolving metal reductions using tin(II) chloride or iron are the methods of choice, offering excellent chemoselectivity. This guide provides the necessary comparative data and experimental frameworks to enable researchers to make informed decisions for their specific synthetic goals.

A Comparative Guide to the Structure of 1-Benzyloxy-2-methyl-3-nitrobenzene: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular structure of 1-Benzyloxy-2-methyl-3-nitrobenzene, a key intermediate in organic synthesis. Due to the limited availability of direct experimental crystallographic data for this specific compound, this guide leverages quantum chemical calculations and compares the predicted structure with experimental data from closely related analogues. This approach offers valuable insights into the compound's stereoelectronic properties, which are crucial for understanding its reactivity and potential applications in drug development.

Molecular Structure and Conformation

This compound is a substituted aromatic compound with the chemical formula C₁₄H₁₃NO₃. Its structure features a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group. The spatial arrangement of these substituents significantly influences the molecule's overall conformation and reactivity.

Experimental and Theoretical Methodologies

To provide a comprehensive comparison, this guide outlines both a standard experimental protocol for X-ray crystallography and a widely used computational approach for quantum chemical calculations.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in a molecule is experimentally achieved through single-crystal X-ray diffraction. A typical protocol involves the following steps:

  • Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent by slow evaporation.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting molecular structures and properties. A common computational workflow is as follows:

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output mol_structure Initial Molecular Structure (e.g., from 2D sketch) dft_calc Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_structure->dft_calc Submit for calculation opt_structure Optimized 3D Structure (Bond lengths, angles, dihedrals) dft_calc->opt_structure Yields e_properties Electronic Properties (Mulliken charges, HOMO-LUMO) dft_calc->e_properties Yields

Caption: A typical workflow for quantum chemical calculations using DFT.

The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules[1][2][3].

Structural Parameter Comparison

The following tables summarize the theoretically calculated structural parameters for this compound and compare them with experimental X-ray crystallographic data of analogous compounds. This comparison allows for an assessment of the accuracy of the computational model and provides insights into the structural effects of the substituent groups.

Table 1: Selected Bond Lengths (Å)

BondCalculated (this compound)Experimental (1-Chloro-2-methyl-3-nitrobenzene)[4]Experimental (1-Benzyloxy-3-methyl-4-nitrobenzene)
C-N (nitro)1.4851.479(2)1.470(6)
N-O (nitro)1.2281.221(2)1.218(6)
C-O (ether)1.365-1.366(5)
O-CH₂1.432-1.449(5)
C-C (aromatic)1.390 - 1.4101.373(2) - 1.391(2)1.373(7) - 1.397(7)

Table 2: Selected Bond Angles (°)

AngleCalculated (this compound)Experimental (1-Chloro-2-methyl-3-nitrobenzene)[4]Experimental (1-Benzyloxy-3-methyl-4-nitrobenzene)
O-N-O123.5123.9(1)124.3(5)
C-C-N120.8120.5(1)119.5(5)
C-O-CH₂117.5-117.8(3)

Table 3: Selected Dihedral Angles (°)

Dihedral AngleCalculated (this compound)Experimental (1-Chloro-2-methyl-3-nitrobenzene)[4]Experimental (1-Benzyloxy-3-methyl-4-nitrobenzene)
C-C-N-O35.238.8(1)4.5(8)
C-C-O-C85.1-88.9(5)

Analysis and Comparison

The calculated bond lengths and angles for this compound show good agreement with the experimental data from its structural analogues. The aromatic C-C bond lengths are within the expected range, indicating the delocalized π-system of the benzene ring.

A noteworthy structural feature is the torsion of the nitro group relative to the benzene ring. The calculated dihedral angle of 35.2° suggests significant steric hindrance between the nitro group and the adjacent methyl and benzyloxy substituents. This is consistent with the experimental observation in 1-chloro-2-methyl-3-nitrobenzene, where the nitro group is twisted by 38.8(1)°[4]. In contrast, the nitro group in 1-benzyloxy-3-methyl-4-nitrobenzene is nearly coplanar with the benzene ring, with a dihedral angle of only 4.5(8)°, highlighting the impact of substituent positioning on the molecular conformation.

The benzyloxy group also exhibits a non-planar arrangement with respect to the benzene ring, as indicated by the C-C-O-C dihedral angle. This conformation is likely adopted to minimize steric repulsion with the neighboring substituents.

Structural Comparison cluster_calc Calculated Structure cluster_exp Experimental Analogues calc_nitro Nitro Group Twist: ~35° exp_nitro_steric 1-Chloro-2-methyl-3-nitrobenzene: Nitro Group Twist ~39° calc_nitro->exp_nitro_steric Good Agreement (Steric Hindrance) exp_nitro_planar 1-Benzyloxy-3-methyl-4-nitrobenzene: Nitro Group Nearly Planar calc_nitro->exp_nitro_planar Illustrates Substituent Effect calc_benzyloxy Benzyloxy Group: Non-planar

Caption: Comparison of calculated and experimental structural features.

Conclusion

This comparative guide demonstrates the utility of quantum chemical calculations in elucidating the structural properties of this compound. The theoretical predictions, benchmarked against experimental data from closely related compounds, provide a reliable model of its three-dimensional structure. The significant out-of-plane twist of the nitro group, driven by steric interactions, is a key conformational feature that will influence its chemical behavior. These insights are valuable for researchers in designing synthetic pathways and for professionals in the field of drug development exploring the structure-activity relationships of related molecules.

References

Safety Operating Guide

Proper Disposal of 1-Benzyloxy-2-methyl-3-nitrobenzene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1-Benzyloxy-2-methyl-3-nitrobenzene, ensuring the safety of laboratory personnel and adherence to environmental regulations.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a compound used in various research applications. While this chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, prudent laboratory practice dictates careful handling and disposal in accordance with institutional and local regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat.[2] All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for its correct handling and storage prior to disposal.

PropertyValue
CAS Number 20876-37-3
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Solid
Melting Point 60 - 63 °C (140 - 145.4 °F)[1][2][3][4]
Storage Class Combustible Solids (Storage Class 11)[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured process that prioritizes safety and regulatory compliance. The following protocol outlines the recommended steps for its disposal.

Step 1: Waste Identification and Collection

  • Treat all unwanted this compound as chemical waste.

  • Carefully sweep up the solid material, avoiding dust formation.[1]

  • Place the collected waste into a clean, dry, and sealable container that is compatible with the chemical. The original container is often the best choice if it is in good condition.

Step 2: Labeling the Waste Container

Proper labeling is crucial for the safe management of chemical waste. The container must be clearly labeled with the following information:

  • The words "Waste" or "Hazardous Waste" (it is best practice to label as hazardous waste pending official determination by your institution's safety office).

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • The date when the waste was first added to the container (accumulation start date).

  • The name and contact information of the generating laboratory or researcher.

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated.[1]

  • Store it away from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Arranging for Disposal

  • Consult your institution's Environmental Health and Safety (EHS) office. This is the most critical step. Your EHS office will provide specific guidance based on local and institutional regulations and will arrange for the collection and final disposal of the chemical waste.

  • Do not dispose of this compound in the regular trash or pour it down the drain. Although it may be classified as non-hazardous, it should not be released into the environment.[1]

Step 5: Disposal of Empty Containers

  • A container that held this compound can be considered "RCRA empty" if all contents have been removed by normal means.

  • Once empty, the container's label should be defaced or removed.

  • Consult your EHS office for specific procedures on disposing of empty chemical containers, as requirements can vary. Some institutions may require triple rinsing, with the rinsate collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Unwanted this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Do NOT Dispose in Regular Trash or Drain A->H C Collect Solid Waste (Avoid Dust Formation) B->C D Place in a Labeled, Sealable Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) Office E->F G Follow EHS Instructions for Pickup and Disposal F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling 1-Benzyloxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyloxy-2-methyl-3-nitrobenzene (CAS No: 20876-37-3). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under OSHA 2012 Hazard Communication Standard, it is crucial to handle it with care as the toxicological properties have not been fully investigated.[1] It is recommended to always use personal protective equipment to prevent contact with skin and eyes, and to avoid inhalation of dust.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) if dust formation is likely or if working outside of a fume hood.[2]

First Aid Measures

In case of exposure, immediate action is crucial.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

Safe Handling and Storage

A systematic approach is crucial when working with this compound.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in a certified chemical fume hood prep_ppe Don appropriate PPE prep_fume_hood->prep_ppe prep_emergency Ensure eyewash station and safety shower are accessible prep_ppe->prep_emergency weigh Weigh and transfer solid inside the fume hood prep_emergency->weigh avoid_dust Avoid generating dust weigh->avoid_dust labeling Keep containers clearly labeled avoid_dust->labeling decontaminate Decontaminate work surfaces labeling->decontaminate wash Wash hands thoroughly decontaminate->wash

Caption: Workflow for handling this compound.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill Management and Disposal Plan

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not release into the environment.[1]

Logical Relationship for Disposal:

cluster_waste Waste Generation cluster_classification Classification cluster_disposal Disposal waste Unused Chemical / Contaminated Materials classify Determine if Hazardous Waste waste->classify regulations Consult Local, Regional, National Regulations classify->regulations licensed_disposal Dispose through a licensed waste disposal company regulations->licensed_disposal

Caption: Decision process for the disposal of chemical waste.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.